1,3-Benzothiazol-2-ylmethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509752. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBUERZRFSORRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325542 | |
| Record name | 1,3-benzothiazol-2-ylmethylamine | |
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Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-65-0 | |
| Record name | 2-Benzothiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42182-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 509752 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042182650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42182-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzothiazol-2-ylmethylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazol-2-ylmethylamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzothiazole ring system, is a prevalent scaffold in a multitude of biologically active compounds. The presence of a primary aminomethyl group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a valuable resource for researchers in the field. The benzothiazole moiety itself is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S | (Calculated) |
| Molecular Weight | 164.23 g/mol | (Calculated) |
| Appearance | Off-white to light yellow powder (for HCl salt) | [1] |
| Melting Point (HCl salt) | 260 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in alcohol, chloroform, diethyl ether (for 2-aminobenzothiazole) | [3] |
| pKa | Estimated to be basic due to the primary amine | |
| LogP | Estimated to be moderately lipophilic |
Note: Some data is for the hydrochloride salt or related compounds and should be considered as an approximation for the free base.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related benzothiazole derivatives, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet or a multiplet corresponding to the methylene (-CH₂-) protons adjacent to the amine and the benzothiazole ring would likely appear around 4.0-5.0 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atom at the 2-position of the benzothiazole ring appearing at a characteristic downfield shift. The methylene carbon would resonate in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N stretching vibrations of the benzothiazole ring would also be prominent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.23 g/mol for the free base). Fragmentation patterns would likely involve the loss of the aminomethyl group.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a suitable precursor, such as a nitrile or an oxime.
Illustrative Synthesis Pathway
Caption: A general synthetic route to this compound via reduction of 2-cyanobenzothiazole.
Experimental Protocol: Reduction of 2-Cyanobenzothiazole
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Reactant: Slowly add a solution of 2-cyanobenzothiazole in the same anhydrous solvent to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Extraction: Filter the resulting solid and wash it with the reaction solvent. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the nucleophilic primary amine and the benzothiazole ring system.
Caption: Key reactions of the aminomethyl group in this compound.
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups.
-
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.[4][5][6]
-
Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. These are important intermediates for the synthesis of more complex molecules.[1][7][8][9][10]
-
Sulfonylation: The amine can react with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.
Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key building block for the synthesis of compounds with a wide array of biological activities.
-
Antimicrobial Agents: Benzothiazole derivatives have shown potent activity against various bacterial and fungal strains. The aminomethyl group can be modified to enhance this activity and to modulate the pharmacokinetic properties of the resulting compounds.
-
Anticancer Agents: Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
-
Anti-inflammatory and Analgesic Agents: The benzothiazole nucleus is also found in compounds with anti-inflammatory and analgesic properties.
-
Other Therapeutic Areas: Derivatives of this compound have been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.
Safety and Handling
The hydrochloride salt of this compound is irritating to the eyes and skin and may cause respiratory tract irritation.[11] Ingestion may cause irritation to mucous membranes.[11] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid the formation of dust. Store in a cool, dry place away from strong oxidizing agents.[11]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a biologically active benzothiazole core and a reactive aminomethyl group makes it an attractive starting material for the synthesis of novel compounds with a wide range of therapeutic potential. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which will be instrumental for researchers and scientists working in drug discovery and development.
References
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Krasavin, M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]
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Krasavin, M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PubMed. [Link]
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PubChem. (n.d.). (1,3-Benzothiazol-2-ylmethyl)(methyl)amine. [Link]
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PubChem. (n.d.). O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine. [Link]
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Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound HYDROCHLORIDE. [Link]
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LookChem. (n.d.). This compound hydrochloride. [Link]
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Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o786–o787. [Link]
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Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. eScholarship, University of California. [Link]
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Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris-[(1,3-benzo-thia-zol-2-yl)meth-yl]amine. PubMed. [Link]
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IJRAR.org. (2024). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. [Link]
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Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2024). [Link]
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Al-Masoudi, W. A., et al. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. [Link]
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Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. (2022). MDPI. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1,3-Benzothiazol-2-ylmethylamine
Abstract
This technical guide provides a comprehensive, multi-faceted analytical strategy for the definitive structure elucidation of 1,3-Benzothiazol-2-ylmethylamine, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of data to detail the causality behind experimental choices and the logical integration of data from multiple spectroscopic and crystallographic techniques. We present a self-validating workflow, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction. Each section includes field-proven experimental protocols, in-depth data interpretation, and illustrative visualizations to provide a holistic and authoritative framework for confirming the molecular identity and structure of the title compound.
Introduction: The Significance of Structural Verification
This guide outlines a systematic and robust workflow for the complete structural characterization of this compound, ensuring the highest degree of scientific integrity. We will demonstrate how complementary data from orthogonal analytical techniques are woven together to build an unassailable case for the compound's structure.
A Representative Synthetic Pathway
To understand the context of structure elucidation, it is helpful to consider a common synthetic route. A frequent method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, 2-(chloromethyl)benzothiazole, which is subsequently reacted with an amine source, such as ammonia or a protected equivalent, to yield the final product.[5][6]
This two-step process highlights potential impurities that the analytical workflow must be able to identify and differentiate from the target compound, such as the chlorinated intermediate or dimeric by-products.
The Analytical Strategy: A Multi-Technique Workflow
A robust structure elucidation is not a linear process but an integrated system where each technique provides a unique piece of the puzzle. The overall workflow is designed to move from broad molecular properties to fine atomic-level details.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Checkpoint
4.1 Principle & Rationale Mass spectrometry serves as the initial and most crucial checkpoint. Its primary purpose is to determine the molecular weight of the analyte and, with high-resolution instruments (HRMS), its elemental composition. This experiment quickly confirms whether the target molecule was synthesized and provides the first piece of evidence for its identity. For this compound (C₈H₈N₂S), the expected monoisotopic mass is 178.046 g/mol .
4.2 Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode, as the primary amine is readily protonated.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.[7]
4.3 Data Interpretation The primary ion expected is the protonated molecule, [M+H]⁺. The presence of a prominent peak at the corresponding m/z value is strong evidence for the compound's formation. The characteristic isotopic pattern for sulfur (a notable A+2 peak at ~4.4% of the A peak intensity) should also be observed.
Table 1: Representative Mass Spectrometry Data
| Ion | Calculated m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 179.0538 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 201.0357 | Sodium adduct, a common observation in ESI-MS. |
| [C₇H₅N₂S]⁺ | 149.0224 | A potential fragment resulting from the loss of the CH₂NH₂ group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
5.1 Principle & Rationale IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methylene group, the C=N bond of the thiazole ring, and the C-S bond.[9]
5.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to computationally subtract atmospheric H₂O and CO₂ signals.[10]
-
Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) over the range of 4000-600 cm⁻¹ to obtain a high signal-to-noise spectrum.
5.3 Data Interpretation The presence of specific absorption bands provides direct evidence for the key functional components of the molecule.
Table 2: Characteristic Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |
| ~1630 | C=N Stretch | Thiazole Ring[8] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 700 - 600 | C-S Stretch | Thiazole Ring[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
6.1 Principle & Rationale NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.[10] By analyzing the ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework, confirming the arrangement of the benzothiazole core, the methylene linker, and the amine group.
6.2 ¹H NMR Spectroscopy
6.2.1 Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing such compounds and allows for observation of the exchangeable NH₂ protons).[11][12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
6.2.2 Data Interpretation The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (dihedral angles).
Table 3: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-4, H-7 | 7.90 - 8.10 | Multiplet (m) | 2H | Aromatic protons adjacent to S and N atoms |
| H-5, H-6 | 7.35 - 7.55 | Multiplet (m) | 2H | Aromatic protons on the benzene ring |
| H-8 (-CH₂-) | ~4.10 | Singlet (s) | 2H | Methylene protons |
| H-9 (-NH₂) | ~2.50 | Broad Singlet (br s) | 2H | Primary amine protons (exchangeable) |
Causality: The aromatic protons H-4 and H-7 are deshielded (shifted downfield) due to the electron-withdrawing effects of the adjacent heteroatoms in the thiazole ring. The methylene protons appear as a singlet because they have no adjacent proton neighbors. The amine protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace water in the solvent.
6.3 ¹³C NMR Spectroscopy
6.3.1 Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
6.3.2 Data Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 4: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | ~170 | Thiazole carbon bonded to N and S[13] |
| C-7a | ~152 | Quaternary carbon at ring junction |
| C-3a | ~133 | Quaternary carbon at ring junction |
| C-4, C-5, C-6, C-7 | 120 - 128 | Aromatic CH carbons |
| C-8 (-CH₂-) | ~45 | Methylene carbon |
Causality: The C-2 carbon is significantly deshielded due to its direct attachment to two electronegative heteroatoms (N and S). The other quaternary carbons (C-7a, C-3a) also appear downfield, while the protonated aromatic and aliphatic carbons appear at higher field strengths.
Figure 2: Mapping of spectroscopic evidence to the molecular structure.
X-Ray Crystallography: The Unambiguous Proof
7.1 Principle & Rationale While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure.[14] It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the gold standard for structural proof.
7.2 Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent (e.g., ethanol, diethyl ether), vapor diffusion, or solvent layering techniques.[14][15]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to solve the electron density map of the molecule. The structure is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[14]
7.3 Data Interpretation The final output is a 3D model of the molecule showing the precise position of each non-hydrogen atom. This data confirms the connectivity established by NMR and provides additional details about the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data. Mass spectrometry confirms the correct molecular weight and formula. Infrared spectroscopy validates the presence of the required functional groups (amine, aromatic ring, thiazole). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the atomic connectivity, confirming the unique carbon-hydrogen framework. When available, X-ray crystallography provides the ultimate, irrefutable proof of the three-dimensional structure. This integrated, multi-technique workflow represents a robust and self-validating system, ensuring the highest level of scientific rigor and confidence in the identity of the target compound.
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Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. Retrieved from [Link]
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MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]
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International Journal of Research in Pharmacy and Science. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
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MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Introduction
1,3-Benzothiazol-2-ylmethylamine and its hydrochloride salt are heterocyclic compounds of significant interest within medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound hydrochloride, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Synthetic Strategies: An Overview
The synthesis of 2-substituted benzothiazoles can be approached through several established routes.[3][4] A common and effective strategy involves the initial formation of the benzothiazole ring, followed by the functionalization at the 2-position to introduce the desired aminomethyl group.
Two primary pathways for constructing the key intermediate, 2-(chloromethyl)-1,3-benzothiazole, are:
-
From 2-Aminothiophenol and Chloroacetyl Chloride: This is a direct and efficient method involving the condensation of 2-aminothiophenol with chloroacetyl chloride.[2][5] The reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[2]
-
From 2-Hydroxymethylbenzothiazole: This route involves the chlorination of a pre-formed 2-hydroxymethylbenzothiazole, typically using a reagent like thionyl chloride or a combination of triphenylphosphine and carbon tetrachloride.[5]
Once the 2-(chloromethyl)-1,3-benzothiazole intermediate is obtained, the primary amine can be introduced. A robust method for this transformation is a modified Gabriel synthesis using hexamethylenetetramine (hexamine), followed by acidic hydrolysis. This approach minimizes the formation of over-alkylated byproducts that can occur with direct ammonolysis.
This guide will focus on the first pathway, detailing the synthesis from 2-aminothiophenol, followed by the reaction with hexamine and subsequent hydrochloride salt formation.
Featured Synthesis Pathway: A Detailed Walkthrough
This section provides a step-by-step guide for the synthesis of this compound hydrochloride, commencing from 2-aminothiophenol.
Diagram of the Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound hydrochloride.
Part 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
Principle and Mechanism
This reaction is a classic condensation-cyclization to form the benzothiazole ring. The amino group of 2-aminothiophenol performs a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent dehydration yields the stable aromatic benzothiazole ring. Microwave assistance accelerates the rate of reaction, leading to a more efficient process.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminothiophenol | 125.19 | 1.0 g | 7.99 mmol | Corrosive, toxic |
| Chloroacetyl Chloride | 112.94 | 1.35 g (0.95 mL) | 11.95 mmol | Corrosive, lachrymator |
| Acetic Acid | 60.05 | 15 mL | - | Solvent, corrosive |
| Sodium Hydroxide (5 M) | 40.00 | As needed | - | For basification |
| Chloroform | 119.38 | ~150 mL | - | For extraction |
| Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Experimental Protocol
-
Reaction Setup: To a suitable microwave reaction vessel, add 2-aminothiophenol (1.0 g, 7.99 mmol) and glacial acetic acid (15 mL).
-
Reagent Addition: While stirring, add chloroacetyl chloride (1.35 g, 11.95 mmol) dropwise to the solution. Caution: The reaction is exothermic.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.[5]
-
Work-up: After cooling the reaction mixture to room temperature, pour it onto crushed ice (~100 g).
-
Basification: Carefully basify the aqueous mixture to a pH of ~8-9 using a 5 M sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a petroleum ether/acetone (10:1) mixture to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.[5]
Part 2: Synthesis of this compound Hydrochloride
Principle and Mechanism
This stage employs a variation of the Delépine reaction. The electrophilic 2-(chloromethyl)-1,3-benzothiazole reacts with hexamine, a stable and non-hygroscopic source of ammonia, to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions (using ethanolic HCl) to release the primary amine, which is immediately protonated to form the stable hydrochloride salt. This method prevents the common issue of overalkylation seen in direct reactions with ammonia.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(Chloromethyl)-1,3-benzothiazole | 183.65 | 1.0 g | 5.44 mmol | Irritant |
| Hexamine | 140.19 | 0.76 g | 5.44 mmol | - |
| Chloroform | 119.38 | 20 mL | - | Solvent |
| Ethanol | 46.07 | 20 mL | - | Solvent |
| Concentrated HCl | 36.46 | ~2 mL | - | Corrosive |
Experimental Protocol
-
Formation of Quaternary Salt: Dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 g, 5.44 mmol) and hexamine (0.76 g, 5.44 mmol) in chloroform (20 mL). Stir the mixture at room temperature for 24 hours. A precipitate of the quaternary ammonium salt will form.
-
Isolation of Salt: Filter the precipitate, wash it with a small amount of cold chloroform, and dry it under vacuum.
-
Hydrolysis: Suspend the dried quaternary salt in ethanol (20 mL). Add concentrated hydrochloric acid (2 mL) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Crystallization: Cool the reaction mixture in an ice bath. The product, this compound hydrochloride, will crystallize out of the solution.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.
Experimental Workflow Diagram
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A Technical Guide to 1,3-Benzothiazol-2-ylmethylamine (CAS: 29198-41-2): A Versatile Building Block for Modern Drug Discovery
Executive Summary
This guide provides an in-depth technical overview of 1,3-Benzothiazol-2-ylmethylamine, a heterocyclic compound identified by CAS number 29198-41-2. The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details the molecule's physicochemical properties, outlines a robust synthetic and characterization workflow, and explores its primary application as a strategic building block in drug discovery pipelines, particularly in fragment-based lead discovery and combinatorial library synthesis. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.
The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent structural motif in a vast number of biologically active compounds.[1][2] Its prevalence stems from its relatively stable aromatic nature and the presence of electron-rich nitrogen and sulfur heteroatoms, which can participate in various non-covalent interactions with biological targets.[3] This structural framework is considered a privileged scaffold because it has been shown to bind to multiple, diverse protein targets, leading to a wide spectrum of pharmacological activities.[4]
Derivatives of the benzothiazole core have demonstrated significant therapeutic potential across numerous disease areas, including:
-
Anticancer: Certain benzothiazole analogues exhibit potent and selective antitumor activity.[5][6] One key mechanism involves their function as aryl hydrocarbon receptor (AhR) agonists, which induces the expression of cytochrome P450 isoform CYP1A1. This metabolic activation can generate reactive electrophilic species that form DNA adducts, ultimately triggering apoptosis in cancer cells.[5]
-
Antimicrobial and Antiviral: The scaffold is integral to compounds with broad-spectrum antibacterial, antifungal, and antiviral properties.[3][7][8]
-
Anti-inflammatory and Antidiabetic: Various derivatives have been developed and tested for their efficacy as anti-inflammatory and antidiabetic agents.[2][4]
-
Neuroprotective: The drug Riluzole, which contains a 2-aminobenzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's relevance in central nervous system disorders.[1]
Given this extensive and diverse bioactivity, 2-substituted benzothiazoles like this compound serve as critical starting materials and intermediates in the synthesis of novel, pharmacologically active molecules.[6][9]
Physicochemical and Structural Characteristics
This compound is characterized by the benzothiazole nucleus functionalized at the 2-position with a methylamine group (-CH₂NH₂). This primary amine provides a crucial reactive handle for synthetic elaboration.
Caption: Structure of this compound.
The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.
| Property | Value | Source |
| CAS Number | 29198-41-2 | [10] |
| Chemical Name | This compound hydrochloride | [10][11] |
| Molecular Formula | C₈H₈N₂S · HCl | [10] |
| Molecular Weight | 200.69 g/mol | [10][11] |
| Appearance | Off-white to light yellow powder | [12] |
| Primary Application | Pharmaceutical intermediate, Research biochemical | [10][12] |
Synthesis and Characterization
Synthetic Strategy
The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or acyl chloride, which introduces the C2 substituent and facilitates the cyclization to form the thiazole ring.[13]
For this compound, a logical and efficient pathway begins with the synthesis of 2-cyanomethyl-1,3-benzothiazole, followed by the chemical reduction of the nitrile group to the primary amine. This approach avoids the direct use of highly reactive and potentially unstable aminomethylating agents.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of this compound Hydrochloride
Causality: This two-step protocol is designed for efficiency and control. The initial condensation forms the stable benzothiazole core and installs the nitrile precursor. The subsequent reduction is a standard, high-yielding transformation. Using a reducing agent like Lithium Aluminium Hydride (LiAlH₄) is effective for small-scale lab synthesis, while catalytic hydrogenation would be preferred for larger-scale, safer operations.
Methodology:
-
Synthesis of 2-Cyanomethyl-1,3-benzothiazole (Intermediate):
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to 70-80°C.
-
In a separate vessel, mix 2-aminothiophenol (1.0 eq) and cyanoacetic acid (1.1 eq).
-
Slowly add the mixture to the pre-heated PPA. The addition is exothermic and should be controlled to maintain the temperature below 100°C.
-
After the addition is complete, heat the reaction mixture to 120-130°C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to yield the pure intermediate.
-
-
Reduction to this compound:
-
Suspend Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere in a flask equipped with a reflux condenser.
-
Dissolve the 2-cyanomethyl-1,3-benzothiazole intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil or low-melting solid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of methanol or diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.
-
Filter the resulting white/off-white solid, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
-
Protocol: Structural Verification and Quality Control
Causality: A multi-technique analytical approach is essential for unambiguous structure confirmation and purity assessment, which is a non-negotiable requirement in drug development.
Methodology:
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Expected Signals: Aromatic protons of the benzothiazole ring (multiplets, ~7.5-8.2 ppm), a singlet for the methylene protons (-CH₂-, ~4.2 ppm), and a broad singlet for the amine protons (-NH₂, which may exchange with D₂O). The integration should correspond to a 4:2:2 ratio.
-
-
Mass Spectrometry (MS):
-
Expected Ion: In ESI+ mode, the free base should show a prominent [M+H]⁺ peak corresponding to the calculated mass of C₈H₉N₂S⁺.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Peaks: N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3050 cm⁻¹), C=N stretching of the thiazole ring (~1550-1600 cm⁻¹), and aromatic C=C stretching (~1450-1500 cm⁻¹).
-
-
Purity Analysis (HPLC):
-
Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA) to determine the purity of the final compound, which should typically be >95% for use in further research.
-
Applications in Drug Discovery and Development
Role as a Core Fragment and Building Block
The primary value of this compound in modern drug discovery lies in its utility as a versatile chemical building block.[12] Its structure combines two key features:
-
A Privileged Scaffold: The benzothiazole core, which has a proven track record of interacting with diverse biological targets.
-
A Reactive Vector: The primary aminomethyl group, which serves as a convenient attachment point for a wide array of chemical modifications via reactions like amide bond formation, reductive amination, sulfonamide formation, and urea/thiourea synthesis.[4]
This combination makes the molecule an ideal starting point for generating libraries of novel compounds for high-throughput screening or for targeted synthesis in lead optimization campaigns.
Workflow: Integration into Fragment-Based Lead Discovery (FBLD)
Causality: FBLD is a powerful strategy for identifying high-quality starting points for drug development. It relies on screening small, low-complexity molecules ("fragments") that, due to their size, are more likely to find and bind to small pockets on a protein target with high ligand efficiency. This compound is an excellent candidate for an FBLD campaign due to its low molecular weight and the presence of a vector for synthetic elaboration.
Caption: Workflow for Fragment-Based Lead Discovery (FBLD).
Methodology:
-
Fragment Screening: The compound is included in a fragment library and screened against a purified protein target using biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.
-
Hit Identification: A confirmed "hit" is a fragment that demonstrates specific binding to the target, even if the affinity is weak (typically in the micromolar to millimolar range).
-
Hit-to-Lead Optimization: If this compound is identified as a hit, its binding mode is determined, ideally through X-ray crystallography. This structural information reveals which vectors on the molecule are pointing out of the binding pocket. Medicinal chemists then use the primary amine as a handle to synthesize a small, focused library of analogues, adding functionality designed to interact with nearby residues on the protein surface. This iterative process of synthesis and testing is used to rapidly improve binding affinity and develop a potent lead compound.
Conclusion and Future Perspectives
This compound (CAS: 29198-41-2) is more than just a chemical entry in a catalog; it is a strategically important tool for drug discovery. Its structure is an embodiment of efficiency, merging a biologically privileged benzothiazole core with a synthetically versatile primary amine. While not an end-drug itself, its role as a foundational fragment and building block is critical for the development of the next generation of therapeutics. Future research will undoubtedly continue to leverage this and similar scaffolds to build diverse chemical libraries aimed at exploring new biological targets and addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration.
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The Multifaceted Biological Activities of 1,3-Benzothiazole Derivatives: A Technical Guide for Researchers
Introduction: The Enduring Potential of the 1,3-Benzothiazole Scaffold
The 1,3-benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and synthesis of novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by 1,3-benzothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanisms of action, detailed experimental protocols for activity assessment, and a comparative analysis of reported efficacy data.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for more effective and selective anticancer agents has led to the extensive investigation of 1,3-benzothiazole derivatives. These compounds have demonstrated potent activity against a wide range of cancer cell lines, acting through various mechanisms to disrupt tumor growth and proliferation.[1][2]
A. Mechanisms of Anticancer Action
The anticancer effects of 1,3-benzothiazole derivatives are often multi-pronged, targeting key signaling pathways and cellular processes essential for cancer cell survival and progression.[3]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[4] Certain derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from mitochondria, and the subsequent activation of caspase cascades (caspase-9 and caspase-3).[3]
-
Cell Cycle Arrest: Many benzothiazole compounds can halt the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[3][5] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.
-
Inhibition of Kinase Signaling Pathways: Several derivatives act as inhibitors of crucial protein kinases that are often dysregulated in cancer. Key targets include:
-
VEGFR-2 and BRAF Kinase: Dual inhibition of these kinases, which are involved in angiogenesis and cell proliferation, has been observed with some benzothiazole derivatives.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and its inhibition by benzothiazole compounds can lead to potent antitumor effects.
-
STAT3 Signaling: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers. Benzothiazole derivatives have been developed as inhibitors of the STAT3 signaling pathway, blocking its phosphorylation and downstream gene expression.[6]
-
-
DNA Intercalation and Damage: Some derivatives can intercalate into the minor groove of DNA, leading to conformational changes and DNA damage, ultimately triggering cell death.[1]
Signaling Pathway: Induction of Apoptosis by 1,3-Benzothiazole Derivatives
Caption: Apoptotic pathways targeted by benzothiazole derivatives.
B. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,3-benzothiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
C. Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,3-benzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 55 | HT-29 (Colon) | 0.024 | [1][9] |
| H460 (Lung) | 0.29 | [1][9] | |
| A549 (Lung) | 0.84 | [1][9] | |
| MDA-MB-231 (Breast) | 0.88 | [1][9] | |
| Derivative 54 | MCF7 (Breast) | 0.036 | [1] |
| HepG2 (Liver) | 0.048 | [1] | |
| Derivative 66 | HT-29 (Colon) | 3.72 | [1][9] |
| A549 (Lung) | 4.074 | [1][9] | |
| MCF-7 (Breast) | 7.91 | [1][9] | |
| Derivative 67 | HT-29 (Colon) | 3.47 | [1][9] |
| A549 (Lung) | 3.89 | [1][9] | |
| MCF-7 (Breast) | 5.08 | [1][9] | |
| Compound 4d | AsPC-1 (Pancreatic) | 7.66 | [10] |
| BxPC-3 (Pancreatic) | 3.99 | [10] | |
| Capan-2 (Pancreatic) | 8.97 | [10] | |
| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [10] |
| BxPC-3 (Pancreatic) | 9.81 | [10] | |
| Capan-2 (Pancreatic) | 13.33 | [10] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3-Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[11][12]
A. Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are attributed to their ability to interfere with essential microbial processes.[11][13]
-
Inhibition of DNA Gyrase: A key target in bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and recombination. Benzothiazole derivatives can bind to the B subunit of DNA gyrase, inhibiting its enzymatic activity and leading to bacterial cell death.[13]
-
Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria, a pathway absent in humans. Inhibition of DHPS by benzothiazole derivatives disrupts the production of essential metabolites, leading to bacteriostatic or bactericidal effects.[13]
-
Inhibition of Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway, DHFR, has also been identified as a target for some benzothiazole compounds.[13]
-
Disruption of Fungal Ergosterol Biosynthesis: In fungi, certain benzothiazole derivatives inhibit cytochrome P450 14α-sterol demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and fungal cell death.[14]
-
Inhibition of Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, and its inhibition can disrupt nucleic acid synthesis in microbes.[15]
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[18]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 1,3-benzothiazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
-
Preparation of Inoculum:
-
Grow the test microorganism on an appropriate agar medium.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth medium to achieve the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.[19]
-
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
C. Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,3-benzothiazole derivatives against selected bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 50-200 | [15] |
| B. subtilis | 25-200 | [15] | |
| E. coli | 25-100 | [15] | |
| Compound 4 | S. aureus | 50-200 | [15] |
| B. subtilis | 25-200 | [15] | |
| E. coli | 25-100 | [15] | |
| Compound 13 | S. aureus (MRSA) | 50-75 | [20] |
| E. coli | 50-75 | [20] | |
| A. niger | 50-75 | [20] | |
| Compound 14 | S. aureus (MRSA) | 50-75 | [20] |
| E. coli | 50-75 | [20] | |
| A. niger | 50-75 | [20] | |
| Compound 41c | E. coli | 3.1 | [13] |
| P. aeruginosa | 6.2 | [13] | |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [13] |
| S. aureus | 3.1-6.2 | [13] | |
| E. coli | 3.1-6.2 | [13] | |
| Compound 4b | Various bacteria & fungi | 3.90–15.63 | [14] |
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3-benzothiazole derivatives have shown promising anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.
A. Mechanism of Anticonvulsant Action
The precise mechanisms are still under investigation, but it is believed that these compounds modulate neuronal excitability through various targets, including voltage-gated ion channels and neurotransmitter systems.
B. Experimental Protocols: In Vivo Seizure Models
Two widely used preclinical models for evaluating anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
1. Maximal Electroshock (MES) Test:
-
Principle: This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Procedure: An electrical stimulus is delivered to rodents via corneal or auricular electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. The test compound is administered prior to the stimulus, and protection is defined as the abolition of the tonic hindlimb extension phase.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.
-
Procedure: A subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) is administered to rodents, which induces clonic seizures. The test compound is given before the PTZ injection, and its efficacy is measured by its ability to prevent or delay the onset of seizures.
C. Anticonvulsant Activity Data
The following table shows the effective dose (ED₅₀) of selected 1,3-benzothiazole derivatives in the MES and scPTZ tests.
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| Compound 5i | 50.8 | 76.0 | [21] |
| Compound 5j | 54.8 | 52.8 | [21] |
IV. Anti-inflammatory Activity: Dampening the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. 1,3-Benzothiazole derivatives have demonstrated significant anti-inflammatory effects in several preclinical models.[22]
A. Mechanism of Anti-inflammatory Action
These compounds are thought to exert their anti-inflammatory effects by inhibiting key enzymes and mediators involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[23]
B. Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).
-
Procedure: The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at various time points after carrageenan administration, and the percentage inhibition of edema is calculated by comparing the paw volume of treated animals to that of control animals.
C. Anti-inflammatory Activity Data
The following table presents the percentage inhibition of paw edema by selected 1,3-benzothiazole derivatives.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Reference |
| Compound 17c | - | 80 | [22] |
| Compound 17i | - | 78 | [22] |
| Compound 8h | - | 57.35 | [24] |
V. Antidiabetic Activity: Regulating Glucose Homeostasis
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Certain 1,3-benzothiazole derivatives have shown potential as antidiabetic agents.[25]
A. Mechanism of Antidiabetic Action
The antidiabetic effects of these compounds may involve multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and modulation of insulin signaling pathways.[26]
-
Inhibition of α-Amylase and α-Glucosidase: These enzymes are involved in the breakdown of complex carbohydrates into glucose. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia.
-
Activation of AMPK: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy metabolism. Its activation can enhance glucose uptake in peripheral tissues.[26]
B. Experimental Protocol: α-Amylase Inhibition Assay
This in vitro assay is used to screen for compounds that inhibit the activity of α-amylase.
-
Principle: The assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. A colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNSA), is used to quantify the reducing sugars.
-
Procedure: The test compound is incubated with α-amylase and a starch solution. The reaction is then stopped, and the amount of reducing sugar is measured. The percentage inhibition of enzyme activity is calculated.
C. Antidiabetic Activity Data
The following table shows the IC₅₀ values for α-amylase inhibition by selected 1,3-benzothiazole derivatives.
| Compound ID | α-Amylase IC₅₀ (µg/mL) | Reference |
| Compound 3a | 196.00 | [27] |
| Compound 3p | 171.00 | [27] |
| Compound 3r | 155.10 | [27] |
VI. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 1,3-Benzothiazole derivatives have shown promise as neuroprotective agents.[28]
A. Mechanism of Neuroprotective Action
The neuroprotective mechanisms of these compounds are multifaceted and may include:
-
Inhibition of Aβ Aggregation: In the context of Alzheimer's disease, some derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Benzothiazole derivatives with antioxidant properties can scavenge free radicals and protect neurons from oxidative damage.
-
Modulation of Neurotransmitter Systems: Some compounds may interact with neurotransmitter receptors, such as histamine H3 receptors, to modulate neuronal function.
B. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.
-
Principle: Cells are exposed to a neurotoxic insult (e.g., Aβ peptides, oxidative stress-inducing agents), and the ability of the test compound to protect the cells from death is assessed.
-
Procedure: SH-SY5Y cells are pre-treated with the 1,3-benzothiazole derivative, followed by exposure to the neurotoxin. Cell viability is then measured using an assay such as the MTT assay.
C. Neuroprotective Activity Data
The following table shows the neuroprotective effects of selected 1,3-benzothiazole derivatives in an in vitro model of Alzheimer's disease.
| Compound ID | Concentration (µM) | Cell Viability (%) | Reference |
| Compound 2-[[[5-[(4-bromophenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole | 10 | 95.7 | |
| EGCG (positive control) | 10 | 90.7 |
Conclusion: A Scaffold of Immense Therapeutic Promise
This technical guide has provided a comprehensive overview of the significant and diverse biological activities of 1,3-benzothiazole derivatives. The versatility of this scaffold, coupled with the ability to readily introduce a wide range of substituents, has enabled the development of compounds with potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective properties. The detailed experimental protocols and compiled activity data presented herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved 1,3-benzothiazole-based therapeutic agents. Further exploration of the mechanisms of action and structure-activity relationships will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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The Mechanistic Landscape of 1,3-Benzothiazole Derivatives: A Guide for Drug Discovery Professionals
Abstract: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. While the specific compound 1,3-Benzothiazol-2-ylmethylamine is not extensively characterized as a standalone therapeutic, its true significance lies in its role as a versatile structural motif. This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by its derivatives. We will delve into the key therapeutic areas where benzothiazoles have shown promise, including oncology, neuroprotection, and antimicrobial applications. This document will elucidate the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for assessing their mechanisms, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Benzothiazole Core - A Privileged Scaffold
The 1,3-benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent "privileged scaffold" in drug discovery.[1][2] Its rigid structure and potential for diverse substitutions at various positions allow for the fine-tuning of physicochemical properties and biological activities.[3][4] this compound represents a primary amine-substituted variant of this core, a common starting point for the synthesis of more complex and potent derivatives.[5][6] The broad spectrum of biological activities associated with benzothiazole derivatives—ranging from anticancer and antimicrobial to neuroprotective effects—underscores the therapeutic potential embedded within this chemical framework.[1][7] This guide will dissect the primary mechanisms through which these derivatives exert their pharmacological effects.
Figure 1: The 1,3-benzothiazole core as a scaffold for therapeutically active derivatives.
Part 1: Anticancer Mechanisms of Action
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide array of cancer cell lines.[4][7] Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes, induction of apoptosis, and interference with DNA replication.[3][8]
Enzyme Inhibition
A primary mode of action for many anticancer benzothiazoles is the inhibition of enzymes that are crucial for cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). By blocking the ATP-binding site of these kinases, they prevent the downstream signaling cascades that drive cell growth and division.[3][9]
-
Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes that are essential for managing DNA topology during replication.[3] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Carbonic Anhydrase Inhibition: Benzothiazoles have also been identified as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in hypoxic tumors and contribute to their survival and proliferation.[4][7]
Induction of Apoptosis
Beyond enzyme inhibition, benzothiazole derivatives can induce programmed cell death (apoptosis) through various pathways.
-
ROS Activation: Some compounds trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of apoptotic pathways.[3]
-
Mitochondrial Membrane Disruption: They can cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[10]
-
Caspase Activation: The initiation of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Benzothiazole derivatives have been shown to induce caspase-dependent apoptosis.[10]
Modulation of NF-κB Signaling
The transcription factor NF-κB plays a critical role in cancer by promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[10] Certain 2-substituted benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[10]
| Anticancer Mechanism | Key Molecular Targets | Therapeutic Outcome |
| Enzyme Inhibition | Tyrosine Kinases, Topoisomerases, Carbonic Anhydrases | Inhibition of cell proliferation and survival |
| Apoptosis Induction | Mitochondria, Caspases | Programmed cell death of cancer cells |
| NF-κB Modulation | NF-κB, COX-2, iNOS | Reduced inflammation and cancer progression |
Part 2: Neuroprotective Mechanisms of Action
The benzothiazole scaffold is also present in compounds with significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[1][11]
Multi-Targeting Strategy in Alzheimer's Disease
In the context of Alzheimer's disease, benzothiazole derivatives are being developed as multi-target-directed ligands. A key strategy involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[12][13][14]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can enhance cholinergic neurotransmission and improve cognitive function.[12][15]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B activity is elevated in the brains of Alzheimer's patients and is linked to the production of β-amyloid plaques. Inhibition of MAO-B can therefore have a disease-modifying effect.[12][16]
The FDA-approved drug Riluzole, a benzothiazole derivative used to treat ALS, exemplifies the neuroprotective potential of this class of compounds.[11] Its mechanism is thought to involve the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.
Antioxidant and Catalase Modulating Activity
Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Some benzothiazole analogs have been shown to protect neuronal cells from ROS-mediated damage.[17] They can enhance the activity of catalase, a crucial antioxidant enzyme, thereby mitigating the harmful effects of oxidative stress.[17]
Figure 2: Dual-target mechanism of benzothiazole derivatives in Alzheimer's disease.
Part 3: Antimicrobial Mechanisms of Action
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and benzothiazole derivatives have demonstrated significant potential in this area.[18][19][20] They exhibit a broad spectrum of activity against various bacterial and fungal strains.[21][22][23]
Inhibition of Essential Bacterial Enzymes
A key antimicrobial strategy of benzothiazoles is the inhibition of enzymes that are vital for microbial survival.
-
Dihydrofolate Reductase (DHFR) Inhibition: Some amino-benzothiazole Schiff base analogs are effective inhibitors of dihydrofolate reductase, an enzyme essential for nucleotide synthesis in bacteria.[22]
-
Dihydropteroate Synthase (DHPS) Inhibition: Certain benzothiazole derivatives bearing a pyrazolone ring have shown potent inhibition of DHPS, another critical enzyme in the folate biosynthesis pathway.[24]
-
DNA Gyrase and Topoisomerase Inhibition: By targeting these enzymes, benzothiazole compounds can disrupt DNA replication and repair in bacteria, leading to cell death.[25]
Disruption of Cellular Processes
In addition to enzyme inhibition, benzothiazoles can interfere with other fundamental cellular processes in microorganisms.
-
Inhibition of Pyrimidine Synthesis: Some derivatives can suppress the activity of dihydroorotase, an enzyme necessary for pyrimidine synthesis, thereby halting the production of essential building blocks for DNA and RNA.[25]
Part 4: Experimental Protocols and Methodologies
To elucidate the mechanisms of action of novel 1,3-benzothiazole derivatives, a series of well-defined experimental workflows are essential.
Workflow for Assessing Anticancer Activity
Figure 3: Experimental workflow for the evaluation of anticancer mechanisms.
Step-by-Step Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative and treat the cells for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The 1,3-benzothiazole scaffold, and by extension this compound as a key synthetic intermediate, represents a highly valuable framework in modern drug discovery. The diverse mechanisms of action exhibited by its derivatives—spanning enzyme inhibition, apoptosis induction, neuroprotection, and antimicrobial activity—highlight its therapeutic versatility. A thorough understanding of the structure-activity relationships and the underlying molecular mechanisms is paramount for the rational design of novel, potent, and selective drug candidates. The experimental methodologies outlined in this guide provide a robust framework for researchers to investigate and validate the therapeutic potential of new benzothiazole-based compounds.
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Özkay Y, Tunçbilek M, Karaca G, et al. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Adv. 2022;12(37):24205-24220. doi:10.1039/d2ra03803j. [Link]
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Larina LI, Albanov AI. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chem Heterocycl Compd. 2021;57(4):369-373. doi:10.1007/s10593-021-02914-6. [Link]
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Özkay Y, Tunçbilek M, Karaca G, et al. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Adv. 2022;12(37):24205-24220. doi:10.1039/d2ra03803j. [Link]
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Özkay Y, Tunçbilek M, Karaca G, et al. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Adv. 2022;12(37):24205-24220. doi:10.1039/d2ra03803j. [Link]
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Spectroscopic Characterization of 1,3-Benzothiazol-2-ylmethylamine: A Technical Guide for Researchers
Introduction
1,3-Benzothiazol-2-ylmethylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a well-established pharmacophore, known to impart a wide range of biological activities to molecules that contain it. The unambiguous structural confirmation and purity assessment of such compounds are paramount in the drug discovery pipeline, ensuring that subsequent biological and pharmacological studies are based on a well-characterized chemical entity. Spectroscopic analysis is the cornerstone of this characterization process.
Molecular Structure and Spectroscopic Assignments
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is the structure of this compound with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1]
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons, and the amine protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 8.1 | Multiplets | 4H |
| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet | 2H |
| Amine (-NH₂) | ~1.5 - 3.0 | Broad Singlet | 2H |
Rationale for Predictions:
-
Aromatic Protons (7.0 - 8.1 ppm): The protons on the benzene ring of the benzothiazole system typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[2] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton, leading to a series of multiplets.
-
Methylene Protons (~4.0 - 4.5 ppm): The -CH₂- group is attached to the electron-withdrawing benzothiazole ring, which will deshield these protons, causing them to appear at a relatively high chemical shift for an aliphatic group. For a similar compound, 2-[(1,3-Benzothiazol-2-ylamino)methyl]phenol, the methylene protons appear as a singlet at 4.51 ppm.[3]
-
Amine Protons (~1.5 - 3.0 ppm): The chemical shift of amine protons can vary significantly due to hydrogen bonding, concentration, and the solvent used.[4] They typically appear as a broad singlet and can exchange with D₂O, leading to the disappearance of the signal, which is a useful diagnostic test.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=N) | ~165 - 175 |
| Aromatic (6C) | ~110 - 155 |
| Methylene (-CH₂-) | ~40 - 50 |
Rationale for Predictions:
-
C2 Carbon (~165 - 175 ppm): The carbon atom of the C=N bond within the thiazole ring is significantly deshielded and appears far downfield. For comparison, in N-(4-methoxybenzyl)-6-methyl-1,3-benzothiazol-2-amine, the analogous carbon appears at 165.92 ppm.[3]
-
Aromatic Carbons (~110 - 155 ppm): The six carbons of the fused benzene ring will resonate in the typical aromatic region. The exact shifts will be influenced by the heteroatoms in the adjacent thiazole ring.
-
Methylene Carbon (~40 - 50 ppm): The carbon of the -CH₂- group is expected in this range, influenced by its attachment to the benzothiazole ring. In 2-[(1,3-Benzothiazol-2-ylamino)methyl]phenol, the methylene carbon is observed at 43.14 ppm.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 300-500 MHz NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Caption: General workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₈N₂S) is 164.04 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 164.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion can provide structural information.[5][6]
-
Loss of NH₂ radical: A fragment at m/z = 148, corresponding to the loss of the amino group.
-
Cleavage of the C-C bond: A fragment corresponding to the benzothiazolyl cation at m/z = 134.
-
Formation of the aminomethyl cation: A fragment at m/z = 30.
-
| m/z | Predicted Fragment |
| 164 | [M]⁺ |
| 148 | [M - NH₂]⁺ |
| 134 | [C₇H₄NS]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3250 | Amine (-NH₂) | N-H stretch (two bands for primary amine) |
| 3100 - 3000 | Aromatic | C-H stretch |
| 2950 - 2850 | Methylene (-CH₂-) | C-H stretch |
| ~1630 | Thiazole ring | C=N stretch |
| 1600 - 1450 | Aromatic ring | C=C stretch |
| ~1580 | Amine (-NH₂) | N-H bend |
| ~690 | Thiazole ring | C-S stretch |
Rationale for Predictions:
-
N-H Stretch (3400 - 3250 cm⁻¹): Primary amines typically show two absorption bands in this region corresponding to symmetric and asymmetric stretching vibrations.[8]
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds of the benzene ring will absorb in this region.[9]
-
Aliphatic C-H Stretch (2950 - 2850 cm⁻¹): The C-H bonds of the methylene group will show characteristic stretching vibrations here.
-
C=N Stretch (~1630 cm⁻¹): The carbon-nitrogen double bond in the thiazole ring gives a characteristic absorption. For a related benzothiazole, a C=N stretch is observed at 1630 cm⁻¹.[10]
-
Aromatic C=C Stretch (1600 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds in the benzene ring results in absorptions in this range.
-
N-H Bend (~1580 cm⁻¹): The bending vibration of the N-H bonds of the primary amine is expected in this region.
-
C-S Stretch (~690 cm⁻¹): The carbon-sulfur bond in the thiazole ring will have a characteristic stretching frequency in the fingerprint region.[10]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like benzothiazoles.
Predicted UV-Vis Absorption Maxima (λ_max)
Benzothiazole and its derivatives typically exhibit two main absorption bands.[11][12]
| Predicted λ_max (nm) | Electronic Transition |
| ~250 - 260 | π → π |
| ~280 - 300 | n → π |
Rationale for Predictions:
-
The benzothiazole ring system is a chromophore that absorbs UV radiation. The π → π* transitions are typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are of lower energy (longer wavelength) and lower intensity. The exact positions of the absorption maxima can be influenced by the solvent and the substituents on the benzothiazole ring.[11] For 2-aminobenzothiazole, absorption maxima are observed around these regions.[13]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of spectroscopic analysis and data from closely related benzothiazole analogs. By following the outlined experimental protocols and using the provided data tables and interpretations as a reference, researchers can confidently characterize this compound and similar derivatives. A multi-spectroscopic approach, combining the structural insights from NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, provides a self-validating system for the unambiguous confirmation of the molecule's identity and purity. This rigorous characterization is an indispensable step in advancing the development of new therapeutic agents based on the promising benzothiazole scaffold.
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An In-Depth Technical Guide to the Discovery and History of Benzothiazole Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle that Shaped Industries
Benzothiazole, a seemingly simple bicyclic aromatic heterocycle, holds a rich and multifaceted history that mirrors the evolution of modern chemistry and pharmacology. Comprising a benzene ring fused to a thiazole ring, this molecular scaffold has proven to be remarkably versatile, finding applications in industries ranging from rubber manufacturing to the development of life-saving pharmaceuticals.[1][2][3] Its journey from an obscure 19th-century chemical curiosity to a "privileged scaffold" in medicinal chemistry is a testament to the enduring power of scientific inquiry and the often-unpredictable path of discovery.[4]
This in-depth technical guide provides a comprehensive historical narrative of benzothiazole compounds, tailored for researchers, scientists, and drug development professionals. It will not merely list facts but will delve into the causality behind key discoveries, the evolution of synthetic strategies, and the pivotal moments that unveiled the vast therapeutic potential of this remarkable class of molecules. We will explore the pioneering work of early chemists, the industrial revolution that propelled benzothiazole into a vital commodity, its surprising discovery in the natural world, and its eventual rise as a cornerstone in the design of novel therapeutics.
Chapter 1: The Dawn of Benzothiazole Chemistry: From Aniline Dyes to a Novel Heterocycle
The story of benzothiazole begins in the latter half of the 19th century, a period of explosive growth in organic chemistry fueled by the burgeoning coal tar industry.[5][6][7] Chemists of this era were engrossed in the study of aniline and its derivatives, leading to the birth of the synthetic dye industry.[8] It was within this vibrant scientific landscape that the German chemist August Wilhelm von Hofmann, a student of the legendary Justus von Liebig, made the first recorded synthesis of a benzothiazole derivative.[9][10]
In 1879 and subsequent publications in 1887, Hofmann, while investigating the reactions of o-aminophenol and its sulfur analogues, inadvertently created the first benzothiazole compounds.[11][12][13] His initial work involved the reaction of o-aminophenol with carbon disulfide, leading to the formation of 1-mercapto-benzothiazole.[11] He also reported the formation of 2-anilinobenzothiazole from the reaction of 2-aminothiophenol with phenyl isothiocyanate.[11] These early syntheses, while not aimed at the specific creation of the benzothiazole ring system, laid the foundational chemical knowledge for all subsequent work in this field.
Hofmann's discoveries were a product of the systematic, yet often exploratory, nature of 19th-century organic chemistry.[14][15] The focus was on understanding the reactivity of newly isolated compounds from coal tar, and his work on aniline and its derivatives was central to this effort.[3] The synthesis of benzothiazole was a serendipitous yet significant outcome of this broader investigation into the chemistry of aromatic amines and sulfur-containing reagents.
Caption: The discovery of benzothiazole in the context of 19th-century chemistry.
Chapter 2: The Industrial Awakening: Benzothiazoles in Rubber Vulcanization
For several decades following Hofmann's initial discovery, benzothiazole and its derivatives remained largely a niche area of academic interest. However, the dawn of the 20th century and the rise of the automobile industry created an urgent need for improved rubber manufacturing processes. The vulcanization of rubber, a process discovered by Charles Goodyear in 1839, was initially a slow and inefficient process.[16][17]
The search for chemical "accelerators" to speed up vulcanization and improve the properties of rubber led chemists to revisit various classes of organic compounds.[16][18] In 1906, George Oenslager discovered that aniline could act as a vulcanization accelerator, a significant improvement but one fraught with toxicity issues.[19][20] This discovery, however, opened the door to the investigation of other nitrogen- and sulfur-containing organic molecules.
The breakthrough for benzothiazoles came in the 1920s when researchers at the Goodyear Tire & Rubber Company, C.W. Bedford and L.B. Sebrell, discovered the remarkable efficacy of 2-mercaptobenzothiazole (MBT) as a vulcanization accelerator.[19] MBT and its derivatives proved to be far superior to aniline, offering faster cure times, better physical properties of the vulcanized rubber, and significantly lower toxicity.[18] This discovery transformed the rubber industry and established benzothiazoles as indispensable industrial chemicals.
Table 1: Comparison of Early Vulcanization Accelerators
| Accelerator | Discovery Year | Key Advantages | Key Disadvantages |
| Aniline | 1906 | Faster vulcanization than sulfur alone | Highly toxic |
| 2-Mercaptobenzothiazole (MBT) | ~1921 | Rapid vulcanization, improved rubber quality, lower toxicity | Can cause scorching |
The mechanism of benzothiazole-accelerated sulfur vulcanization is complex, involving the formation of a complex between the accelerator, zinc oxide (an activator), and sulfur, which then reacts with the rubber polymer to form cross-links.[21][22] This industrial application marked the first large-scale commercial use of benzothiazole compounds and spurred further research into their synthesis and reactivity.
Chapter 3: Benzothiazole in Nature's Blueprint
For nearly a century after its initial synthesis, benzothiazole was considered a purely synthetic creation. This perception changed in 1967 when the parent benzothiazole molecule was first isolated from the volatiles of American cranberries.[23] This discovery was a significant turning point, revealing that nature had also incorporated this heterocyclic scaffold into its molecular repertoire.
Since then, benzothiazole and its derivatives have been identified in a variety of natural sources, including other fruits, plants, and even as a flavor component in some foods.[24][25] One of the most fascinating naturally occurring benzothiazoles is firefly luciferin, the compound responsible for the mesmerizing bioluminescence of fireflies.[26] The structure of luciferin, which contains a benzothiazole core, was elucidated in the 1960s.[27]
The biosynthesis of the benzothiazole ring in nature is believed to proceed through the condensation of cysteine with a benzoquinone derivative.[28][29][30] This natural synthetic strategy, while different from the methods employed by early organic chemists, underscores the inherent stability and accessibility of the benzothiazole scaffold.
Caption: Key discoveries of benzothiazole in natural products.
Chapter 4: A Synthetic Journey: The Evolution of Benzothiazole Synthesis
The growing industrial and later, medicinal, importance of benzothiazoles spurred the development of a wide array of synthetic methodologies. These methods have evolved from harsh, classical reactions to more efficient, milder, and environmentally friendly "green" approaches.
Classical Synthetic Methods
The early syntheses of benzothiazoles were often characterized by strong reagents and harsh reaction conditions. Two of the most historically significant methods are the Hugershoff and Jacobson syntheses.
-
The Hugershoff Synthesis (Early 1900s): This method involves the cyclization of arylthioureas with bromine in chloroform to produce 2-aminobenzothiazoles.[31][32] While effective, the use of liquid bromine and chlorinated solvents makes this a less desirable method by modern standards.
Experimental Protocol: A Representative Hugershoff Synthesis
-
Dissolve the N-arylthiourea in chloroform.
-
Slowly add a solution of bromine in chloroform to the mixture at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
The Jacobson Synthesis (Late 1880s): This method involves the intramolecular cyclization of thiobenzanilides using an oxidizing agent, such as potassium ferricyanide, in an alkaline medium to yield 2-substituted benzothiazoles.[11][12][33]
Caption: The development timeline of the benzothiazole-based drug, Riluzole.
The journey of Riluzole highlights the importance of understanding disease mechanisms to identify new applications for existing molecules. It also serves as a powerful example of how a compound from the "privileged" benzothiazole class can be successfully developed into a life-altering therapeutic.
Conclusion: A Legacy of Discovery and a Future of Promise
The history of benzothiazole compounds is a compelling narrative of scientific evolution. From its serendipitous discovery in the context of 19th-century dye chemistry to its indispensable role in the rubber industry and its eventual emergence as a cornerstone of modern medicinal chemistry, the benzothiazole scaffold has consistently proven its value. The journey from Hofmann's laboratory to the clinical use of drugs like Riluzole is a testament to the cumulative nature of scientific progress, where fundamental discoveries can lay the groundwork for transformative applications decades later.
For today's researchers, scientists, and drug development professionals, the story of benzothiazole offers several key insights. It underscores the importance of fundamental research in organic synthesis, as the development of new and efficient methods to construct and modify the benzothiazole core continues to drive the discovery of novel bioactive molecules. Furthermore, the diverse pharmacological profile of benzothiazole derivatives suggests that this "privileged scaffold" is far from exhausted in its therapeutic potential. As our understanding of complex diseases deepens, the versatile and adaptable nature of the benzothiazole ring system will undoubtedly continue to provide a fertile ground for the discovery and development of the next generation of innovative medicines.
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The Enduring Scaffold: A Technical Guide to the Synthesis and Reactions of 1,3-Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole core, a deceptively simple fusion of a benzene and a thiazole ring, stands as a cornerstone in heterocyclic chemistry. Its unique electronic properties and versatile reactivity have cemented its status as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide offers an in-depth exploration of the synthesis and chemical behavior of 1,3-benzothiazole, providing field-proven insights and detailed protocols for laboratory application.
The Significance of the 1,3-Benzothiazole Nucleus
Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][4][5] This therapeutic versatility stems from the scaffold's ability to engage with a wide array of biological targets through various non-covalent interactions.[4] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, feature the benzothiazole motif, underscoring its clinical relevance.[6] Beyond pharmaceuticals, benzothiazole derivatives find applications as dyes, vulcanization accelerators, and corrosion inhibitors.[7]
Part 1: The Synthesis of the 1,3-Benzothiazole Core
The construction of the 1,3-benzothiazole ring system can be broadly categorized into two main strategies: the cyclization of a pre-formed benzene ring bearing ortho-amino and thio substituents, and the annulation of a thiazole ring onto an existing aromatic framework. The former approach, particularly the condensation of 2-aminothiophenol with various electrophiles, remains the most prevalent and versatile.
Condensation Reactions of 2-Aminothiophenol: The Workhorse of Benzothiazole Synthesis
The reaction of 2-aminothiophenol with a variety of carbonyl compounds is the most common and direct route to 2-substituted 1,3-benzothiazoles.[7][8] The choice of the carbonyl component and the reaction conditions dictates the nature of the substituent at the C2 position.
The condensation of 2-aminothiophenol with aldehydes is a widely employed method for the synthesis of 2-aryl- and 2-alkylbenzothiazoles.[7][8] The reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
A variety of catalysts and oxidizing agents have been developed to promote this transformation under mild and efficient conditions.[7][9] Modern approaches focus on green chemistry principles, utilizing catalysts that are recyclable and environmentally benign.[7][10]
Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzothiazole using a Recyclable Catalyst
-
To a solution of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of polystyrene-grafted iodine acetate.[7]
-
Stir the reaction mixture at room temperature for 5-10 minutes.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst. The catalyst can be washed with ethanol and reused.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenyl-1,3-benzothiazole.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
| Catalyst/Oxidant | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 h | 85-94 | [7][8] |
| Polystyrene-grafted iodine acetate | Dichloromethane | Room Temp. | 5-10 min | High | [7] |
| NH₄Cl | Methanol-water | Room Temp. | 1 h | High | [7] |
| Microwave irradiation/PIFA | - | Microwave | Short | High | [7] |
| Visible light/air | - | Room Temp. | 6 h | Good | [7] |
Causality in Experimental Choices: The use of a heterogeneous catalyst like polystyrene-grafted iodine acetate simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.[7] Microwave-assisted synthesis dramatically reduces reaction times by efficiently transferring energy to the reactants.[7]
The condensation of 2-aminothiophenol with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) provides another reliable route to 2-substituted benzothiazoles.[7][11] These reactions often require higher temperatures or the use of dehydrating agents to facilitate the cyclization.
Experimental Protocol: One-Pot, Solvent-Free Synthesis of 2-Arylbenzothiazoles from Carboxylic Acids
-
In a mortar, grind together 2-aminothiophenol (1 mmol), a benzoic acid derivative (1 mmol), and molecular iodine (catalytic amount).[7]
-
Transfer the solid mixture to a reaction vessel.
-
Heat the mixture at an appropriate temperature (e.g., 100-120 °C) for 10 minutes.[7]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to remove iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality in Experimental Choices: The use of molecular iodine as a catalyst in a solvent-free reaction minimizes waste and simplifies the work-up procedure.[7] This solid-phase approach is also amenable to high-throughput synthesis.
Intramolecular Cyclization of Thioanilides (Jacobson-Hugershoff Synthesis)
An alternative to the condensation of two separate components is the intramolecular cyclization of pre-formed thioanilides. The Jacobson-Hugershoff synthesis and its modern variations involve the oxidative cyclization of N-aryl thioamides to form the benzothiazole ring.[12] This method is particularly useful for the synthesis of 2-substituted benzothiazoles that may be difficult to access through other routes.
Mechanism of the Jacobson-Hugershoff Synthesis: The reaction is believed to proceed via an electrophilic attack of a halogen (originally bromine) on the sulfur atom of the thioanilide, followed by an intramolecular electrophilic substitution on the aniline ring and subsequent elimination of HBr.[13]
Modern Variations: Recent advancements have focused on using milder and more sustainable oxidizing agents and catalysts, including photoredox catalysis.[12] For instance, the cyclization of thiobenzanilides can be achieved using riboflavin as a photosensitizer under visible light irradiation.[7]
Caption: Jacobson-Hugershoff Synthesis Pathway.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering novel reaction pathways and improved efficiency.[14][15] These methods often involve C-H activation or cross-coupling reactions.
For example, the ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to 2-aminobenzothiazoles.[14] Similarly, palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas yields 2-(dialkylamino)benzothiazoles.[14]
Part 2: Reactions of the 1,3-Benzothiazole Ring
The reactivity of the 1,3-benzothiazole ring is a consequence of the interplay between the electron-donating properties of the sulfur atom and the electron-withdrawing nature of the nitrogen atom and the fused benzene ring. The C2 position is the most reactive site, being susceptible to both electrophilic and nucleophilic attack.[6]
Caption: Reactivity profile of the 1,3-benzothiazole core.
Electrophilic Substitution
Electrophilic substitution on the benzothiazole ring primarily occurs on the benzene portion of the molecule. The resonance of the thiazole ring implies that electrophilic substitution is directed to the 4- and 6-positions.[16] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic Substitution
The C2 position of the benzothiazole ring is electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group is present at this position. For instance, 2-halobenzothiazoles readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is extensively utilized in the synthesis of diverse benzothiazole derivatives for drug discovery.[1]
Reactions at the C2-Methyl Group
2-Methylbenzothiazole is a particularly versatile intermediate due to the acidity of the methyl protons. The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This allows for the elaboration of the side chain at the C2 position, providing access to a wide range of functionalized benzothiazoles.[17]
Conclusion
The 1,3-benzothiazole scaffold continues to be a fertile ground for research in synthetic and medicinal chemistry. The classical synthetic routes, particularly those involving 2-aminothiophenol, have been refined and adapted to meet the demands of modern, sustainable chemistry. Concurrently, novel synthetic strategies employing metal catalysis and photochemistry are expanding the accessible chemical space of benzothiazole derivatives. A thorough understanding of the synthesis and reactivity of this important heterocyclic system is crucial for the continued development of new therapeutic agents and advanced materials. The ongoing exploration of benzothiazole chemistry promises to yield further innovations with significant scientific and societal impact.[1]
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physical properties of N-Methyl-1,3-Benzothiazol-2-Amine
An In-depth Technical Guide to the Physical Properties of N-Methyl-1,3-Benzothiazol-2-Amine
Foreword: A Molecule of Practical Significance
N-Methyl-1,3-Benzothiazol-2-Amine, identified by its CAS Number 16954-69-1, is a heterocyclic aromatic compound of significant interest in applied chemistry.[1] While not a household name, its role as a crucial intermediate, particularly in the synthesis of agrochemicals like the herbicide methabenzthiazuron, makes it a vital component in the broader chemical industry. For researchers and development professionals, a thorough understanding of its physical properties is not merely academic; it is the bedrock upon which successful synthesis, formulation, quality control, and application are built. This guide provides a detailed exploration of these properties, grounding theoretical knowledge in practical experimental context.
Core Physicochemical Characteristics
The fundamental physical and chemical properties of a compound dictate its behavior in various environments, from a reaction flask to a final product formulation. These parameters are the first point of reference for any scientist working with the substance. N-Methyl-1,3-Benzothiazol-2-Amine is typically supplied as needle-like crystals with a purity of 99.0% or higher.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂S | [1][2] |
| Molecular Weight | 164.23 g/mol | [1][2] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 270.1 °C at 760 mmHg | |
| Density | 1.306 g/cm³ | |
| Flash Point | 117.2 °C to 140 °C | [2] |
| LogP (Octanol/Water) | 2.411 | |
| Polar Surface Area (PSA) | 53.16 Ų | |
| Refractive Index | 1.73 |
The LogP value of 2.411 suggests a balanced hydrophobicity, a critical factor in its application as a pesticide intermediate, influencing its interaction with biological systems and environmental fate. The high boiling point and flash point indicate good thermal stability under standard processing conditions.
Spectroscopic Profile: Elucidating the Molecular Architecture
Spectroscopy is the primary tool for confirming the identity and structure of a synthesized molecule. While specific spectra for N-Methyl-1,3-Benzothiazol-2-Amine are noted to exist, detailed public datasets are sparse.[2] However, based on its known structure, we can predict the characteristic signals one would expect to observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: In a suitable deuterated solvent like DMSO-d₆, one would anticipate signals corresponding to the aromatic protons on the benzothiazole ring system, likely in the range of 7.0-8.0 ppm. A distinct singlet or doublet for the N-methyl (N-CH₃) protons would appear further upfield. The proton on the amine (NH) would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. The carbons of the aromatic benzene ring would resonate in the typical 120-140 ppm region. The carbon of the methyl group would be found significantly upfield, while the C=N carbon of the thiazole ring would appear further downfield, often exceeding 160 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by measuring their characteristic vibrations.
-
N-H Stretch: A key feature would be a peak in the 3300-3500 cm⁻¹ region, corresponding to the stretching vibration of the secondary amine (N-H) group.[4][5]
-
C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
-
C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N double bond within the thiazole ring.[4][6]
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.
-
C-S Stretch: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 600-800 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, serving as a final confirmation of the compound's identity.
-
Molecular Ion Peak (M⁺): The primary peak in the mass spectrum would correspond to the molecular weight of the compound, approximately m/z = 164. The presence of isotopes of sulfur (³⁴S) would result in a small M+2 peak.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group or cleavage of the thiazole ring, providing further structural evidence.
Methodologies for Physical Property Determination
The reliability of physical property data hinges on the application of standardized, rigorous experimental protocols. As a self-validating system, each protocol is designed to ensure accuracy and reproducibility.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline N-Methyl-1,3-Benzothiazol-2-Amine is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
-
Heating Ramp: A rapid heating ramp is used to quickly approach the expected melting point (140-142°C). The ramp rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: General workflows for spectroscopic analysis.
Conclusion: From Data to Application
The provide a comprehensive profile essential for its practical application. Its defined melting point serves as a reliable purity benchmark for quality control in manufacturing. Solubility characteristics, informed by properties like LogP and PSA, are critical for selecting appropriate solvents and reaction conditions during the synthesis of derivatives. Finally, the spectroscopic fingerprint is the definitive tool for structural verification, ensuring the integrity of the molecule from laboratory-scale research to industrial production. This guide synthesizes these critical data points, providing researchers and developers with the foundational knowledge required to utilize this important chemical intermediate effectively and safely.
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An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet highly promising subclass: 1,3-Benzothiazol-2-ylmethylamine derivatives and their analogs. These compounds, characterized by a flexible aminomethyl linker at the 2-position, offer unique structural and electronic properties that make them attractive candidates for drug discovery. This document provides a comprehensive overview of the synthesis of the core scaffold, strategies for derivatization, and a survey of their potential biological activities, including anticancer and antimicrobial applications. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in their quest for novel therapeutics.
The 1,3-Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is a prominent heterocyclic system in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse non-covalent interactions with biological targets.[2] The therapeutic versatility of benzothiazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3]
The substitution pattern on the benzothiazole ring system dramatically influences its pharmacological profile. While much research has focused on substitutions directly at the 2-amino position, the introduction of a methylene linker to create the this compound core provides additional conformational flexibility. This seemingly subtle modification can significantly alter the molecule's interaction with target proteins, potentially leading to enhanced potency and selectivity.
Synthesis of the this compound Core and its Derivatives
The synthetic strategy towards this compound derivatives hinges on the preparation of a key electrophilic intermediate, 2-(chloromethyl)-1,3-benzothiazole. This intermediate serves as a versatile precursor for the introduction of a wide array of amine functionalities.
Synthesis of the Key Intermediate: 2-(Chloromethyl)-1,3-benzothiazole
The most direct route to 2-(chloromethyl)-1,3-benzothiazole involves the condensation of 2-aminothiophenol with chloroacetic acid. This reaction is typically performed at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Caption: Synthesis of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1.0 equivalent) and chloroacetic acid (1.2 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(chloromethyl)-1,3-benzothiazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of N-Substituted (1,3-Benzothiazol-2-ylmethyl)amines
The primary route for synthesizing the title compounds is through the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-1,3-benzothiazole with a primary or secondary amine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General scheme for the synthesis of N-substituted derivatives.
Experimental Protocol: General Procedure for Amination of 2-(Chloromethyl)-1,3-benzothiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of the Parent Compound: (1,3-Benzothiazol-2-yl)methanamine
The parent amine can be synthesized via a two-step process from 2-(chloromethyl)-1,3-benzothiazole. This involves the formation of an azide intermediate followed by its reduction.
Caption: Synthetic route to the parent amine via an azide intermediate.
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives is an emerging area of research, the extensive literature on the broader benzothiazole class provides a strong rationale for their investigation in various therapeutic areas.
Anticancer Activity
Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including:
-
Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death in cancer cells.[4]
-
Kinase Inhibition: They can act as inhibitors of crucial protein kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR).[4]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription.
Table 1: Examples of Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference |
| 2-Aminobenzothiazoles | HCT116, A549, A375 | EGFR inhibition | [4] |
| Benzothiazole-Thiazolidinedione hybrids | HepG2, HCT-116, MCF-7 | VEGFR-2 inhibition | [4] |
| 2-Substituted Benzothiazoles | Pancreatic Cancer Cells | Induction of apoptosis | [5] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity
The benzothiazole scaffold is a key component of many antimicrobial agents.[6] Derivatives have shown activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[7] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[7]
Table 2: Examples of Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microbial Strain(s) | Activity | Reference |
| 1,3-Benzothiazole-2-yl-hydrazones | S. aureus, E. coli, C. albicans | Antibacterial and Antifungal | [6][8] |
| 2-Substituted Aminobenzothiazoles | S. aureus, E. faecalis, S. typhi | Antibacterial | |
| Benzothiazole-Sulfonamides | B. subtilis, E. coli, C. albicans | Antibacterial and Antifungal |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized benzothiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is yet to be established, some general principles from the broader benzothiazole literature can guide future design efforts:
-
Substitution on the Benzene Ring: The electronic nature and position of substituents on the benzene ring of the benzothiazole core can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) at positions 5 or 6 can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets.
-
Nature of the Amine: The nature of the amine attached to the methylene linker is a critical determinant of biological activity. Varying the amine from simple alkyl or aryl amines to more complex heterocyclic moieties can explore different binding pockets and interactions. The basicity and steric bulk of the amine will play a crucial role.
-
Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, is a key factor in determining its pharmacokinetic and pharmacodynamic properties. A balance between hydrophilicity and lipophilicity is generally required for good oral bioavailability and cell permeability.
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through N-substitution, provides a fertile ground for the discovery of novel therapeutic agents. The established biological activities of the broader benzothiazole family strongly suggest that these derivatives will exhibit interesting anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis of diverse libraries of this compound derivatives and their comprehensive biological evaluation. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity, and for elucidating the mechanisms of action. This in-depth technical guide provides the foundational knowledge and experimental framework to empower researchers to unlock the full therapeutic potential of this exciting class of compounds.
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The Benzothiazole Scaffold: A Privileged Framework for Targeting Diverse Therapeutic Areas
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: The benzothiazole nucleus, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the key therapeutic targets of benzothiazole-based compounds, delving into their mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders. By synthesizing current research, this document aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential of this privileged scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of molecular pathways.
Introduction: The Benzothiazole Moiety as a Versatile Pharmacophore
Benzothiazole, a fusion of a benzene ring and a thiazole ring, has garnered significant attention in drug discovery due to its unique structural features and ability to interact with a wide array of biological targets.[3][4] Its derivatives have been successfully developed into clinically approved drugs and are the subject of numerous ongoing preclinical and clinical investigations.[5][6] The structural adaptability of the benzothiazole core allows for fine-tuning of its physicochemical properties and biological activity through various substitutions, making it a highly attractive scaffold for the design of novel therapeutic agents.[7][8] This guide will dissect the major therapeutic areas where benzothiazole compounds have shown significant promise, focusing on their molecular targets and the underlying mechanisms of action.
Oncological Targets: A Multi-pronged Attack on Cancer
Benzothiazole derivatives have emerged as potent anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10][11]
Kinase Inhibition: Disrupting Crucial Signaling Cascades
Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzothiazole-based compounds have been extensively explored as inhibitors of various kinases.[5][12]
-
Receptor Tyrosine Kinases (RTKs): Several benzothiazole derivatives have shown potent inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are crucial for tumor growth, proliferation, and angiogenesis.[13][14] For instance, certain 2-substituted benzothiazoles have demonstrated significant inhibition of VEGFR-2.[10]
-
Non-Receptor Tyrosine Kinases: The Abl kinase, particularly the T315I mutant resistant to imatinib, has been successfully targeted by benzothiazole analogues bearing a C-6 methoxyphenyl moiety, with IC50 values in the nanomolar range.[5]
-
Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation, is a key target.[13][15] Benzothiazole derivatives have been designed as selective inhibitors of PI3Kβ.[15] Additionally, compounds targeting ATR kinase, a master regulator of the DNA damage response, have been reported.[12] Other targeted serine/threonine kinases include BRAF (V600E), Rho-associated kinase (ROCK-II), and p38α MAP kinase.[10][16][17]
Table 1: Benzothiazole Derivatives as Kinase Inhibitors in Oncology
| Target Class | Specific Target | Benzothiazole Derivative Example | IC50/GI50 | Cell Line(s) | Reference(s) |
| Kinases | VEGFR-2 | 4f | 0.194 µM | - | [10] |
| BRAF (V600E) | TAK-632 | 2.4 nM | - | [10] | |
| PI3Kβ | Compound 11 | - | Multiple cancer cell lines | [15] | |
| Abl (wild-type and T315I-mutant) | 2-substituted benzothiazole with C-6 methoxyphenyl | 0.03 to 0.06 nM | Ba/F3 | [5] | |
| ATR Kinase | Chromone-benzothiazole hybrid | - | HCT116, HeLa | [12] | |
| ROCK-II | - | - | - | [16] | |
| p38α MAP Kinase | - | - | - | [17] |
Enzyme Inhibition: Targeting Cancer Cell Metabolism and Survival
-
Carbonic Anhydrase (CA): Benzothiazole derivatives have shown promise as inhibitors of tumor-associated carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment, particularly in hypoxic tumors.[11][18]
-
Cytochrome P450 1A1 (CYP1A1): The compound NSC745689 is a benzothiazole derivative that targets CYP1A1, an enzyme involved in the metabolic activation of pro-carcinogens.[10]
Tubulin Polymerization Inhibition and DNA Interaction
Some benzothiazole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[9] Others have been shown to intercalate with DNA, leading to DNA damage and subsequent apoptosis.[10] For example, a naphthalimide derivative of benzothiazole has demonstrated DNA intercalating properties.[10]
Diagram 1: Key Anticancer Mechanisms of Benzothiazole Compounds
Caption: Overview of anticancer mechanisms of benzothiazole derivatives.
Antimicrobial Targets: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[19] Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting essential bacterial and fungal enzymes.[7][20][21]
Key Enzymatic Targets in Microbes
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Benzothiazole-sulfonamide derivatives act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA).[20]
-
DNA Gyrase: An essential bacterial enzyme involved in DNA replication, DNA gyrase is a well-established target for antibiotics. Certain benzothiazole compounds have shown inhibitory activity against this enzyme.[19][22]
-
Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. Molecular docking studies suggest that benzothiazole derivatives can inhibit dihydroorotase by binding to its active site and blocking substrate access.[22]
Experimental Protocol: In Vitro DHPS Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. Prepare a stock solution of the substrate, p-aminobenzoic acid (PABA), and the co-substrate, dihydropterin pyrophosphate (DHPP).
-
Inhibitor Preparation: Dissolve the test benzothiazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, add the DHPS enzyme, PABA, and the test compound at various concentrations. Initiate the reaction by adding DHPP.
-
Detection: The product of the reaction, dihydropteroate, can be quantified using a colorimetric method, such as the Bratton-Marshall assay, which detects the unreacted PABA.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neurodegenerative Disease Targets: Offering Hope for CNS Disorders
Benzothiazole-based compounds have shown significant potential in the treatment of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[23][24] Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for ALS, highlighting the therapeutic relevance of this scaffold in neurology.[5][23]
Multi-target Approach for Alzheimer's Disease
The multifactorial nature of Alzheimer's disease has prompted the development of multi-target-directed ligands.[25][26] Benzothiazole derivatives have been designed to simultaneously inhibit multiple key enzymes involved in the disease pathology:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are a mainstay in Alzheimer's therapy. Benzothiazole compounds have been developed as potent inhibitors of both enzymes.[25][26]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase the levels of certain neurotransmitters and has neuroprotective effects. Several benzothiazole derivatives have shown significant MAO-B inhibitory activity.[25][26]
Diagram 2: Multi-target Strategy of Benzothiazoles in Alzheimer's Disease
Caption: Benzothiazoles as multi-target agents for Alzheimer's disease.
Anti-inflammatory Targets
Chronic inflammation is implicated in a wide range of diseases. Benzothiazole derivatives have demonstrated anti-inflammatory properties by targeting key inflammatory signaling molecules.[27][28]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a crucial mediator of inflammatory cell death (necroptosis). Benzothiazole derivatives have been identified as potent RIPK1 inhibitors, showing protective effects in models of systemic inflammatory response syndrome.[27]
Conclusion and Future Perspectives
The benzothiazole scaffold has proven to be a remarkably versatile platform in drug discovery, yielding compounds with a wide spectrum of therapeutic applications. The ability to readily modify its structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of novel benzothiazole derivatives with enhanced target specificity and reduced off-target effects. The exploration of this privileged scaffold continues to hold immense promise for the discovery of new and effective treatments for a multitude of human diseases.
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An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Benzothiazol-2-ylmethylamine and Its Derivatives
Abstract
This technical guide provides a comprehensive exploration of the crystal structure analysis of 1,3-benzothiazol-2-ylmethylamine and its analogous derivatives. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A profound understanding of the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and the development of novel therapeutic agents. This document delineates the synthesis, crystallization, and X-ray crystallographic analysis workflow, presenting key structural insights and discussing the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole moiety, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery. Its unique electronic and structural features allow for diverse interactions with biological targets. The addition of a methylamine group at the 2-position introduces a flexible side chain with a primary amine, a critical functional group for forming hydrogen bonds and salt bridges with biological macromolecules. Understanding the precise solid-state conformation, intermolecular interactions, and packing motifs of this compound is crucial for predicting its physicochemical properties, bioavailability, and receptor-binding affinity.
Crystal structure analysis via single-crystal X-ray diffraction provides definitive information on molecular geometry, including bond lengths, bond angles, and torsional angles. It also reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing and ultimately influence the material's bulk properties.
Experimental & Analytical Workflow: A Self-Validating System
The comprehensive characterization of 1,3-benzothiazole derivatives follows a logical and iterative workflow, integrating synthesis, purification, crystallization, and structural analysis to build a complete physicochemical profile.
Caption: A logical workflow for the synthesis and structural elucidation of a 1,3-benzothiazole derivative.
Synthesis of 1,3-Benzothiazole Derivatives
The synthesis of the 1,3-benzothiazole core can be achieved through various established methods. A common and effective route involves the condensation of a substituted aniline with potassium thiocyanate in the presence of bromine, which acts as a catalyst.[3][4]
Protocol: Synthesis of a Substituted 2-Aminobenzothiazole
-
Reaction Setup: A mixture of the appropriately substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) is prepared in glacial acetic acid. The mixture is cooled in an ice bath with continuous stirring.
-
Bromination: A solution of bromine (0.01 mol) in glacial acetic acid is added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: Stirring is continued for an additional 3 hours at a low temperature to ensure the completion of the reaction.
-
Isolation: The resulting hydrochloride salt precipitate is collected by filtration and washed with cold acetic acid to remove unreacted starting materials.
-
Neutralization: The salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution to precipitate the free base.
-
Purification: The crude product is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified 2-aminobenzothiazole derivative.[5]
Single Crystal Growth: The Gateway to Structural Analysis
The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and is typically determined through systematic screening.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is a widely used and often successful technique.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker APEXII CCD) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[6] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the reflections. Absorption corrections are applied to account for the absorption of X-rays by the crystal.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated structure factors.[6]
Structural Insights into the 1,3-Benzothiazole Core
While a publicly available crystal structure specifically for this compound is not readily found in the Cambridge Structural Database, analysis of closely related derivatives provides significant insights into the expected structural features of the benzothiazole core.
Molecular Geometry: Bond Lengths and Angles
The benzothiazole ring system is generally planar. The C-N single bond within the thiazole ring often exhibits partial double bond character due to electron delocalization, resulting in a shorter bond length than a typical C-N single bond.[7]
Table 1: Representative Crystallographic Data for Benzothiazole Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine | P1 | 6.6530(3) | 14.3098(6) | 14.5822(7) | 61.471(1) | 88.474(2) | 79.138(1) | [6] |
| N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine | P2₁/c | 10.7244(5) | 4.6021(2) | 11.1280(5) | 90 | 100.367(2) | 90 | [8] |
| N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | P2₁/c | 6.8048(4) | 8.6071(5) | 15.8244(8) | 90 | 99.445(5) | 90 | [7] |
Intermolecular Interactions and Crystal Packing
The crystal packing of benzothiazole derivatives is often dominated by a combination of hydrogen bonding and π-π stacking interactions.
-
Hydrogen Bonding: The presence of the amino group in 2-aminobenzothiazole derivatives allows for the formation of intermolecular N-H···N or N-H···S hydrogen bonds, which can lead to the formation of one-dimensional chains or more complex three-dimensional networks.[7][8]
-
π-π Stacking: The planar aromatic benzothiazole ring system facilitates π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice. The centroid-centroid distances for these interactions are typically in the range of 3.6 to 4.1 Å.[6]
Caption: Key intermolecular interactions governing the crystal packing of benzothiazole derivatives.
Spectroscopic Characterization as a Complementary Technique
While single-crystal X-ray diffraction provides the ultimate structural detail in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the molecular structure in solution and identifying key functional groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants can be used to confirm the connectivity of the atoms and the overall molecular structure.[9][10]
-
IR Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H and C=N vibrations of the benzothiazole core and the amine group.[9][10]
Table 2: Key Spectroscopic Data for 2-Aminobenzothiazole Derivatives
| Technique | Feature | Characteristic Signal | Ref. |
| ¹H NMR | Aromatic Protons | δ 7.10 - 7.96 ppm | [1] |
| ¹H NMR | -NH₂ Protons | δ ~8.49 ppm (broad singlet) | [1] |
| ¹³C NMR | C2 (Carbon attached to -NH₂) | ~167.6 ppm | [9] |
| IR | N-H Stretch | 3423, 3230 cm⁻¹ (strong, broad) | [10] |
| IR | C=N Stretch | ~1640 cm⁻¹ | [11] |
Conclusion and Future Directions
The crystal structure analysis of this compound and its derivatives provides fundamental insights into their molecular architecture and solid-state behavior. This knowledge is indispensable for understanding their structure-activity relationships and for the rational design of new therapeutic agents with improved efficacy and safety profiles. The methodologies and structural principles outlined in this guide provide a robust framework for the comprehensive characterization of this important class of heterocyclic compounds. Future work should focus on obtaining the specific crystal structure of the parent this compound to provide a definitive reference for computational modeling and drug design efforts.
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An In-depth Technical Guide to the Solubility of 1,3-Benzothiazol-2-ylmethylamine in Organic Solvents
Introduction
1,3-Benzothiazol-2-ylmethylamine and its derivatives are heterocyclic amines that feature prominently in medicinal chemistry and drug development.[1][2][3] The benzothiazole moiety is a key pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this scaffold is paramount. Among these properties, solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability and formulation in pharmaceutical applications.
This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles governing its solubility, provides a predictive framework based on its chemical structure, and details a rigorous experimental protocol for its empirical determination.
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility of this compound, we must first examine its molecular structure. The molecule consists of three key components: a bicyclic aromatic benzothiazole ring system, a flexible methylene (-CH₂-) linker, and a primary amine (-NH₂) functional group. This combination of a large, relatively non-polar aromatic system with a polar, hydrogen-bonding amine group creates a nuanced solubility profile.
| Property | Value / Analysis | Source / Rationale |
| Molecular Formula | C₈H₈N₂S | Derived from structure |
| Molecular Weight | 164.23 g/mol | Calculated |
| CAS Number | 29198-41-2 (for Hydrochloride Salt) | [2][4][5][6] |
| Core Structure | Benzothiazole | Aromatic, heterocyclic, relatively non-polar |
| Primary Functional Group | Primary Amine (-NH₂) | Polar, capable of hydrogen bond donation and acceptance.[7] Confers basic properties. |
| Structural Features | Methylene bridge | Provides conformational flexibility |
The primary amine group is a potent hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.[7] As a base, its solubility is expected to be enhanced in acidic solutions due to the formation of a more polar, water-soluble ammonium salt. Conversely, the large benzothiazole ring is hydrophobic and will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking. The overall solubility in a given solvent will be determined by the balance of these competing interactions.
The "Like Dissolves Like" Principle
The adage "like dissolves like" is the guiding principle for predicting solubility.[8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] this compound has both polar (amine) and non-polar (benzothiazole) characteristics, suggesting it will exhibit partial solubility across a range of solvents.
Predicted Qualitative Solubility Profile
Based on structural analysis and the principles of intermolecular forces, we can predict the qualitative solubility of this compound in common classes of organic solvents. This table serves as a practical starting point for solvent selection in synthesis, purification, and analytical method development.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble to Moderately Soluble | The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in overall solvent polarity.[7] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Likely Soluble | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the polar amine group and favorable dipole-dipole interactions with the benzothiazole ring.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately to Sparingly Soluble | These solvents have moderate polarity. While they cannot act as hydrogen bond donors, they can solvate the molecule. Amines are noted to be generally incompatible with chloroform and carbon tetrachloride. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large, non-polar benzothiazole ring will have some affinity for these solvents, but the highly polar primary amine group will be poorly solvated, limiting overall solubility. |
| Ethers | Diethyl Ether, THF | Sparingly Soluble | Ethers are weak hydrogen bond acceptors and have low polarity, making them relatively poor solvents for polar amines. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative predictions, empirical determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[11] This protocol is adapted from established guidelines to ensure data integrity and reproducibility.[3][12][13]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Procedure
-
Preparation: Add an amount of solid this compound to a glass vial sufficient to ensure an excess remains after equilibrium is reached. This is critical for achieving saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is achieved. A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold dilution is a common starting point.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:
S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound.[9] Understanding these is key to designing robust experiments and interpreting results.
Molecular Interactions and Solubility
Caption: Solute-Solvent Interactions.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[9] For compounds intended for use in varying thermal conditions, it is crucial to determine solubility across a range of relevant temperatures.
-
Pressure: For solid-liquid systems at or near atmospheric pressure, the effect of pressure on solubility is generally negligible.[12]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form used in solubility studies.
-
Purity: Impurities can significantly alter the measured solubility of a compound. Using a well-characterized, high-purity sample is essential for obtaining accurate data.[14]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. Its amphipathic nature, possessing both polar amine and non-polar aromatic functionalities, suggests it will have the highest solubility in polar aprotic and polar protic solvents. For drug development professionals and researchers, the predictive framework and detailed experimental protocol provided in this guide offer a reliable pathway to generating the precise, high-quality solubility data necessary for advancing their scientific objectives.
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- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Methodological & Application
Application Note & Synthesis Protocol: A Reliable Two-Step Synthesis of 1,3-Benzothiazol-2-ylmethylamine for Drug Discovery
Abstract: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1,3-Benzothiazol-2-ylmethylamine, a key building block for the development of novel therapeutics. We present a robust and efficient two-step synthetic route, commencing with the microwave-assisted synthesis of the intermediate 2-(chloromethyl)-1,3-benzothiazole, followed by a Gabriel synthesis to yield the target primary amine. This protocol is designed for reproducibility and scalability, offering researchers a reliable method to access this valuable compound.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically divided into two distinct, high-yielding steps. This approach ensures the formation of a clean product by first creating a stable, reactive intermediate, which is then converted to the final primary amine under controlled conditions that prevent over-alkylation.
-
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole. This initial step involves the condensation and cyclization of 2-aminobenzenethiol with 2-chloroacetyl chloride.[3][4] The use of microwave irradiation dramatically reduces the reaction time and improves energy efficiency, making it a green and effective method.[4]
-
Step 2: Gabriel Synthesis of this compound. The chlorinated intermediate is converted to the primary amine using the Gabriel synthesis.[5][6] This classic method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrazinolysis to liberate the desired primary amine. This pathway is superior to direct amination as it cleanly produces the primary amine without the formation of secondary or tertiary amine byproducts.[6][7]
Logical Workflow Diagram
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
Principle and Rationale
This reaction proceeds via a condensation mechanism between the amino group of 2-aminobenzenethiol and the acyl chloride of 2-chloroacetyl chloride, followed by an intramolecular cyclization involving the thiol group to form the benzothiazole ring. Microwave irradiation provides rapid, uniform heating, which accelerates the reaction rate and often leads to higher yields and cleaner products compared to conventional heating methods.[4] Acetic acid serves as a suitable solvent that facilitates the reaction.
Reaction Mechanism
Caption: Reaction mechanism for benzothiazole formation.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzenethiol | 125.19 | 1.0 g | 7.99 |
| 2-Chloroacetyl chloride | 112.94 | 1.35 g (0.95 mL) | 11.95 |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
| Crushed Ice | 18.02 | ~100 g | - |
| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Chloroform (CHCl₃) | 119.38 | 3 x 50 mL | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure
-
Reaction Setup: In a 50 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 1.0 g (7.99 mmol) of 2-aminobenzenethiol in 15 mL of glacial acetic acid.
-
Reagent Addition: Place the vessel in a fume hood. While stirring, add 1.35 g (0.95 mL, 11.95 mmol) of 2-chloroacetyl chloride dropwise to the solution. Caution: The reaction may be exothermic.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.[3] Monitor the reaction progress by TLC if desired.
-
Work-up and Neutralization: After cooling the reaction vessel to room temperature, pour the mixture onto approximately 100 g of crushed ice in a 250 mL beaker. Carefully neutralize the solution by slowly adding 5 M NaOH solution with stirring until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/acetone (10:1 v/v) eluent system to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.[3]
-
Expected Yield: ~85-90%
-
Melting Point: 89-90 °C[3]
-
Part 2: Synthesis of this compound
Principle and Rationale
The Gabriel synthesis is a two-stage process for converting primary alkyl halides into primary amines.[5]
-
Stage 1: N-Alkylation: The phthalimide anion, formed by deprotonation of phthalimide, acts as a potent nucleophile. It attacks the electrophilic carbon of the chloromethyl group in 2-(chloromethyl)-1,3-benzothiazole via an SN2 reaction.[6] This forms a stable N-alkylated phthalimide intermediate. The bulky phthalimide group prevents the unwanted secondary reaction (over-alkylation) that often plagues direct amination with ammonia.[5]
-
Stage 2: Hydrazinolysis (Ing-Manske Procedure): The N-alkylphthalimide intermediate is cleaved using hydrazine hydrate.[8] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide precipitate and liberating the desired primary amine.[9] This method is preferred over acidic or basic hydrolysis due to its milder, neutral conditions.[8]
Reaction Mechanism
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
Introduction: The Analytical Imperative for 1,3-Benzothiazol-2-ylmethylamine
An Application Guide for the Analytical Determination of 1,3-Benzothiazol-2-ylmethylamine
This compound is a key heterocyclic amine building block within the broader family of benzothiazoles. The benzothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the neuroprotective drug Riluzole.[1][2] Consequently, this compound can be encountered as a critical starting material, synthetic intermediate, or a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs).
The precise and accurate detection of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Regulatory guidelines necessitate the rigorous identification and quantification of impurities, often at levels below 0.10%.[3] This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing robust analytical methodologies for the determination of this compound. We will explore protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and the more sensitive and specific hyphenated techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for trace-level quantification and confirmatory analysis.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound (CAS: 29198-41-2) is fundamental to method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₈N₂S (as free base) | Guides mass spectrometry analysis (m/z). |
| Molecular Weight | 164.23 g/mol (free base) | Used for preparing standard solutions. |
| Structure | Benzothiazole ring with a methylamine group at the 2-position. | The primary amine is basic and a key site for ionization (ESI+) and potential derivatization. The benzothiazole ring provides a strong UV chromophore. |
| pKa (Predicted) | ~7.5-8.5 (for the amine group) | Crucial for selecting the appropriate mobile phase pH in reversed-phase LC to ensure consistent retention and good peak shape. |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like methanol and acetonitrile. | Informs the choice of diluents for standards and samples. |
The presence of the primary amine group dictates that in reversed-phase HPLC, a mobile phase pH of at least 2 units below the pKa is required to ensure the analyte is in its protonated, more polar form, leading to better retention and symmetrical peak shapes on C18 columns.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine purity assessments, in-process controls, and content uniformity where analyte concentrations are relatively high. It is a robust and cost-effective technique widely available in analytical laboratories.
Principle of the Method
The separation is achieved on a reversed-phase C18 column where the polar, protonated analyte has a moderate affinity for the nonpolar stationary phase. Isocratic elution with an acidified water/acetonitrile mobile phase allows for consistent and reproducible separation from nonpolar impurities. Detection is performed at a UV wavelength corresponding to the absorbance maximum of the benzothiazole chromophore.
Experimental Protocol: RP-HPLC-UV
-
Standard Preparation:
-
Prepare a primary stock solution of 1.0 mg/mL by accurately weighing ~10 mg of this compound standard and dissolving it in a 10 mL volumetric flask with methanol.
-
Prepare a working standard solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working standard with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve in a suitable solvent (e.g., methanol) to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry-standard for robust reversed-phase separations. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The acidic pH ensures the primary amine is protonated, leading to good peak shape. The ratio provides adequate retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | 240 nm | Benzothiazole derivatives exhibit strong absorbance in this region.[4] |
| Run Time | 15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
-
Data Analysis and System Suitability:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with r² > 0.99 is required.[5]
-
Perform system suitability tests by injecting the working standard multiple times. The tailing factor for the analyte peak should be between 0.9 and 1.5, and the relative standard deviation (RSD) for peak area should be < 2.0%.[6]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.
Principle of the Method
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, which is highly efficient for basic compounds. The tandem mass spectrometer then isolates the protonated molecular ion (precursor ion) and fragments it in a collision cell. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the analyte, minimizing interference from the matrix.[7]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction for Complex Matrices):
-
For complex samples like plasma or wastewater, a cleanup step is essential. Solid-Phase Extraction (SPE) is a common and effective technique.[8]
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides faster analysis and better resolution than conventional HPLC. |
| Column | C18, 50 x 2.1 mm, 1.7 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) | A gradient allows for efficient elution and separation of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The primary amine readily accepts a proton, making ESI+ the optimal ionization mode.[8] |
| Precursor Ion (Q1) | m/z 165.1 | Corresponds to [M+H]⁺ for C₈H₈N₂S. |
| Product Ions (Q3) | Propose m/z 134.1 (loss of CH₃N) and m/z 108.1 (benzothiazole core) | These transitions should be optimized experimentally. |
| Collision Energy | To be optimized for each transition |
LC-MS/MS Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. For this compound, its polarity may lead to peak tailing. Derivatization can be employed to improve its chromatographic properties, though direct analysis is also possible.
Principle of the Method
The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a nonpolar stationary phase in a capillary column. The separated compounds enter the mass spectrometer, are ionized (typically by electron impact, EI), and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a chemical "fingerprint" for structural confirmation.
Experimental Protocol: GC-MS
-
Sample Preparation (with Derivatization - Optional):
-
Direct Injection: Dilute the sample in a suitable solvent like hexane or ethyl acetate.
-
Derivatization (Silylation): To block the active hydrogen on the primary amine, evaporate a dried sample extract and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes. This will increase volatility and improve peak shape.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Mass Selective Detector | Standard instrumentation for this analysis. |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm | A nonpolar column that separates compounds primarily by boiling point.[9] |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature gradient is necessary to elute the semi-volatile analyte. |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data, while SIM mode enhances sensitivity for target analytes.[10] |
Method Selection Pathway
The choice between these powerful techniques depends on the specific analytical objective.
Caption: Decision tree for selecting the optimal analytical method based on the research objective.
Summary and Method Comparison
The table below provides a comparative summary of the discussed analytical methods to aid in selecting the most appropriate technique.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) | Mass-to-Charge Ratio (EI Fragmentation) |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL)[8] | High (ng/mL) |
| Selectivity | Moderate | Very High | High |
| Primary Use | Purity, Assay, Routine QC | Trace Quantification, Impurity Profiling | Confirmatory Analysis, Volatiles |
| Cost | Low | High | Moderate |
| Throughput | High | Moderate | Moderate |
| Derivatization | Not Required | Not Required | May be required |
Conclusion
The reliable detection of this compound is a critical task in pharmaceutical development and quality control. For routine analysis where concentration levels are high, RP-HPLC-UV offers a robust, cost-effective, and reliable solution. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or determination in complex biological fluids, a validated LC-MS/MS method is the unequivocal gold standard. GC-MS serves as an excellent alternative and confirmatory technique, particularly when dealing with related volatile compounds or when structural elucidation via fragmentation patterns is required. The protocols and guidelines presented here provide a solid foundation for developing and validating methods tailored to your specific analytical needs.
References
-
Satyanarayana, B., Saravanan, M., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Arkivoc, 2008(16), 219-231. Available at: [Link][1][3]
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Satyanarayana, B., Saravanan, M., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. Available at: [Link][3]
-
Reddy, G. S., et al. (2008). A stability-indicating analytical method for determination of riluzole in bulk drug and in pharmaceutical dosage form by HPLC. ResearchGate. Available at: [Link][6]
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Veeprho. (n.d.). Riluzole Impurities and Related Compound. Veeprho. Available at: [Link]
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Weiss, S., & Jakobs, J. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available at: [Link][8]
-
ResearchGate. (n.d.). Chemical structures of riluzole and its impurities. ResearchGate. Available at: [Link][2]
-
Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
-
Liu, R., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. Available at: [Link][11]
-
Shi, Y., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. Available at: [Link]
-
Asuero, A. G., et al. (2014). Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. ResearchGate. Available at: [Link]
-
Mortier, J., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
University of Wisconsin–Madison. (2021). LCMS Protocols. The DAN Lab. Available at: [Link]
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Centers for Disease Control and Prevention. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550. CDC. Available at: [Link][9]
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Analytice. (n.d.). Benzothiazole - analysis. Analytice. Available at: [Link][10]
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Bader, M., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. Publisso. Available at: [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link][7]
-
Klymenko, Y., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link][4]
-
Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link][5]
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- 4. rjptonline.org [rjptonline.org]
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Application Notes and Protocols for Antimicrobial Assays Using 1,3-Benzothiazol-2-ylmethylamine
Introduction: The Antimicrobial Potential of the Benzothiazole Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the benzothiazole nucleus, a heterocyclic system composed of a benzene ring fused to a thiazole ring, has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including promising antimicrobial efficacy against a variety of bacterial and fungal pathogens.[3][4][5]
This document provides detailed application notes and standardized protocols for the preliminary antimicrobial evaluation of 1,3-Benzothiazol-2-ylmethylamine , a specific derivative of the benzothiazole family. These protocols are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of new antimicrobial candidates.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [6][7][8] |
| CAS Number | 29198-41-2 | [6] |
| Molecular Formula | C₈H₈N₂S · HCl | [6] |
| Molecular Weight | 200.69 g/mol | [6] |
| Chemical Structure | [6] |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial properties typically involves determining its ability to inhibit microbial growth. The following sections detail two universally accepted methods for this purpose: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the zone of inhibition. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This is a cornerstone technique for evaluating the potency of a novel compound.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low concentrations of inhibitors of common antimicrobial agents. Cation-adjusted MHB is often used as divalent cations can influence the activity of certain antimicrobials.
-
0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducible MIC values. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent bacterial challenge.
-
Serial Two-Fold Dilutions: This allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.
-
Controls: The inclusion of growth, sterility, and positive controls is essential for validating the assay's integrity. The growth control ensures the microorganism is viable, the sterility control confirms the absence of contamination, and the positive control (a known antibiotic) verifies the susceptibility of the test organism and the proper execution of the assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound hydrochloride and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or a suitable broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
In the first column, add 200 µL of the working solution of this compound (diluted from the stock to twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (from column 1 to 11).
-
Well Setup:
-
Columns 1-10: Test compound + inoculum.
-
Column 11 (Growth Control): Broth + inoculum (no compound).
-
Column 12 (Sterility Control): Broth only (no inoculum).
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi and fastidious bacteria.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[12][13][14] It is a widely used, practical, and cost-effective screening method.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for the disk diffusion test due to its defined composition and non-inhibitory nature for most common antimicrobials.[1] The agar depth (4 mm) is crucial for consistent diffusion of the compound.
-
Confluent Lawn of Growth: Streaking the plate in three directions ensures a uniform, dense growth of the microorganism, which is necessary for clearly defined zones of inhibition.[15]
-
Disk Placement: Proper spacing of the disks is important to prevent the overlapping of inhibition zones, which would interfere with accurate measurement.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Disks:
-
Sterile 6 mm paper disks are impregnated with a known amount of this compound. This is achieved by applying a small volume (e.g., 10-20 µL) of a specific concentration of the compound's stock solution onto each disk and allowing them to dry in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab over the entire surface to create a confluent lawn. Rotate the plate approximately 60 degrees between each of three streaks to ensure even coverage.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared disks containing this compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Part 2: Data Presentation and Interpretation
Quantitative Data Summary Table
The MIC values obtained from the broth microdilution assay should be tabulated as follows:
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| Candida albicans (ATCC 90028) | N/A (Fungus) | [Experimental Value] | Fluconazole | [Experimental Value] |
| Aspergillus niger (ATCC 16404) | N/A (Fungus) | [Experimental Value] | Fluconazole | [Experimental Value] |
| [Additional Test Strains] | [Gram Stain] | [Experimental Value] | [Standard Antibiotic] | [Experimental Value] |
Qualitative/Semi-Quantitative Data Summary Table
The results from the Kirby-Bauer disk diffusion assay should be recorded as follows:
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25922) | Gram-positive | [Experimental Value] | Ciprofloxacin (5 µg) | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | Ciprofloxacin (5 µg) | [Experimental Value] |
| [Additional Test Strains] | [Gram Stain] | [Experimental Value] | [Standard Antibiotic] | [Experimental Value] |
Part 3: Mechanistic Insights and Experimental Workflows
A deeper understanding of a compound's antimicrobial activity involves elucidating its potential mechanism of action. Benzothiazole derivatives have been reported to inhibit several essential microbial enzymes.[16]
Hypothetical Mechanisms of Action
Based on existing literature for the benzothiazole scaffold, two plausible mechanisms of action for this compound are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR) .
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[17][18] It introduces negative supercoils into DNA, a process that requires ATP. Benzothiazole-based compounds have been shown to bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.[16][18][19]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for producing precursors for nucleotide synthesis.[20][21] Inhibition of DHFR depletes the cell of essential building blocks for DNA and RNA, ultimately halting cell growth and division. Several heterocyclic compounds, including those with a benzothiazole core, have been identified as DHFR inhibitors.[22][23]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and the hypothetical signaling pathways for the proposed mechanisms of action.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Caption: Hypothetical mechanism of action via DHFR inhibition.
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The Benzothiazole Scaffold: A Versatile Framework in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutics for a multitude of diseases, from cancer and microbial infections to neurodegenerative disorders.[2][3] The structural rigidity of the benzothiazole core, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive starting point for drug discovery campaigns.[4] Notable examples of clinically approved drugs containing this scaffold include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, underscoring the therapeutic significance of this chemical entity.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and biological evaluation of benzothiazole derivatives. It aims to bridge the gap between theoretical knowledge and practical application, offering insights into the causality behind experimental choices and providing self-validating protocols for robust and reproducible results.
Diverse Biological Activities of Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives is remarkably broad, with compounds exhibiting significant activity in a variety of disease models.
Anticancer Activity: A substantial body of research has focused on the development of benzothiazole-based anticancer agents.[7][8] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases, and the induction of apoptosis.[2][9] The structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating anticancer potency.[4]
Antimicrobial Activity: The rise of antimicrobial resistance has spurred the search for novel anti-infective agents, and benzothiazole derivatives have emerged as a promising class of compounds.[10][11] They have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12] The proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate synthase.[13]
Neuroprotective and Anti-inflammatory Properties: Beyond oncology and infectious diseases, benzothiazole derivatives have shown promise in the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[5][14] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.[15] Additionally, many benzothiazole compounds exhibit potent anti-inflammatory activity, suggesting their potential in treating a range of inflammatory disorders.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-substituted benzothiazole and its subsequent biological evaluation.
Synthesis of 2-(4-Chlorophenyl)benzothiazole: A Representative Protocol
This protocol details the synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde, a common and versatile method for accessing this class of compounds.[16]
Rationale: The reaction proceeds through the formation of a Schiff base intermediate from the reaction of the amino group of 2-aminothiophenol and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. This method is widely used due to its simplicity, generally good yields, and the commercial availability of a wide variety of aldehydes, allowing for the generation of diverse libraries of 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
4-Chlorobenzaldehyde
-
Ethanol
-
Hydrogen Peroxide (30% solution)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, slowly add concentrated hydrochloric acid (0.3 mL) followed by the dropwise addition of 30% hydrogen peroxide (0.6 mL).[16]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-chlorophenyl)benzothiazole.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][17]
Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is widely used for screening potential anticancer compounds due to its simplicity, reliability, and suitability for high-throughput screening.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Benzothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[17]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][17] Mix gently by pipetting up and down or by shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][18]
Rationale: This method allows for the quantitative assessment of the antimicrobial activity of a compound by testing a range of concentrations in a liquid growth medium. It is a widely accepted and reproducible method for screening new antimicrobial agents.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microtiter plates
-
Benzothiazole derivative stock solution (e.g., in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the benzothiazole derivative in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls: Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the benzothiazole derivative at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.
Structure-Activity Relationship (SAR) of Benzothiazole Derivatives
The biological activity of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
Table 1: Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives (IC₅₀ in µM)
| Compound | R1 (at C-6) | R2 (at C-2) | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Reference |
| 1 | H | 4-Fluorophenyl | 3.84 | - | 5.61 | |
| 2 | H | 4-Chlorophenyl | 0.7 | 0.84 | 0.024 | [3] |
| 3 | H | 4-Bromophenyl | 47.94 | - | - | |
| 4 | H | 4-Methylphenyl | 15.48 | - | 26.78 | |
| 5 | Methoxy | 4-Nitrophenyl | - | - | - | [12] |
| 6 | H | 3,4-Dichlorophenyl | - | - | - | |
| 7 | H | 4-Aminophenyl | Potent Growth Inhibition | - | - | [12] |
From the data, it is evident that the nature of the substituent at the para-position of the 2-phenyl ring plays a critical role in determining the anticancer activity. Halogen substitutions, particularly chlorine, appear to enhance potency. The presence of an amino group at the para-position of the 2-phenyl ring has also been associated with potent antitumor activity.[12]
Visualization of Mechanisms and Workflows
Benzothiazole Derivatives as STAT3 Signaling Pathway Inhibitors
Several benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key regulator of cell proliferation, survival, and angiogenesis, and is often constitutively activated in many cancers.[9]
Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
General Workflow for Benzothiazole-Based Drug Discovery
The process of discovering and developing new drugs based on the benzothiazole scaffold follows a structured and iterative workflow.
Caption: A generalized workflow for benzothiazole-based drug discovery.
Conclusion
The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly valuable tool in the arsenal of medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable heterocyclic system in their drug discovery endeavors. By combining rational design, robust synthetic methodologies, and comprehensive biological evaluation, the development of novel and effective benzothiazole-based drugs for a myriad of diseases remains a highly attainable goal.
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Application Notes and Protocols for the N-Alkylation of 2-Aminobenzothiazole: A Guide for Synthetic and Medicinal Chemists
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1] The strategic N-alkylation of the 2-amino group serves as a pivotal synthetic maneuver to modulate the physicochemical and pharmacological profiles of these molecules, influencing their potency, selectivity, and pharmacokinetic parameters.[2] This comprehensive guide provides detailed experimental procedures for the N-alkylation of 2-aminobenzothiazole, targeting researchers, scientists, and professionals in drug development. We delve into a range of robust synthetic methodologies, from classical approaches to modern catalytic systems, offering step-by-step protocols, mechanistic insights, and comparative data to facilitate informed experimental design.
Introduction: The Significance of N-Alkylated 2-Aminobenzothiazoles
The benzothiazole ring system, particularly when functionalized at the 2-position with an amino group, is considered a "privileged scaffold" in drug discovery.[1][3] This is attributed to its ability to engage in various biological interactions, leading to a diverse array of therapeutic applications. The marketed drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a prominent example of a biologically active 2-aminobenzothiazole derivative.[4]
The N-alkylation of the exocyclic amino group is a critical step in the synthesis of numerous bioactive compounds. This modification allows for the introduction of a wide variety of substituents, which can profoundly impact the molecule's interaction with biological targets. For instance, N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin E2 (PGE2) generation, showcasing anti-inflammatory properties.[4] Furthermore, the amino group of 2-aminobenzothiazole can be readily functionalized to create elaborate molecular architectures with potential applications in cancer therapy.[5][6][7]
Given the importance of this synthetic transformation, a thorough understanding of the available experimental procedures is essential for researchers in the field. This document aims to provide a detailed and practical guide to the N-alkylation of 2-aminobenzothiazole, covering a range of methods to suit different substrates and laboratory capabilities.
Synthetic Strategies for N-Alkylation
The N-alkylation of 2-aminobenzothiazole can be achieved through several synthetic routes. The choice of method often depends on the nature of the alkylating agent, the desired regioselectivity, and the functional group tolerance of the starting materials. The primary challenge in the alkylation of 2-aminobenzothiazole is the potential for reaction at either the exocyclic amino group (N-alkylation) or the endocyclic nitrogen atom of the thiazole ring.[8] However, many methods have been developed to achieve high regioselectivity for the desired N-alkylation product.
Herein, we will discuss three of the most common and effective methods:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach.
-
Reductive Amination: A versatile method for introducing a variety of alkyl groups from corresponding aldehydes.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
The general scheme for the N-alkylation of 2-aminobenzothiazole is depicted below:
Caption: General scheme for the N-alkylation of 2-aminobenzothiazole.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides under Microwave Irradiation
Direct alkylation with alkyl halides is a fundamental method for forming C-N bonds. The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[9][10] This method is particularly effective for activated alkyl halides.
Rationale: This protocol employs a base, such as potassium carbonate (K₂CO₃), to deprotonate the amino group of 2-aminobenzothiazole, increasing its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. Microwave heating provides rapid and uniform heating, which can overcome the activation energy barrier of the reaction more efficiently than conventional methods.[2]
Workflow Diagram:
Caption: Workflow for microwave-assisted direct N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the desired alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-aminobenzothiazole.
Table 1: Representative Data for Microwave-Assisted N-Alkylation
| Entry | Alkyl Halide | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | 15 | 120 | 92 |
| 2 | 4-Methoxybenzyl chloride | 20 | 120 | 88 |
| 3 | Propargyl bromide | 15 | 110 | 85 |
| 4 | Ethyl bromoacetate | 25 | 120 | 78 |
Yields are for isolated products after purification.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[11] It proceeds through the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Rationale: This two-step, one-pot procedure first involves the condensation of 2-aminobenzothiazole with an aldehyde to form an imine intermediate. The reaction is often carried out in an alcoholic solvent like methanol, which is compatible with the subsequent reduction step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without affecting other functional groups like esters or nitro groups.[11] The reaction is typically performed at a low temperature initially to control the rate of reduction and then allowed to warm to room temperature to ensure completion.
Workflow Diagram:
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add 10 mL of anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 10 mL of water.
-
Work-up and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for N-Alkylation via Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | Methanol | 3 | 89 |
| 2 | 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 4 | 85 |
| 3 | Cyclohexanecarboxaldehyde | NaBH₄ | Methanol | 3 | 91 |
| 4 | 2-Naphthaldehyde | NaBH₄ | Methanol | 4 | 82 |
Yields are for isolated products after purification.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13][14] This method allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines, often with high functional group tolerance and excellent yields.
Rationale: The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[12][15] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.
Workflow Diagram:
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Reactants: Add 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.) and the aryl halide (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | 100 | 90 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/Xantphos | NaOtBu | 100 | 87 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/Xantphos | NaOtBu | 110 | 75 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃/Xantphos | NaOtBu | 110 | 82 |
Yields are for isolated products after purification.
Characterization of N-Alkylated 2-Aminobenzothiazoles
The successful synthesis and purification of N-alkylated 2-aminobenzothiazoles should be confirmed by a combination of spectroscopic techniques.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons of the starting material are key indicators of successful alkylation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations of the alkyl group and a change in the N-H stretching region compared to the starting 2-aminobenzothiazole.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[4]
Conclusion
The N-alkylation of 2-aminobenzothiazole is a fundamental transformation in the synthesis of a wide range of biologically active molecules. This guide has provided detailed protocols for three robust and versatile methods: direct alkylation, reductive amination, and Buchwald-Hartwig amination. By understanding the rationale behind each method and following the step-by-step procedures, researchers can confidently synthesize a diverse library of N-alkylated 2-aminobenzothiazole derivatives for further investigation in drug discovery and materials science. The choice of the optimal method will depend on the specific substrate and the desired complexity of the final product.
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N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - PMC. (2022). National Center for Biotechnology Information. [Link]
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2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. (2023). MDPI. [Link]
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N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity - AIP Publishing. (2019). AIP Publishing. [Link]
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Preparation of 2-Aminobenzothiazole Derivatives : A Review | Request PDF - ResearchGate. (2016). ResearchGate. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]
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Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole - ResearchGate. (2019). ResearchGate. [Link]
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Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation | Request PDF - ResearchGate. (2018). ResearchGate. [Link]
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Application Notes & Protocols: 1,3-Benzothiazol-2-ylmethylamine as a Bidentate Ligand in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide on the synthesis, coordination chemistry, and potential applications of 1,3-Benzothiazol-2-ylmethylamine as a versatile N,N-bidentate ligand. We present detailed, self-validating protocols for the multi-step synthesis of the ligand and its subsequent complexation with transition metal ions. The guide elucidates the structural and electronic principles governing its coordination behavior and discusses the enhanced biological activity of the resulting metal complexes, particularly in the antimicrobial domain. This note is intended for researchers in coordination chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Benzothiazole Scaffold in Ligand Design
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal and coordination chemistry. It consists of a benzene ring fused to a thiazole ring, creating an electron-rich system with multiple potential donor atoms.[1] While many studies have focused on ligands where a functional group is directly attached to the C2 position, such as 2-aminobenzothiazole, the introduction of a methylene (-CH₂) spacer to create this compound (BTMA) offers distinct advantages in coordination chemistry.
This spacer provides rotational flexibility and facilitates the formation of a highly stable five-membered chelate ring upon coordination to a metal center. The resulting N,N-bidentate coordination involves the lone pair of the endocyclic thiazole nitrogen (N3) and the exocyclic primary amine nitrogen. This chelation effect significantly enhances the thermodynamic stability of the metal complexes compared to monodentate analogues, a crucial factor for their potential application in catalysis and as therapeutic agents.[2][3]
This guide will detail the synthesis of the BTMA ligand, its coordination to a representative metal ion (Cobalt(II)), and the characterization techniques required to validate the formation of the desired complex. Furthermore, we will explore the well-documented antimicrobial applications of related benzothiazole metal complexes, providing a rationale for investigating BTMA-metal complexes in drug discovery pipelines.[4]
Synthesis and Characterization of the Ligand
A direct, one-pot synthesis for this compound is not prominently described in the literature. Therefore, a robust, multi-step synthetic route is proposed, starting from readily available precursors. Each step is a well-established transformation, ensuring high yield and purity.
Proposed Synthetic Pathway for this compound (BTMA)
Caption: Proposed multi-step synthesis of the BTMA ligand.
Protocol 2.1: Synthesis of 2-Methylbenzothiazole (Intermediate I)
This protocol is adapted from established methods for the cyclocondensation of 2-aminothiophenol.[5] The reaction involves the acylation of the amino group followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
Materials: 2-Aminothiophenol (10 mmol), Acetic Anhydride (12 mmol), Glacial Acetic Acid (20 mL).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 1.5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-methylbenzothiazole, which can be purified by vacuum distillation.
-
-
Validation: The product should be characterized by ¹H NMR spectroscopy, confirming the presence of the methyl singlet (approx. 2.8 ppm) and aromatic protons.
Protocol 2.2: Synthesis of 2-(Bromomethyl)benzothiazole (Intermediate II)
This step utilizes a standard free-radical bromination at the benzylic position of the methyl group using N-Bromosuccinimide (NBS).[6] The reaction is initiated by a radical initiator like benzoyl peroxide. 2-(Bromomethyl)benzothiazole is a key intermediate for further functionalization.[7]
-
Materials: 2-Methylbenzothiazole (10 mmol), N-Bromosuccinimide (11 mmol), Benzoyl Peroxide (0.5 mmol), Carbon Tetrachloride (CCl₄, 50 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-methylbenzothiazole in CCl₄.
-
Add NBS and benzoyl peroxide to the solution.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen) for 4-6 hours. The reaction should be irradiated with a UV lamp to facilitate initiation.
-
Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with water (2 x 25 mL) and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from ethanol or by column chromatography.
-
-
Validation: Successful bromination is confirmed by ¹H NMR, where the methyl singlet is replaced by a new singlet for the methylene protons (-CH₂Br) at a downfield shift (approx. 4.8 ppm).
Protocol 2.3: Synthesis of this compound (BTMA Ligand)
The final step is a nucleophilic substitution where the bromide is displaced by an amino group.[8]
-
Materials: 2-(Bromomethyl)benzothiazole (10 mmol), Concentrated Aqueous Ammonia (28-30%, 50 mL), Ethanol (20 mL).
-
Procedure:
-
In a sealed pressure vessel, dissolve 2-(bromomethyl)benzothiazole in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat at 60-70 °C for 12 hours with vigorous stirring.
-
Cool the vessel to room temperature before opening.
-
Transfer the mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude BTMA ligand.
-
The product can be purified by column chromatography on silica gel.
-
-
Validation: The final product should be characterized by FT-IR (N-H stretching bands around 3300-3400 cm⁻¹), ¹H NMR (disappearance of the -CH₂Br signal and appearance of a -CH₂NH₂ signal and a broad singlet for the -NH₂ protons), and Mass Spectrometry to confirm the molecular weight.
Coordination Chemistry of BTMA
Principle of Coordination
BTMA is an archetypal N,N-bidentate chelating ligand. Coordination with a metal ion (Mⁿ⁺) occurs via two nitrogen donor atoms:
-
Endocyclic Thiazole Nitrogen (N3): This nitrogen is sp² hybridized and possesses a lone pair of electrons in an outward-pointing orbital, making it an excellent Lewis base.
-
Exocyclic Amine Nitrogen: The primary amine is sp³ hybridized with a readily available lone pair.
The coordination results in the formation of a thermodynamically favorable five-membered chelate ring, which is a key principle in its function as a robust ligand.[2]
Caption: Chelation of a metal ion by the BTMA ligand.
Protocol 3.1: Synthesis of a Representative Metal Complex: Dichlorobis(this compound)cobalt(II)
This general protocol can be adapted for other transition metals like Cu(II), Ni(II), and Zn(II).[3][9]
-
Materials: BTMA Ligand (2 mmol), Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1 mmol), Absolute Ethanol (30 mL).
-
Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of an octahedral complex, a common geometry for Co(II). Ethanol is an excellent solvent for both the ligand and the metal salt and can be easily removed.
-
Procedure:
-
Dissolve the BTMA ligand (2 mmol) in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve CoCl₂·6H₂O (1 mmol) in 15 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed immediately.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
-
Self-Validation: The success of the synthesis is validated through the characterization methods outlined in the next section. A distinct color change from the starting materials and the isolation of a stable, crystalline solid are primary indicators of complex formation.
Characterization of BTMA-Metal Complexes
A suite of analytical techniques is required to confirm the coordination of the ligand to the metal center and to elucidate the geometry of the resulting complex.
Workflow for Complex Characterization
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Application Note: A Comprehensive Guide to the Synthesis of Benzothiazole Derivatives via Condensation Reactions
Abstract
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of the synthesis of 2-substituted benzothiazole derivatives through condensation reactions. Benzothiazoles are a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The most direct and versatile synthetic route involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[4][5][6] This document elucidates the underlying reaction mechanisms, presents detailed step-by-step protocols for conventional and modern synthetic methodologies, offers guidance on troubleshooting, and outlines standard characterization techniques. By explaining the causality behind experimental choices, this note serves as a practical and authoritative resource for the synthesis and exploration of novel benzothiazole-based therapeutic agents.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged pharmacophore in modern drug discovery.[7][8] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind with high affinity to a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous FDA-approved drugs and clinical candidates, such as:
-
Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).[1]
-
Pramipexole: A dopamine agonist for treating Parkinson's disease and restless legs syndrome.[1]
-
Flutemetamol: A diagnostic imaging agent for detecting β-amyloid plaques in the brain.[1][8]
The broad therapeutic potential of this scaffold continues to drive research into novel derivatives.[7][9] The most common and adaptable method for constructing the benzothiazole core is the condensation reaction between 2-aminothiophenol (or its derivatives) and compounds containing a carbonyl group, such as carboxylic acids, aldehydes, or acyl chlorides.[4][5] This approach offers a straightforward pathway to a diverse library of 2-substituted benzothiazoles.
Mechanistic Insights: The Chemistry of Benzothiazole Formation
The condensation reaction for benzothiazole synthesis is a robust process that proceeds through a well-established mechanistic pathway.[10] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The process can be broken down into three key stages:
-
Initial Nucleophilic Attack & Condensation: The reaction begins with the nucleophilic amino group of 2-aminothiophenol attacking the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde or carboxylic acid). This is typically followed by the elimination of a water molecule to form an intermediate. In the case of an aldehyde, a Schiff base (imine) is formed. With a carboxylic acid, an o-amido-thiophenol intermediate is generated.[10] This initial step is often the rate-determining step and is frequently catalyzed by acid.[11]
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack where the thiol (-SH) group attacks the carbon of the imine or amide. This key step forms the five-membered thiazolidine ring.
-
Dehydration/Oxidation to Aromatize: The final step involves the elimination of a molecule (e.g., water or hydrogen) from the cyclized intermediate to form the stable, aromatic benzothiazole ring system. This step is often an oxidation or dehydration, which can occur spontaneously upon heating or be promoted by an added oxidizing agent or dehydrating catalyst.[10][12]
Caption: General mechanism for benzothiazole synthesis.
Synthetic Protocols & Methodologies
The choice of synthetic protocol often depends on the desired scale, available equipment, and the reactivity of the substrates. Below are detailed protocols for three common and effective methods.
Protocol 1: Conventional Synthesis from Aldehydes using an Oxidative Catalyst
This method utilizes a simple and effective catalytic system of hydrogen peroxide and hydrochloric acid to promote the oxidative cyclization of 2-aminothiophenol with various aldehydes at room temperature.[4][12] It is known for its operational simplicity and high yields.[11][12]
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (10 mmol, 1.25 g) in ethanol (30 mL).
-
To this solution, add the desired aromatic or aliphatic aldehyde (10 mmol).
-
Stir the mixture at room temperature and slowly add 30% hydrogen peroxide (H₂O₂) (60 mmol, 6.8 mL) dropwise over 5 minutes.
-
Following the H₂O₂ addition, add concentrated hydrochloric acid (HCl) (30 mmol, 2.5 mL) dropwise. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-substituted benzothiazole.
Data Summary: Synthesis from Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzaldehyde | 1 | 94 | [12] |
| 2 | 4-Chlorobenzaldehyde | 1 | 92 | [12] |
| 3 | 4-Methoxybenzaldehyde | 1.5 | 93 | [12] |
| 4 | 4-Nitrobenzaldehyde | 1 | 90 | [4] |
| 5 | Cinnamaldehyde | 1.5 | 88 |[4] |
Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[11][13] This solvent-free protocol describes the direct condensation of 2-aminothiophenol with carboxylic acids.[13]
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-aminothiophenol (2 mmol, 0.25 g) and the desired carboxylic acid (3 mmol).
-
Ensure the solids are thoroughly mixed using a spatula. No solvent is required.
-
Seal the vessel and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set power (e.g., 300 W) for 15-25 minutes. The reaction temperature will rise significantly. Monitor internal temperature and pressure according to instrument safety guidelines.
-
After irradiation, allow the vessel to cool to room temperature.
-
Dissolve the resulting solid residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Data Summary: Microwave-Assisted Synthesis
| Entry | Carboxylic Acid | Time (min) | Power (W) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzoic Acid | 20 | 300 | 72 | [13] |
| 2 | Phenylacetic Acid | 20 | 300 | 85 | [13] |
| 3 | Heptanoic Acid | 20 | 300 | 82 | [13] |
| 4 | 4-Chlorobenzoic Acid | 25 | 300 | 68 |[13] |
Protocol 3: Green Synthesis Using a Reusable Heterogeneous Catalyst
This protocol aligns with the principles of green chemistry by using a recyclable, solid-supported catalyst under solvent-free conditions, minimizing waste and environmental impact.[9][11] Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) is an efficient and inexpensive catalyst for the condensation of 2-aminothiophenol with acyl chlorides.[11]
Step-by-Step Procedure:
-
Prepare the catalyst: Mix silica gel (10 g) with a solution of NaHSO₄·H₂O (5.5 g) in water (50 mL). Stir for 1 hour, then remove the water under reduced pressure and heat the solid at 120°C for 4 hours.
-
In a 50 mL round-bottom flask, mix 2-aminothiophenol (5 mmol, 0.63 g) and the desired acyl chloride (5 mmol).
-
Add the prepared NaHSO₄-SiO₂ catalyst (0.1 g).
-
Heat the reaction mixture at 80°C with stirring for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add ethyl acetate (25 mL).
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.
-
Wash the filtrate with a saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization from ethanol.
Overall Experimental Workflow
A successful synthesis requires a systematic workflow from preparation to final analysis.
Caption: A logical workflow for synthesis and characterization.
Characterization of Benzothiazole Derivatives
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compounds.[14] A combination of spectroscopic methods should be employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [15]
-
¹H NMR: The aromatic protons on the benzothiazole core typically appear as a complex multiplet pattern in the range of δ 7.3–8.2 ppm. Protons on the 2-substituent will have characteristic shifts depending on their chemical environment.
-
¹³C NMR: The carbon atom at the C2 position is highly characteristic, appearing downfield around δ 165–170 ppm.[15] Other aromatic carbons appear in the δ 115–155 ppm range.
B. Infrared (IR) Spectroscopy [14][16]
-
C=N Stretch: A characteristic absorption band for the thiazole ring's C=N bond is typically observed around 1550–1630 cm⁻¹.
-
C-S Stretch: The C-S bond vibration appears in the fingerprint region, usually around 690–750 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp peaks are expected between 1450–1600 cm⁻¹.
-
Aromatic C-H Bending: Strong bands appear between 700–900 cm⁻¹ corresponding to out-of-plane bending, which can help determine the substitution pattern on the benzene ring.
C. Mass Spectrometry (MS) [14][15]
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound, confirming the successful condensation. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.
-
Fragmentation Pattern: Benzothiazoles often show a characteristic fragmentation pattern involving the cleavage of the 2-substituent or the opening of the thiazole ring.
Troubleshooting and Field-Proven Insights
-
Low Yield: If yields are low, consider increasing the reaction time or temperature. For acid-catalyzed reactions, ensure the catalyst is active and used in the correct stoichiometry. In microwave synthesis, optimizing power and time is critical; excessive power can lead to decomposition.[13]
-
Formation of Side Products: The primary side product is often unreacted starting material or the formation of disulfides from the oxidation of 2-aminothiophenol. Ensure an inert atmosphere if conducting reactions sensitive to air oxidation. Purification via column chromatography is usually effective at removing these impurities.
-
Purification Challenges: Some benzothiazole derivatives can be oily or difficult to crystallize. In these cases, column chromatography is the preferred method of purification. If the product is basic, an acidic wash during workup can help remove certain impurities, but may also protonate the desired product, affecting its solubility.
Safety Precautions
-
2-Aminothiophenol: This reagent is toxic, malodorous, and readily oxidized. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Acids and Bases: Concentrated acids (e.g., HCl) and bases are corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Microwave Reactor: Only use a dedicated laboratory microwave synthesis unit. Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the manufacturer's recommended pressure and temperature limits.
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). Molecules, 28(12), 4785. [Link]
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Hugerschoff synthesis of 2-aminobenzothiazole from 1,3-diarylthiourea with liquid bromine and chloroform. (2018). ResearchGate. [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences, 26(12), 5901. [Link]
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Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. (2013). ResearchGate. [Link]
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NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2020). ResearchGate. [Link]
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Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2018). International Journal of Research in Advent Technology, 6(11). [Link]
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Purifying 1,3-Benzothiazol-2-ylmethylamine: A Guide to Achieving High Purity for Research and Development
Introduction
1,3-Benzothiazol-2-ylmethylamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active agents.[1][2][3] The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, complicate the interpretation of biological data, and compromise the integrity of drug development programs. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be robust and reproducible.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. Depending on the synthetic route employed, common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents or solvents. For instance, in syntheses involving the reaction of 2-aminothiophenol with appropriate reagents, potential impurities could include oxidized forms of the starting material or incompletely cyclized intermediates.[4] A thorough understanding of the reaction mechanism will guide the selection of the most appropriate purification strategy.
Purification Strategies: A Multi-pronged Approach
Achieving high purity often necessitates a combination of purification techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.
Acid-Base Extraction: Leveraging the Basic Nature of the Amine
Acid-base extraction is a powerful and efficient technique for the initial purification of this compound from non-basic impurities.[5][6] This method exploits the basicity of the primary amine to selectively transfer it into an aqueous phase, leaving behind neutral and acidic impurities in the organic phase.
Causality: The primary amine group of this compound can be protonated by an acid to form a water-soluble ammonium salt.[7] This salt will preferentially partition into the aqueous layer, while non-basic organic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the protonated amine salt, should be carefully collected. The organic layer, containing non-basic impurities, can be discarded or further analyzed if desired.
-
Repeat Extraction (Optional): For optimal recovery, the original organic layer can be extracted a second time with a fresh portion of the aqueous acid solution. The aqueous layers are then combined.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10, as confirmed with pH paper). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and extract the free amine from the aqueous layer.
-
Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Diagram of the Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Column Chromatography: For High-Resolution Separation
Column chromatography is a highly effective technique for separating compounds with similar polarities.[4] For this compound, which is a basic compound, special considerations are necessary to prevent peak tailing and ensure good separation.
Causality: The basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution and broad peaks.[9] To mitigate this, a small amount of a competing base, such as triethylamine, is often added to the mobile phase to neutralize the active sites on the silica.[10] Alternatively, using an amine-functionalized silica gel can provide a more inert stationary phase for the purification of basic compounds.[11][12]
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Choose between standard silica gel (60-120 or 230-400 mesh) or an amine-functionalized silica gel.
-
Mobile Phase Selection: A common mobile phase for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[13][14] Start with a low polarity mixture and gradually increase the polarity.
-
For standard silica gel: Add 0.1-1% triethylamine to the mobile phase to improve peak shape.
-
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Diagram of the Column Chromatography Workflow
Caption: General workflow for the purification of this compound by column chromatography.
Recrystallization: For Crystalline Solid Products
If this compound is a solid, recrystallization can be a highly effective final purification step to obtain a product of very high purity. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Causality: The principle of recrystallization is that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in solution.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water are often good starting points for benzothiazole derivatives.[15][16]
-
Dissolution: Place the compound to be recrystallized in a flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment: Ensuring Quality Control
After purification, it is crucial to assess the purity of this compound. Several analytical techniques can be employed for this purpose.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to qualitatively assess the purity of a sample and to monitor the progress of a purification.[17][18]
Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10-50% ethyl acetate in hexane) is a good starting point. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve spot shape.[19]
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent, such as ninhydrin for primary amines or cinnamaldehyde for aromatic primary amines.[17][18] A single spot indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a compound.[20][21][22]
Protocol: Reverse-Phase HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or phosphoric acid to improve peak shape.[20]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 250 nm).[20]
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak.
Table 1: Summary of Purification and Analytical Techniques
| Technique | Principle | Key Considerations |
| Acid-Base Extraction | Differential solubility of the amine and its protonated salt.[6] | Choice of acid and base; ensuring complete phase separation. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[11] | Use of triethylamine or amine-functionalized silica for basic compounds.[9][12] |
| Recrystallization | Difference in solubility at different temperatures. | Proper solvent selection is critical for good recovery and purity. |
| TLC | Qualitative assessment of purity based on mobility on a stationary phase.[19] | Mobile phase composition and visualization method.[17][18] |
| HPLC | Quantitative analysis based on separation by a high-pressure liquid chromatograph.[20] | Column type, mobile phase gradient, and detection wavelength. |
Conclusion
The purification of this compound is a critical step in its use as a building block for pharmaceutical research and development. By employing a systematic approach that may involve a combination of acid-base extraction, column chromatography, and recrystallization, researchers can obtain this key intermediate with the high degree of purity required for subsequent synthetic transformations and biological evaluations. Rigorous purity assessment using techniques such as TLC and HPLC is essential to validate the success of the purification process and to ensure the reliability of downstream applications.
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Application Notes and Protocols: 1,3-Benzothiazol-2-ylmethylamine as a Versatile Intermediate in Modern Pesticide Synthesis
Introduction
The Benzothiazole Scaffold in Agrochemicals
The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its rigid, electron-rich structure allows for diverse interactions with biological targets, leading to a broad spectrum of activities. In the agrochemical sector, benzothiazole derivatives have been successfully developed as fungicides, herbicides, insecticides, and bactericides.[3][4][5] The continuous need for new pesticides with novel mechanisms of action to combat resistance and environmental challenges makes the exploration of versatile intermediates like 1,3-Benzothiazol-2-ylmethylamine a critical endeavor for research and development.[6]
Profile of this compound
This compound (typically available as the hydrochloride salt) is a key building block for constructing more complex, biologically active molecules. Its structure features the stable benzothiazole core, which imparts specific physicochemical properties, and a reactive primary amine group on a methylene spacer. This amine function serves as a crucial handle for derivatization, allowing for the introduction of various pharmacophores through reactions like amidation, urea formation, and reductive amination. This guide provides a comprehensive overview of its synthesis, safety, and application in creating novel pesticide candidates.
Scope of this Guide
This document is intended for researchers, chemists, and drug development professionals in the agrochemical industry. It offers detailed protocols for the synthesis of this compound, its subsequent use in the synthesis of a model pesticide, and the analytical methods required for quality control. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Data
Key Properties
A clear understanding of the intermediate's properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [7] |
| CAS Number | 29198-41-2 | [7] |
| Molecular Formula | C₈H₈N₂S·HCl | [7] |
| Molecular Weight | 200.69 g/mol | [7] |
| Appearance | Typically a solid powder | N/A |
| LogP | 2.41100 (for the free base) |
Hazard Identification and Safe Handling Protocols
Adherence to strict safety protocols is mandatory when handling this and related chemical compounds. The following information is synthesized from safety data sheets and should be supplemented by a full institutional safety review before any work commences.
-
Hazard Identification :
-
Mandatory Personal Protective Equipment (PPE) :
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is required, especially when handling the powder outside of a certified fume hood.[8]
-
Skin Protection : Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat is mandatory.[12]
-
Eye/Face Protection : Government-approved safety goggles and/or a face shield are required.[12]
-
-
Handling and Storage :
-
All handling must be performed in a well-ventilated chemical fume hood.[12]
-
Avoid creating dust. Avoid breathing vapors, mist, or gas.[8]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
-
In case of accidental exposure, consult the relevant safety data sheet immediately. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
-
Synthesis of this compound Hydrochloride
Synthesis Rationale and Pathway Overview
The synthesis of this compound is not commonly detailed as a final product but as a stepping stone. A robust and logical pathway involves the initial formation of a benzothiazole with a suitable functional group at the 2-position, which can then be converted to the desired aminomethyl group. One efficient method starts from 2-aminothiophenol and chloroacetic acid to form 2-(chloromethyl)benzo[d]thiazole, followed by a nucleophilic substitution with an amine equivalent and subsequent deprotection. A more direct route involves the reduction of 2-cyanomethyl-1,3-benzothiazole.
The following diagram illustrates a common synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis from 2-Cyanomethyl-1,3-benzothiazole
This protocol outlines the reduction of the nitrile group of 2-cyanomethyl-1,3-benzothiazole, a reaction that efficiently yields the target primary amine.[13]
-
Materials and Equipment :
-
2-Cyanomethyl-1,3-benzothiazole
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Hydrochloric acid (HCl) in ether solution
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
-
Step-by-Step Procedure :
-
Reaction Setup : Under an inert atmosphere (N₂), carefully add a suspension of lithium aluminum hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.
-
Causality: LiAlH₄ is a powerful reducing agent, but it is highly reactive with water and protic solvents. An inert, anhydrous environment is critical to prevent violent quenching and ensure the reaction proceeds to completion.
-
-
Substrate Addition : Dissolve 2-cyanomethyl-1,3-benzothiazole (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). A granular precipitate should form.
-
Causality: This specific workup procedure is designed to safely neutralize the reactive LiAlH₄ and precipitate the aluminum salts, making them easy to remove by filtration.
-
-
Isolation of Free Base : Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Salt Formation : Concentrate the dried filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid. Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
-
Purification : Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
In-Process Controls and Characterization
-
TLC Monitoring : Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to monitor the disappearance of the starting material.
-
Structural Verification : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretches are key indicators of a successful reaction.
Application in Pesticide Synthesis: Derivatization Protocols
Rationale for Target Pesticide Scaffolds
The primary amine of this compound is an excellent nucleophile, making it an ideal starting point for synthesizing derivatives such as ureas, amides, and sulfonamides. These functional groups are prevalent in many commercial pesticides. For example, the urea functional group is a well-known toxophore in herbicides that inhibit photosystem II. One such example is methabenzthiazuron, which is derived from a related benzothiazole amine.
Synthesis Pathway for a Model Pesticide (Urea Derivative)
This workflow demonstrates the conversion of the intermediate into a biologically active urea-based pesticide scaffold.
Caption: Synthesis of a urea-based pesticide from the intermediate.
Detailed Experimental Protocol: Synthesis of a Methabenzthiazuron Analogue
-
Materials and Equipment :
-
This compound (free base)
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Magnetic stirrer and standard laboratory glassware
-
Drying tube
-
-
Step-by-Step Procedure :
-
Reaction Setup : Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Reagent Addition : In a separate flask, dissolve the aryl isocyanate (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at room temperature.
-
Causality: A slight excess of the isocyanate ensures the complete consumption of the valuable amine intermediate. The reaction is typically rapid and exothermic, so slow addition helps maintain control.
-
-
Reaction Progression : Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC until the starting amine is no longer visible.
-
Product Isolation : If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted isocyanate.
-
Purification : If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Biological Activity Context
Benzothiazole derivatives have shown efficacy against a wide range of agricultural pests. The introduction of different substituents allows for the fine-tuning of activity and selectivity.
| Compound Class | Target Organism | Type of Activity | Reference |
| Benzothiazole Amides | Botrytis cinerea | Fungicidal | [6] |
| Benzothiazole Derivatives | Xanthomonas oryzae | Antibacterial | [6] |
| Flavonoid-Benzothiazole Hybrids | Tobacco Mosaic Virus (TMV) | Antiviral | [14] |
| Substituted Benzothiazoles | Spodoptera frugiperda (Fall Armyworm) | Insecticidal | [15] |
| N-Methyl-1,3-Benzothiazol-2-Amine Derivatives | Broadleaf weeds | Herbicidal |
Analytical Methodologies for Quality Control
Overview of Recommended Techniques
Ensuring the purity and identity of the synthesized intermediate and final products is crucial. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for this purpose due to its sensitivity and specificity for a wide range of benzothiazole derivatives.[16]
| Parameter | LC-MS/MS | GC-MS |
| Applicability | Wide range of polar and non-polar derivatives. | Best for volatile and semi-volatile derivatives; may require derivatization for polar compounds. |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | SPE, Ultrasonic Extraction (UE). |
| Limit of Quantification (LOQ) | Can reach sub-ng/mL levels (e.g., 0.002 ng/mL in wastewater).[16] | Generally higher than LC-MS/MS for these compounds. |
| Primary Use Case | Purity assessment, quantification, and identification of polar pesticide derivatives. | Analysis of volatile impurities or thermally stable derivatives. |
Analytical Workflow
A systematic workflow ensures reliable and reproducible analytical results.
Caption: Standard workflow for the quality control of synthesized compounds.
Protocol: LC-MS/MS for Purity Assessment and Quantification
This protocol is a general guideline and should be optimized for the specific compound and available instrumentation.
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution.
-
Perform serial dilutions to create working standards and a sample for injection (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions :
-
LC System : Standard HPLC or UHPLC system.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate : 0.3-0.5 mL/min.
-
MS Detector : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion and at least two product ions for confirmation.
-
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its straightforward derivatization via the primary amine allows for rapid access to large chemical libraries of potential herbicides, fungicides, and insecticides. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this building block. Future work will likely focus on developing more complex derivatives and employing high-throughput screening to identify new pesticide leads with enhanced efficacy, improved safety profiles, and novel modes of action to address the evolving challenges in global agriculture.[3][6]
References
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Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences. Available at: [Link]
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GetChem Co., Ltd. (n.d.). Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. GetChem Co., Ltd. Blog. Available at: [Link]
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VPG Sensors. (2021). Safety Data Sheet. VPG Sensors. Available at: [Link]
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Li, Y., et al. (2024). Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae). Journal of Agricultural and Food Chemistry. Available at: [Link]
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MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. Available at: [Link]
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Chemsrc. (2024). Safety Data Sheet - Benzothiazole. Chemsrc. Available at: [Link]
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OUCI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. OUCI. Available at: [Link]
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ResearchGate. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. ResearchGate. Available at: [Link]
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World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE. AWS. Available at: [Link]
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ResearchGate. (2025). Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. ResearchGate. Available at: [Link]
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MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
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Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Benzoxazole and benzothiazole derivatives with insecticidal activity. ResearchGate. Available at: [Link]
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MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
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PubMed Central. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PMC. Available at: [Link]
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National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
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ResearchGate. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. ResearchGate. Available at: [Link]
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GetChem Co., Ltd. (n.d.). Pesticide Intermediates Archives - Page 3 of 3. GetChem Co., Ltd.. Available at: [Link]
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MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at: [Link]
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Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
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Developing Neuroprotective Agents with Benzothiazole Scaffolds: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, its derivatives are gaining significant attention as promising candidates for the development of neuroprotective agents to combat complex neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][5] This guide provides an in-depth technical overview, including actionable protocols, for researchers engaged in the discovery and development of novel benzothiazole-based neuroprotective therapeutics.
The Benzothiazole Scaffold: A Versatile Core for Neuroprotection
The neuroprotective potential of benzothiazole derivatives stems from their ability to interact with multiple targets involved in the pathogenesis of neurodegenerative disorders.[6] This multi-target approach is considered more effective than the traditional "one-target, one-drug" strategy for these complex diseases.[7] Key mechanisms of action for benzothiazole-based neuroprotective agents include:
-
Inhibition of Monoamine Oxidase (MAO): Specifically, selective inhibition of MAO-B, an enzyme whose levels increase in the brains of Alzheimer's and Parkinson's patients, is a key therapeutic strategy.[8][9] Benzothiazole derivatives have shown potent and selective inhibitory activity against the MAO-B enzyme.[8][10][11]
-
Modulation of Amyloid-β (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease.[12] Benzothiazole derivatives have been designed to target and inhibit Aβ aggregation, thereby reducing its neurotoxic effects.[13][14][15] Some compounds can even promote the degradation of existing Aβ aggregates.[13]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[16][17] Benzothiazole-containing compounds can protect neuronal cells from reactive oxygen species (ROS)-mediated damage by enhancing the activity of antioxidant enzymes like catalase.[16]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a primary treatment strategy for Alzheimer's disease.[9] Novel benzothiazole derivatives have been synthesized as dual inhibitors of both MAO-B and AChE, offering a multi-pronged therapeutic approach.[9][18][19]
-
Targeting other relevant pathways: Benzothiazole scaffolds have also been incorporated into molecules that target other key players in neurodegeneration, such as the histamine H3 receptor and β-secretase 1 (BACE-1).[6][7][12]
Synthesis of Neuroprotective Benzothiazole Derivatives
The synthesis of novel benzothiazole derivatives is a crucial first step in the drug discovery process. Various synthetic methodologies can be employed, often involving multi-step reactions to introduce diverse functional groups onto the benzothiazole core. These modifications are critical for optimizing potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier permeability.[8][12]
A common synthetic route involves the reaction of 2-aminothiophenol with various reagents to construct the benzothiazole ring, followed by further modifications. For example, benzothiazole-hydrazone derivatives have been synthesized and shown to be potent MAO-B inhibitors.[8] Another approach involves a four-step reaction to create compounds containing both benzothiazole and piperazine groups, designed to be dual inhibitors of AChE and MAO-B.[9][20] One-pot methodologies have also been developed for the efficient synthesis of novel benzothiazole molecules.[16]
Table 1: Example Synthetic Strategies for Neuroprotective Benzothiazole Derivatives
| Derivative Class | Key Synthetic Steps | Biological Target(s) | Reference |
| Benzothiazole-hydrazones | Condensation of benzothiazole hydrazides with appropriate aldehydes/ketones. | MAO-B | [8] |
| Benzothiazole-piperazines | Four-step synthesis starting from 4-(chloromethyl) benzoyl chloride and 2-aminobenzothiazoles. | AChE, MAO-B | [9][20] |
| Benzothiazole-thioacetamides | Rational design and synthesis of a series of thioacetamide derivatives. | MAO-A, MAO-B, AChE, BChE | [18] |
| Benzothiazine derivatives | Cyclization of appropriately substituted anilines. | Voltage-gated Na+ channels | [21] |
In Vitro Evaluation of Neuroprotective Activity
A systematic in vitro screening cascade is essential to identify and characterize the neuroprotective potential of newly synthesized benzothiazole compounds.[22][23] This typically involves a series of cell-based assays to assess cytotoxicity, neuroprotective efficacy, and underlying mechanisms of action.[22][24][25]
General Experimental Workflow
A typical workflow for in vitro evaluation begins with assessing the intrinsic toxicity of the compounds on neuronal cells.[22] This is followed by evaluating their ability to protect these cells from a specific neurotoxic insult. Finally, mechanistic studies are conducted to elucidate the pathways through which the compounds exert their protective effects.[22]
Caption: General workflow for in vitro evaluation of neuroprotective agents.
Protocol: Assessing Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol details a common method to evaluate the ability of benzothiazole derivatives to protect neuronal cells from oxidative stress-induced cell death.[14][16]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Benzothiazole test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the benzothiazole test compounds for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Maintain a control group without H₂O₂ treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells). Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the benzothiazole compounds.
In Vivo Evaluation in Animal Models of Neurodegeneration
Promising compounds identified from in vitro screens should be further evaluated in animal models of neurodegenerative diseases.[26][27][28] Rodent models, such as mice and rats, are commonly used to assess the in vivo efficacy and safety of potential neuroprotective agents.[26][29]
Commonly Used Animal Models
-
Alzheimer's Disease Models:
-
APP/PS1 transgenic mice: These mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits.
-
Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive impairment in rodents, which can be used to screen for drugs that enhance cholinergic neurotransmission.[26]
-
-
Parkinson's Disease Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in primates and mice.[26]
-
6-OHDA (6-hydroxydopamine) model: 6-OHDA is another neurotoxin that is directly injected into the brain to create lesions in the dopaminergic system of rodents.[26]
-
Rotenone model: Systemic administration of the pesticide rotenone can induce features of Parkinson's disease in rodents, including α-synuclein aggregation.[26]
-
Experimental Design for In Vivo Studies
A well-designed in vivo study is crucial for obtaining reliable and translatable results. The following diagram illustrates a typical experimental design for evaluating a neuroprotective compound in an animal model of neurodegeneration.
Caption: A potential signaling pathway modulated by benzothiazole derivatives.
Conclusion
The benzothiazole scaffold represents a highly promising starting point for the development of novel neuroprotective agents. Its chemical tractability and ability to interact with multiple key targets in neurodegenerative diseases make it an attractive platform for medicinal chemists and drug discovery scientists. The systematic application of the synthetic, in vitro, and in vivo methodologies outlined in this guide will be instrumental in advancing the development of new and effective treatments for devastating neurological disorders.
References
- Degradation of amyloid peptide aggregates by targeted singlet oxygen delivery from a benzothiazole functionalized naphthalene endoperoxide.
- Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxid
- Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules.
- New insights in animal models of neurotoxicity-induced neurodegeneration.
- Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. Spanish Drug Discovery Network.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology.
- Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. International Journal of Pharmacy and Biological Sciences.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Benzothiazole Compounds
Introduction: The Emergence of Benzothiazole Scaffolds in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2][3][4] In the realm of oncology, benzothiazole-based compounds have emerged as a promising class of therapeutic agents, exhibiting potent anticancer activity against a wide array of human cancer cell lines.[2][3][4][5][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][7][8]
This guide provides a comprehensive overview of the methodologies and protocols for the systematic evaluation of the anticancer potential of novel benzothiazole derivatives. The presented workflows are designed to enable researchers, scientists, and drug development professionals to conduct robust preclinical assessments, from initial in vitro screening to more complex mechanistic and in vivo studies.[9][10]
I. In Vitro Evaluation: Foundational Screening for Anticancer Activity
The initial phase of evaluating a novel benzothiazole compound involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells.[11] This tiered approach allows for the efficient screening of multiple compounds and the selection of the most promising candidates for further investigation.
A. Assessment of Cytotoxicity and Cell Viability
The primary objective is to quantify the concentration-dependent effect of the benzothiazole compound on cancer cell viability. This is typically achieved using colorimetric or luminescent assays that measure metabolic activity or cell membrane integrity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][12][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Example IC50 Values of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 29 | SKRB-3 (Breast) | 0.0012 | [2][3] |
| Derivative 29 | SW620 (Colon) | 0.0043 | [2][3] |
| Derivative 55 | HT-29 (Colon) | 0.024 | [2] |
| Derivative 56 | Average (60 lines) | 0.38 | [3] |
| Compound 4d | C6 (Glioma) | Varies | [13] |
2. Sulforhodamine B (SRB) Assay
The SRB assay is another reliable method for assessing cytotoxicity based on the measurement of cellular protein content. It offers advantages in terms of stability and sensitivity.
B. Elucidation of Cell Death Mechanisms: Apoptosis and Necrosis
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a standard flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzothiazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]
2. Caspase Activity Assays and PARP Cleavage
Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) provides direct evidence of apoptosis induction.[16] A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of apoptosis.[16][17]
Protocol: Western Blot for Cleaved Caspase-3 and PARP
-
Protein Extraction: Treat cells with the benzothiazole compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis.[17]
Workflow for Apoptosis Determination
Figure 1: A streamlined workflow for the initial assessment of cytotoxicity and subsequent confirmation of apoptosis induction by benzothiazole compounds.
C. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[8][18]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cancer cells with the benzothiazole compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[8][19]
Signaling Pathway for Benzothiazole-Induced Cell Cycle Arrest and Apoptosis
Figure 2: A representative signaling pathway illustrating how benzothiazole compounds can induce cell cycle arrest and apoptosis through DNA damage, ROS production, and p53 activation.
II. Mechanistic Studies: Unraveling the Mode of Action
Identifying the molecular targets and signaling pathways affected by a benzothiazole compound is crucial for understanding its mechanism of action and for further drug development.
A. Target Identification
-
Kinase Inhibition Assays: Many benzothiazole derivatives have been shown to inhibit protein kinases involved in cancer progression.[12][20] In vitro kinase assays can be used to screen the compound against a panel of kinases to identify specific targets.
-
Tubulin Polymerization Assays: Some benzothiazoles act as antimitotic agents by inhibiting tubulin polymerization.[5][21]
-
Molecular Docking: In silico molecular docking studies can predict the binding affinity of the compound to various protein targets, providing insights into potential mechanisms.[19][22]
B. Pathway Analysis
Western blotting can be employed to investigate the effect of the compound on key signaling pathways implicated in cancer, such as:
III. In Vivo Evaluation: Assessing Antitumor Efficacy in Animal Models
Promising candidates from in vitro studies should be evaluated in vivo to assess their antitumor efficacy and potential toxicity in a whole-organism context.[10]
A. Xenograft Models
Human tumor xenograft models in immunocompromised mice are the most common in vivo models for preclinical cancer research.[24]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the benzothiazole compound (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
B. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.[25] This information is critical for optimizing dosing regimens.
Conclusion
The systematic evaluation of benzothiazole compounds, following the tiered approach outlined in these application notes, provides a robust framework for identifying and characterizing novel anticancer agents. By combining in vitro cytotoxicity screening with detailed mechanistic studies and in vivo efficacy models, researchers can effectively advance the most promising candidates toward clinical development.
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Application Notes & Protocols: High-Yield Synthesis of 2-Substituted Benzothiazoles
Introduction: The Significance of the Benzothiazole Scaffold
The 2-substituted benzothiazole motif, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure and unique electronic properties allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets.[2][3] Consequently, derivatives of this nucleus exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] Their utility also extends to industrial applications such as dyes and vulcanization accelerators.
Given their importance, the development of efficient, high-yield, and sustainable synthetic methodologies is a critical objective for organic and medicinal chemists. This guide provides an in-depth analysis of field-proven synthetic strategies, detailed experimental protocols, and the causal logic behind procedural choices, aimed at empowering researchers to confidently synthesize these valuable compounds.
Core Synthetic Strategies: A Mechanistic Overview
The most prevalent and versatile approach to 2-substituted benzothiazoles is the condensation and subsequent cyclization of o-aminothiophenol with a suitable electrophile.[5][6] Variations in this core strategy are numerous, differing primarily in the choice of carbonyl source, catalyst, and oxidant, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.
Condensation of o-Aminothiophenol with Aldehydes
This is the most direct and widely used method for synthesizing 2-aryl and 2-alkyl benzothiazoles.[6] The reaction proceeds through the initial formation of a Schiff base (or a benzothiazoline intermediate), which then undergoes oxidative cyclization to yield the aromatic benzothiazole product.
Mechanism Causality: The reaction is typically initiated by the nucleophilic attack of the amino group of o-aminothiophenol on the carbonyl carbon of the aldehyde. The subsequent dehydration forms a Schiff base. The crucial final step is an intramolecular cyclization driven by the nucleophilic thiol group, followed by oxidation which aromatizes the thiazole ring. The choice of oxidant is critical for high yields and can range from molecular oxygen in the air to chemical oxidants like H₂O₂ or DMSO.[5][7]
Workflow: From Reactants to Purified Product
Caption: General experimental workflow for benzothiazole synthesis.
Palladium-Catalyzed Intramolecular C-H Functionalization
For more complex substrates or alternative synthetic routes, palladium-catalyzed methods offer a powerful strategy. A common approach involves the cyclization of thiobenzanilides through a C-H functionalization and C-S bond formation sequence.[8][9][10]
Mechanism Causality: This advanced method circumvents the need for o-aminothiophenol as a starting material. A palladium catalyst facilitates the direct activation of an ortho C-H bond on the aniline ring of a thiobenzanilide precursor.[9] This allows for an intramolecular C-S bond to form, constructing the thiazole ring. This pathway is highly valued for its good functional group tolerance and high yields, though it requires a more specialized catalyst system.[8][10]
Green and Sustainable Methodologies
Modern synthetic chemistry emphasizes environmentally benign processes. For benzothiazole synthesis, this has led to the adoption of:
-
Microwave (MW) Irradiation: MW heating dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[11][7][12]
-
Ultrasound (US) Irradiation: Sonication provides mechanical energy to accelerate reactions, often at room temperature and under solvent-free conditions, leading to excellent yields.[6][7]
-
Recyclable Catalysts: The use of heterogeneous catalysts, such as metal nanoparticles on solid supports (e.g., Fe₃O₄, SiO₂) or reusable resins, simplifies product purification and minimizes waste.[7][13][14]
-
Green Solvents: Replacing traditional volatile organic compounds with water, glycerol, or performing reactions under solvent-free conditions enhances the environmental profile of the synthesis.[7][15]
Comparative Analysis of High-Yield Synthetic Methods
The selection of a synthetic method depends on factors like available starting materials, desired scale, and required functional group tolerance. The table below summarizes several highly effective, field-proven protocols.
| Method | Starting Materials | Key Reagents / Catalyst | Conditions | Typical Yields | Advantages & Notes |
| H₂O₂/HCl Oxidation | o-Aminothiophenol, Aldehyde | H₂O₂, HCl | Ethanol, Room Temp, 45-60 min | 85-94% | Fast, simple setup, excellent yields for diverse aldehydes.[5][7] |
| Microwave-Assisted (Resin) | o-Aminothiophenol, Aldehyde | Amberlite IR120 Resin | MW Irradiation, 85 °C, 5-10 min | 88-95% | Extremely rapid, eco-friendly, high yields irrespective of aldehyde substituents.[7] |
| Ultrasound-Assisted (Solid Acid) | o-Aminothiophenol, Aldehyde | Sulfated Tungstate | Ultrasound, Room Temp, Solvent-free | 90-98% | Green method, excellent yields, no solvent needed, catalyst is recyclable.[6][13] |
| One-Pot from Disulfides | Bis-(2-nitrophenyl)-disulfide, Aliphatic Acid | Sodium Sulfite or Dithionite | Acetic Acid, Reflux, 16 h | 78-90% | Highly scalable for multigram synthesis, uses commercial-grade starting materials.[16][17] |
| Pd-Catalyzed C-H Activation | Thiobenzanilide | Pd(II) catalyst, Cu(I) co-catalyst | Bu₄NBr, High Temp | High | Excellent functional group tolerance, alternative pathway not requiring o-aminothiophenol.[8][9] |
| Nanocatalysis (Solvent-Free) | o-Aminothiophenol, Aldehyde | ZnO Nanoparticles | Room Temp, Solvent-free, 30 min | 79-91% | Mild conditions, fast, heterogeneous catalyst, though involves a metal catalyst.[7] |
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for achieving high yields.
Protocol 1: Rapid Microwave-Assisted Synthesis Using a Recyclable Resin
This protocol is adapted from methodologies utilizing solid-supported catalysts under microwave irradiation, offering exceptional speed and high yields.[7]
Objective: To synthesize 2-phenylbenzothiazole from o-aminothiophenol and benzaldehyde.
Materials:
-
o-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Amberlite IR-120 resin (or similar acidic resin), pre-washed and dried (100 mg)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Ethanol (3 mL)
-
Ethyl acetate and saturated sodium bicarbonate solution for work-up
Procedure:
-
To a 10 mL microwave synthesis vial, add o-aminothiophenol (1.0 mmol), benzaldehyde (1.0 mmol), Amberlite IR-120 resin (100 mg), and a magnetic stir bar.
-
Add ethanol (3 mL) to the vial and seal it with a cap.
-
Place the vial in a scientific microwave reactor. Irradiate the mixture at 85 °C for 10 minutes with stirring. Causality Note: Microwave energy efficiently and selectively heats the polar reactants, dramatically accelerating the condensation and cyclization steps compared to conventional heating.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the resin catalyst. The resin can be washed with ethanol, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove any acidic impurities, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, recrystallize from ethanol to obtain pure 2-phenylbenzothiazole as a crystalline solid. Expected Yield: 88-95%.[7]
Protocol 2: Scalable One-Pot Synthesis from a Disulfide Precursor
This protocol is based on a robust and scalable method ideal for producing larger quantities of 2-alkyl-substituted benzothiazoles.[16][17]
Objective: To synthesize 2-methyl-5-methoxybenzothiazole on a multigram scale.
Materials:
-
1,2-Bis(4-methoxy-2-nitrophenyl)disulfane (0.1 mol, 39.6 g)
-
Acetic acid (300 mL)
-
Sodium dithionite (Na₂S₂O₄) (0.8 mol, 139 g)
-
Deionized water
-
Chloroform for extraction
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 1,2-bis(4-methoxy-2-nitrophenyl)disulfane (0.1 mol) in acetic acid (300 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Carefully add sodium dithionite (0.8 mol) portion-wise over 2-3 hours. Safety Note: The addition is exothermic and may cause vigorous gas evolution. Add slowly to maintain control.
-
Causality Note: Sodium dithionite acts as a powerful reducing agent, simultaneously reducing the nitro groups to amines and cleaving the disulfide bond to generate the in-situ o-aminothiophenol intermediate. The acetic acid serves as both the solvent and the source of the 2-methyl group via cyclization.[16][17]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 16 hours.
-
Cool the mixture to approximately 90 °C and cautiously add deionized water (600 mL).
-
Allow the mixture to cool to room temperature, then transfer it to a large separatory funnel.
-
Extract the product with chloroform (2 x 500 mL).
-
Combine the organic phases and wash with water (2 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization to obtain pure 2-methyl-5-methoxybenzothiazole. Expected Yield: 78-90%.[17]
Mechanism: Aldehyde Condensation Pathway
Caption: Key steps in the synthesis from o-aminothiophenol and an aldehyde.
References
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
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Synthesis of Benzazoles via Electrochemical Oxidative Cyclization Reactions. (2023). Chemistry Europe. [Link]
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Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. (2021). ACS Publications. [Link]
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Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. (2012). Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. (2008). ACS Publications. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health (NIH). [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). RSC Publishing. [Link]
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An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. (2015). RSC Publishing. [Link]
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2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. (2020). PubMed. [Link]
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Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. (2021). Taylor & Francis Online. [Link]
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Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. (2008). PubMed. [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]
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Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. [Link]
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Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. (2009). ACS Publications. [Link]
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Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2024). SciELO. [Link]
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Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013). ACS Publications. [Link]
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Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. (2021). ACS Publications. [Link]
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A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrob. (2008). Sabinet. [Link]
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One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles. (2023). nanomaterials.ir. [Link]
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Oxidative Routes to the Heterocyclic Cores of Benzothiazole Natural Products. (2015). Thieme. [Link]
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Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). RSC Publishing. [Link]
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REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2020). journals.sagepub.com. [Link]
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The Benzothiazole Scaffold: A Versatile Building Block for Advanced Materials
Introduction: The Unassuming Power of the Benzothiazole Ring
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a cornerstone in the design and synthesis of functional organic materials.[1][2][3] Its unique electronic properties, arising from the electron-rich nitrogen and sulfur heteroatoms, coupled with its rigid, planar structure, make it an exceptionally versatile scaffold for a diverse array of applications in material science.[1][4] From protecting metals against the ravages of corrosion to serving as the heart of next-generation organic electronics and highly sensitive chemical sensors, the influence of benzothiazole is both profound and continually expanding.[2][5]
This technical guide provides an in-depth exploration of the application of benzothiazoles in material science. It is designed for researchers, scientists, and professionals in drug development and materials engineering, offering not just a theoretical overview but also practical, field-proven protocols and application notes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in solid scientific principles.
I. Benzothiazole Derivatives as Corrosion Inhibitors: A Shield Against Degradation
The economic and safety implications of metal corrosion are immense. Benzothiazole derivatives have proven to be highly effective corrosion inhibitors, particularly for steel, copper, and their alloys in acidic environments.[6]
Mechanism of Action: The Adsorption Principle
The primary mechanism of corrosion inhibition by benzothiazole derivatives is the adsorption of the inhibitor molecules onto the metal surface.[6][7] This forms a protective barrier that isolates the metal from the corrosive medium. The electron-rich sulfur and nitrogen atoms in the benzothiazole ring play a crucial role in this process. They act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.[8] This chemisorption process is often spontaneous and results in a stable, passivating film that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][9] Some benzothiazole derivatives have been shown to act as mixed-type or cathodic inhibitors.[7][9]
Application Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the key experimental techniques used to assess the performance of benzothiazole-based corrosion inhibitors.
1. Weight Loss Measurement:
-
Principle: This is a simple, gravimetric method to determine the corrosion rate. The loss in weight of a metal coupon after exposure to a corrosive environment with and without the inhibitor is measured.
-
Procedure:
-
Prepare metal coupons (e.g., mild steel) of known dimensions and weight.[10]
-
Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with varying concentrations of the benzothiazole inhibitor.[10] A blank solution without the inhibitor serves as the control.
-
Maintain a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area * Time)
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
-
2. Electrochemical Techniques:
-
Principle: Electrochemical methods provide faster and more detailed insights into the corrosion inhibition mechanism. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed.[7][9]
-
Instrumentation: A standard three-electrode electrochemical cell with a working electrode (the metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Procedure (Potentiodynamic Polarization):
-
Immerse the working electrode in the corrosive solution with and without the inhibitor.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP.
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot. The inhibition efficiency is calculated as:
-
%IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
-
-
Procedure (Electrochemical Impedance Spectroscopy - EIS):
-
Set the working electrode at its OCP in the test solution.
-
Apply a small amplitude AC signal over a range of frequencies.
-
Measure the impedance response of the system.
-
The data is typically represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates effective corrosion protection.
-
| Technique | Key Parameter | Indication of Inhibition |
| Weight Loss | Corrosion Rate (CR) | Decrease in CR |
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Decrease in icorr |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increase in Rct |
II. Benzothiazole-Based Fluorescent Sensors: Illuminating the Microcosm
The unique photophysical properties of benzothiazole derivatives make them excellent candidates for the development of fluorescent chemosensors.[11][12] These sensors can detect and quantify a wide range of analytes, including metal ions and biologically important molecules, with high sensitivity and selectivity.[13][14][15]
Sensing Mechanism: The "Turn-On" and "Turn-Off" Phenomenon
The sensing mechanism of benzothiazole-based fluorescent probes often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF).[11][16] The interaction of the benzothiazole sensor with a specific analyte can either enhance ("turn-on") or quench ("turn-off") its fluorescence.[11][12]
For instance, a benzothiazole derivative can be designed with a receptor unit that selectively binds to a target metal ion.[12][15] This binding event can alter the electronic structure of the molecule, leading to a significant change in its fluorescence properties.[11]
Application Protocol: Synthesis and Evaluation of a Benzothiazole-Based Fluorescent Sensor for Metal Ion Detection
This protocol provides a general workflow for the synthesis and characterization of a benzothiazole-based fluorescent sensor for the detection of a specific metal ion, for example, Fe³⁺.[11]
1. Synthesis of the Benzothiazole Probe:
-
Principle: The synthesis often involves a condensation reaction between 2-aminothiophenol and a functionalized aldehyde or carboxylic acid.[4] The choice of the aldehyde or carboxylic acid determines the receptor site for the target analyte.
-
Example Synthesis (Conceptual):
-
Dissolve 2-aminothiophenol and a suitably functionalized aldehyde (e.g., one containing a chelating group) in an appropriate solvent like ethanol.
-
Add a catalytic amount of an acid or base to facilitate the condensation reaction.
-
Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[11]
-
2. Spectroscopic Evaluation of Sensing Properties:
-
Principle: The fluorescence response of the synthesized probe to the target metal ion is investigated using fluorescence spectroscopy.
-
Procedure:
-
Prepare a stock solution of the benzothiazole probe in a suitable solvent (e.g., DMSO or acetonitrile).[12]
-
Prepare stock solutions of various metal ions of interest.
-
In a cuvette, add a fixed concentration of the probe solution.
-
Record the initial fluorescence spectrum.
-
Titrate the probe solution with increasing concentrations of the target metal ion solution and record the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity (quenching or enhancement) at the characteristic emission wavelength.
-
To assess selectivity, repeat the experiment with other metal ions. A highly selective sensor will show a significant response only to the target ion.[12][15]
-
The detection limit can be calculated from the titration data.[11][14]
-
| Parameter | Description | Significance |
| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. | Crucial for reliable detection in complex samples. |
| Sensitivity | The magnitude of the change in the output signal per unit change in the analyte concentration. | Determines the lowest concentration of the analyte that can be detected. |
| Detection Limit | The lowest concentration of an analyte that can be reliably detected. | A key performance metric for a sensor. |
| Response Time | The time taken for the sensor to reach a stable signal after the addition of the analyte. | Important for real-time monitoring applications. |
III. Benzothiazole-Containing Polymers for Organic Electronics: Powering the Future
Benzothiadiazole (BT), a derivative of benzothiazole, is a widely used electron-accepting unit in the design of conjugated polymers for organic electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[17][18][19] The electron-deficient nature of the BT unit, when combined with electron-donating moieties, leads to polymers with low bandgaps, broad absorption spectra, and good charge transport properties.[17][20]
Role in Organic Solar Cells (OSCs):
In OSCs, benzothiadiazole-based polymers are typically used as the electron donor material in the active layer of a bulk heterojunction (BHJ) device.[17][18] The low highest occupied molecular orbital (HOMO) energy level of these polymers leads to a high open-circuit voltage (Voc), while their broad absorption in the visible and near-infrared regions contributes to a high short-circuit current (Jsc).[19][21]
Role in Organic Light-Emitting Diodes (OLEDs):
In OLEDs, benzothiazole-containing polymers can function as the emissive layer.[22][23][24] By tuning the chemical structure of the polymer, the emission color can be varied across the visible spectrum. The high charge carrier mobility of these materials also contributes to the overall device efficiency.[25]
Application Protocol: Synthesis of a Benzothiadiazole-Based Conjugated Polymer for Organic Electronics
This protocol provides a general procedure for the synthesis of a benzothiadiazole-based donor-acceptor copolymer via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.
1. Monomer Synthesis:
-
Principle: The first step is the synthesis of the benzothiadiazole acceptor monomer and the donor comonomer, each functionalized with appropriate groups for the cross-coupling reaction (e.g., bromine atoms or boronic esters for Suzuki coupling).
2. Polymerization via Suzuki Coupling:
-
Principle: This is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dibrominated benzothiadiazole monomer, the diboronic ester of the donor comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/water with a phase transfer catalyst).
-
Add a base (e.g., K₂CO₃) to the reaction mixture.
-
Heat the mixture to reflux and stir for a specified period (e.g., 24-48 hours).
-
Monitor the polymerization by techniques like gel permeation chromatography (GPC) to track the increase in molecular weight.
-
After the polymerization is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.[25]
-
Characterize the final polymer for its molecular weight, optical properties (UV-Vis absorption and photoluminescence), and electrochemical properties (cyclic voltammetry to determine HOMO/LUMO energy levels).[23]
-
Conclusion: A Future Forged with Benzothiazoles
The applications of benzothiazoles in material science are a testament to the power of fundamental chemical structures in driving technological innovation. From the macro-scale protection of infrastructure against corrosion to the nano-scale engineering of advanced electronic and sensory devices, the benzothiazole scaffold continues to provide a robust and adaptable platform for material scientists. The protocols and insights provided in this guide are intended to empower researchers to not only utilize these fascinating molecules but also to push the boundaries of what is possible, paving the way for the next generation of high-performance materials.
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Application Notes & Protocols: Accelerated Synthesis of Benzothiazole Derivatives via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthetic methods for these valuable compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. This application note provides a comprehensive guide to the synthesis of benzothiazole derivatives utilizing microwave irradiation, a green chemistry approach that dramatically accelerates reaction rates, improves yields, and minimizes environmental impact.[3][4][5] We will delve into the fundamental principles of microwave-assisted organic synthesis (MAOS), present detailed, validated protocols for the synthesis of 2-substituted benzothiazoles, and offer expert insights into reaction optimization, purification, and characterization.
Introduction: The Significance of Benzothiazoles and the Microwave Advantage
The benzothiazole nucleus is a privileged bicyclic heterocyclic system that forms the core of numerous pharmaceuticals and biologically active compounds.[6] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of therapeutic applications.[2] The urgent need for rapid lead generation and optimization in drug discovery has driven the adoption of more efficient synthetic technologies.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this landscape.[4][7] Unlike conventional heating which relies on slow conductive heat transfer, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[8][9][10] This "in-core" heating often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[3][7]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[3][4]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, enabling the exploration of novel reaction spaces.
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[8][11]
This guide will focus on the practical application of MAOS for the efficient synthesis of benzothiazole derivatives, providing researchers with the tools to accelerate their discovery programs.
The Science Behind Microwave-Assisted Synthesis
The accelerated reaction rates observed in microwave chemistry are primarily due to the unique heating mechanism. Microwave irradiation interacts with polar molecules in two main ways:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating.[8][9][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[9][10]
This direct energy transfer to the reactants and solvent is fundamentally different from conventional heating, where the reaction vessel is heated first, and the heat is then transferred to the reaction mixture. This often leads to localized superheating and non-equilibrium temperature conditions at the molecular level, which can significantly accelerate reaction kinetics.[8]
Synthetic Protocols for Benzothiazole Derivatives
The most common and versatile approach to synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[13] We present two robust, microwave-assisted protocols below.
Protocol 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
This protocol describes a rapid and efficient one-pot synthesis of 2-arylbenzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation.[1]
Workflow Diagram:
Caption: General workflow for the microwave-assisted synthesis of 2-arylbenzothiazoles.
Materials and Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vials with caps
-
Magnetic stir bars
-
2-Aminothiophenol
-
Substituted aromatic aldehydes
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 1.0 equiv.).
-
Add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv.).
-
Add a minimal amount of a high-boiling, polar solvent such as ethanol (2-3 mL) or glycerol (1 mL).[14] Solvent-free conditions can also be explored.[16]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-20 minutes). The optimal conditions may vary depending on the specific substrates.
-
Work-up: After the reaction is complete, cool the vial to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[17]
Expected Results: This method typically affords 2-arylbenzothiazoles in good to excellent yields (often >80%).
Reaction Mechanism:
Caption: Simplified reaction mechanism for the formation of 2-arylbenzothiazoles.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids
This protocol outlines the direct condensation of carboxylic acids with 2-aminothiophenol under microwave irradiation, often without the need for a solvent or catalyst.[18][19][20]
Materials and Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vials with caps
-
Magnetic stir bars
-
2-Aminothiophenol
-
Various aliphatic or aromatic carboxylic acids
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2-aminothiophenol (1.0 mmol, 1.0 equiv.) and the desired carboxylic acid (1.2 mmol, 1.2 equiv.).
-
Microwave Irradiation: Place a magnetic stir bar in the vial, seal it, and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-220 °C) for 15-30 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove excess carboxylic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[17]
Data Summary Table:
| Entry | Aldehyde/Carboxylic Acid | Product | Method | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 1 | 10 | 92 | [21] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 1 | 15 | 88 | [22] |
| 3 | Acetic Acid | 2-Methylbenzothiazole | 2 | 20 | 85 | [18] |
| 4 | Benzoic Acid | 2-Phenylbenzothiazole | 2 | 25 | 90 | [18][20] |
Characterization of Benzothiazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[23]
-
Melting Point: To determine the purity of crystalline products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For benzothiazoles, look for C=N stretching vibrations around 1500-1615 cm⁻¹.[2][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed structure of the synthesized molecules.[2][6][25]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient temperature or reaction time. | Optimize microwave parameters (increase temperature, time, or power). |
| Poor microwave absorption. | Add a small amount of a polar, high-boiling solvent (e.g., DMF, glycerol) to enhance energy absorption. | |
| Decomposition of starting materials or product. | Reduce the reaction temperature or time. | |
| Formation of Byproducts | Oxidation of 2-aminothiophenol to the disulfide. | Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Side reactions due to excessive heat. | Fine-tune the microwave parameters for more controlled heating. | |
| Difficulty in Purification | Product and impurities have similar polarities. | Try a different solvent system for column chromatography or consider recrystallization from various solvents.[17] |
| Product is an oil. | Attempt to form a solid salt derivative for purification by recrystallization.[17] |
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of benzothiazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers to leverage this technology in their drug discovery and development efforts. By significantly reducing reaction times and improving yields, MAOS can accelerate the hit-to-lead and lead optimization phases, ultimately contributing to the faster delivery of novel therapeutics.
References
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988.
-
Sharma, A., & Kumar, V. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(4), 984. [Link]
- Gupta, M., & Wani, T. A. (2011). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 89-94.
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Yüksek, H., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Azarifar, D., Maleki, B., & Setayeshnazar, M. (2012). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air.
- Rapolu, T., et al. (2019). Microwave assisted one pot synthesis of 2-ethylamino benzimidazole, benzoxazole and benzothiazole derivatives.
- Chakraborti, A. K. (2004).
- Sharma, U., & Bora, U. (2013). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research, 5(2), 831-848.
- Singh, S., & Gaikwad, A. (2022). Microwave assisted synthesis. International Journal of Research in Pharmaceutical Sciences, 13(1), 1-8.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
- Bondar, A. N., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
- ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- CEM Corporation. (n.d.).
- Mishra, M. (2012). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 4(1), 20-35.
-
ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Retrieved from [Link]
- Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624.
- Benchchem. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 6(11), 4754.
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). Journal of the Brazilian Chemical Society.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.
- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24135-24148.
- PubMed Central. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24135-24148.
-
ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Retrieved from [Link]
- Sonawane, N. B., et al. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water.
- Zhanga, X. Z., et al. (2012). Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. Journal of Chemical Research-s, 36(8), 489-491.
- Nagaraju, P., et al. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Letters in Organic Chemistry, 18(1), 49-57.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- ResearchGate. (n.d.). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).
- PubMed. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples.
- PubMed Central. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethylamine
Welcome to the dedicated technical support center for the synthesis of 1,3-Benzothiazol-2-ylmethylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Benzothiazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The successful synthesis of derivatives like this compound is often a critical step in discovery programs.
This document moves beyond standard protocols to provide field-proven insights, addressing common challenges and offering robust solutions in a direct question-and-answer format. Our goal is to empower you to optimize your synthetic route, improve yields, and troubleshoot effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The underlying causality for each issue is explained to build a deeper understanding of the reaction chemistry.
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
A low overall yield is the most frequent challenge and typically points to issues in one of the two core stages of the synthesis: the formation of a reactive intermediate like 2-(chloromethyl)-1,3-benzothiazole, or the subsequent amination step. Let's dissect the potential causes in each stage.
Stage 1: Synthesis of the 2-(Chloromethyl)-1,3-benzothiazole Intermediate
The integrity of this step is critical for the final yield. The most common route involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride.[1][3]
-
Poor Quality of 2-Aminobenzenethiol: This is the most common culprit. The thiol group is highly susceptible to oxidation, forming the disulfide dimer (2,2'-dithiobis(aniline)).[4][5] This dimer is unreactive in the desired cyclization reaction and will significantly reduce your theoretical yield from the outset.
-
Solution: Always use freshly purified or a newly opened bottle of 2-aminobenzenethiol. If you suspect oxidation (often visible as a yellowish precipitate), consider purifying it by distillation under reduced pressure. Crucially, perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize in-situ oxidation.[4]
-
-
Suboptimal Reaction Conditions: The condensation reaction can be sensitive to temperature. While some benzothiazole syntheses work at room temperature, this specific cyclization often benefits from controlled heating to drive the reaction to completion.[4] Microwave-assisted synthesis has emerged as a highly efficient method, drastically reducing reaction times from hours to minutes and often improving yields.[1][3]
-
Inefficient Cyclization: Even with good starting material, the cyclization to form the thiazole ring may be incomplete. This can be due to insufficient activation or improper stoichiometry.
-
Solution: Ensure that the chloroacetyl chloride is added dropwise to the solution of 2-aminobenzenethiol to control the initial exothermic reaction. Using a slight excess of the chloroacetyl chloride can sometimes help drive the reaction forward, but be mindful that this can complicate purification.
-
Stage 2: Nucleophilic Substitution (Amination)
In this step, the chlorine atom of 2-(chloromethyl)-1,3-benzothiazole is displaced by an amine source.
-
Degradation of the Intermediate: 2-(chloromethyl)-1,3-benzothiazole is a reactive electrophile and can be unstable, particularly in the presence of nucleophiles or moisture.
-
Solution: It is best to use the 2-(chloromethyl)-1,3-benzothiazole intermediate immediately after synthesis and purification. If storage is necessary, keep it in a desiccator under an inert atmosphere at low temperature.
-
-
Formation of Side Products: When using ammonia or a primary amine, over-alkylation is a significant risk, leading to the formation of the secondary amine, bis(1,3-benzothiazol-2-ylmethyl)amine, and even tertiary products.
-
Solution: To favor the formation of the primary amine, use a large excess of the aminating agent (e.g., concentrated aqueous ammonia or a solution of ammonia in methanol). This statistical approach ensures the electrophile is more likely to react with ammonia than the desired primary amine product. Alternatively, use a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction) or Gabriel synthesis (using potassium phthalimide) followed by deprotection.
-
Below is a decision tree to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Unidentified spots on a TLC plate can be frustrating and complicate purification. Based on the common synthetic routes, here are the most probable impurities:
-
2,2'-dithiobis(aniline): As mentioned above, this is the oxidation product of your 2-aminobenzenethiol starting material.[5] It is often less polar than the starting material and can be carried through the reaction.
-
Unreacted Starting Materials: Incomplete reactions will result in leftover 2-aminobenzenethiol or 2-(chloromethyl)-1,3-benzothiazole.
-
Benzothiazoline Intermediate: In some benzothiazole syntheses, particularly from aldehydes, the reaction can stall at the non-aromatic benzothiazoline intermediate if the final oxidation step is inefficient.[6]
-
Bis(1,3-benzothiazol-2-ylmethyl)amine: This is the secondary amine formed from the reaction of your desired product with another molecule of the 2-(chloromethyl)-1,3-benzothiazole electrophile. It will be significantly less polar than your primary amine product.
-
Hydrolysis Product (1,3-Benzothiazol-2-yl)methanol: If there is excess water in your amination reaction and conditions are harsh, the 2-(chloromethyl) intermediate can hydrolyze to the corresponding alcohol.
Q3: My final product is an oil and difficult to purify by column chromatography. What are the best practices?
Purification of basic amines can be challenging. Here are several strategies to improve the isolation of your product:
-
Optimize Column Chromatography: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, which can cause streaking or even degradation on the column.[4]
-
Solution: Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent). Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.[4]
-
-
Salt Formation and Recrystallization: This is often the most effective method for purifying amines. By converting the basic amine product into a salt (e.g., a hydrochloride salt), its physical properties change, often becoming a stable, crystalline solid that is readily purified by recrystallization.
-
Workflow:
-
Dissolve your crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Collect the solid salt by filtration.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/ether).
-
Once pure, the free base can be regenerated by dissolving the salt in water and basifying with a base like NaOH or NaHCO₃, followed by extraction into an organic solvent.[4]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis to enhance your foundational knowledge.
Q1: What are the primary synthetic routes to this compound?
There are two primary, reliable strategies for synthesizing this target molecule. The choice often depends on the availability of starting materials and the desired scale.
-
Route A: Two-Step Synthesis via Halogenated Intermediate. This is the most common and versatile method. It involves the initial synthesis of 2-(chloromethyl)-1,3-benzothiazole followed by a nucleophilic substitution with an amine source.
-
Route B: Reductive Amination. This route starts with 2-benzothiazolecarboxaldehyde. The aldehyde is condensed with an amine source (like ammonia) to form an imine in situ, which is then immediately reduced to the target amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7][8]
The diagram below illustrates these two key pathways.
Caption: Primary Synthetic Pathways to the Target Compound.
Q2: What are the critical parameters to control during the synthesis of the 2-(chloromethyl)-1,3-benzothiazole intermediate?
-
Purity of 2-Aminobenzenethiol: As detailed in the troubleshooting section, this is paramount. Oxidized starting material is the leading cause of poor yields.[5]
-
Inert Atmosphere: To prevent oxidation of the thiol during the reaction, blanketing the reaction vessel with nitrogen or argon is strongly advised.[4]
-
Temperature Control: The initial reaction between 2-aminobenzenethiol and chloroacetyl chloride is exothermic. Add the acid chloride slowly to a cooled solution of the thiol to maintain control.
-
Reaction Method: Modern approaches like microwave-assisted synthesis can offer significant advantages in terms of speed, efficiency, and yield compared to traditional refluxing methods.[1]
Q3: How can I effectively monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is the most straightforward and effective technique.[4]
-
Procedure: Spot the reaction mixture alongside the starting materials on a silica gel TLC plate.
-
Eluent: A good starting point for a solvent system is a mixture of hexane and ethyl acetate. You will likely need a more polar system for the final amine product than for the intermediate stages.
-
Visualization: Benzothiazole rings are UV active, so the spots can be easily visualized under a UV lamp (254 nm).[4] Staining with iodine vapor is also an effective alternative.[4]
Q4: Are there any specific safety precautions for handling the reagents involved?
Yes, several reagents in this synthesis require careful handling.
-
2-Aminobenzenethiol: This compound has a very strong and unpleasant odor and should always be handled in a well-ventilated fume hood.[4] It is also readily oxidized by air.
-
Chloroacetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) substance. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point and may require optimization for specific substrates or scales.
Protocol 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole (Microwave-Assisted)
This protocol is adapted from the literature and offers high efficiency.[1][3]
-
Reaction Setup: To a 25 mL microwave reactor vessel, add 2-aminobenzenethiol (1.0 g, 7.93 mmol) and glacial acetic acid (15 mL).
-
Reagent Addition: While stirring, add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a power of 500 W.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice (approx. 100 g).
-
Basification: Carefully basify the mixture with 5 M NaOH solution until the pH is ~8-9.
-
Extraction: Extract the aqueous solution with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/acetone, 10:1 v:v) to afford the product as a yellow solid.[3] (Expected Yield: ~85-90%).
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 g, 5.44 mmol) in 20 mL of tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and add 30 mL of concentrated aqueous ammonia (a large excess).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF and excess ammonia.
-
Extraction: Add 30 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or via the salt formation technique described in the troubleshooting section.
Part 4: Data Summary Table
This table summarizes key quantitative parameters for the primary synthetic route.
| Parameter | Stage 1: Intermediate Synthesis[3] | Stage 2: Amination |
| Key Reagents | 2-Aminobenzenethiol, Chloroacetyl Chloride | 2-(Chloromethyl)-1,3-benzothiazole, Aqueous Ammonia |
| Stoichiometry | ~1.5 eq. Chloroacetyl Chloride | >20 eq. Aqueous Ammonia |
| Solvent | Acetic Acid | THF / Water |
| Temperature | Microwave (High T) or Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 10 minutes (Microwave) | 12 - 18 hours |
| Typical Yield | 85 - 90% | 60 - 80% |
References
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (PMC). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of Benzothiazole Derivatives
Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Benzothiazoles are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] However, their synthesis is not without its difficulties. This resource aims to provide practical, experience-driven solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my benzothiazole synthesis?
A1: Low yields are a frequent challenge and can often be traced back to a few key factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is particularly susceptible to oxidation, forming a disulfide dimer which is unreactive in the desired pathway.[7][8] The purity of your aldehyde or carboxylic acid is also critical, as impurities can lead to unwanted side reactions.[8]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical parameters that can dramatically impact the reaction outcome.[7][8]
-
Inefficient Cyclization and Oxidation: The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[8][9] If the oxidation step is not efficient, the reaction can stall at the intermediate stage.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of byproducts can complicate purification and reduce your overall yield.[7] Common side products include:
-
Oxidation of 2-Aminothiophenol: As mentioned, the thiol group can oxidize to form a disulfide byproduct.[7]
-
Self-Condensation of Aldehydes: Under certain conditions, aldehydes can undergo self-condensation reactions.[7]
-
Incomplete Cyclization: The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize.[7]
Solution: Performing the reaction under an inert atmosphere can minimize the oxidation of 2-aminothiophenol.[7] Optimizing the reaction conditions, such as the choice of catalyst and temperature, can help to suppress self-condensation and promote efficient cyclization.[7]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of your desired product. Visualization is typically achieved using a UV lamp or an iodine chamber.[7]
Q4: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?
A4: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, these include:
-
Use of Water as a Solvent: Several protocols have been developed that utilize water as the reaction solvent, reducing the need for volatile organic compounds.[7]
-
Reusable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles is a key principle of green chemistry.[7][11]
-
Solvent-Free Conditions: Some reactions can be performed neat, eliminating the need for a solvent altogether.[7][11]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[7][8][11]
Q5: Are there specific safety precautions I should take when working with 2-aminothiophenol?
A5: Yes, 2-aminothiophenol requires careful handling. It is readily oxidized, so working under an inert atmosphere is recommended.[7][8] As a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.[7]
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the synthesis of benzothiazole derivatives.
Problem 1: Low or No Product Yield
This is one of the most frequent issues in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Explanations |
| Poor Quality of Starting Materials | Verify the purity of your 2-aminothiophenol and carbonyl compound. 2-Aminothiophenol is prone to oxidation, so using a freshly opened bottle or purifying it before use is highly advisable.[7][8] Impurities in the aldehyde or carboxylic acid can lead to undesired side reactions.[8] |
| Inefficient Catalyst | The choice of catalyst is crucial. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[7] For reactions with aldehydes, catalysts such as H₂O₂/HCl, samarium triflate, or various metal-based catalysts have been reported to give good yields.[3][7] |
| Suboptimal Reaction Temperature | Reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[7] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[7] |
| Incomplete Cyclization/Oxidation | The final steps of the reaction are critical. If the intermediate Schiff base does not cyclize efficiently or if the subsequent oxidation to the aromatic benzothiazole is slow, the yield will be low.[7][8] Ensure your reaction conditions (catalyst, solvent, oxidant) are suitable for promoting both of these steps. The use of an explicit oxidant like H₂O₂ or allowing the reaction to be open to air can be crucial.[9] |
Problem 2: Difficulty in Product Isolation and Purification
Even with good product formation, challenges in isolation and purification can lead to low isolated yields.
| Potential Cause | Recommended Solutions & Explanations |
| Formation of Multiple Products/Side Reactions | Optimize reaction conditions to minimize side product formation. Careful monitoring by TLC is key. Purification is often achieved through column chromatography on silica gel.[9] However, be aware that some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[7] In such cases, using neutral or basic alumina, or considering other purification methods like recrystallization, is recommended.[7] |
| Product Solubility Issues | The desired product may be highly soluble in the reaction solvent, making precipitation difficult. Try adding a non-solvent (an "anti-solvent") such as cold water or hexane to induce precipitation.[8][9] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation of the solvent will be necessary.[8][9] |
| Product Instability on Silica Gel | Some benzothiazole derivatives can degrade on silica gel due to its acidic nature. [7] If you suspect this is happening (e.g., streaking on TLC, low recovery from the column), switch to a different stationary phase like neutral or basic alumina for column chromatography.[7] |
Experimental Protocols
The following is a general, representative protocol for the synthesis of a 2-substituted benzothiazole from an aldehyde and 2-aminothiophenol. Note: This protocol is a starting point and will likely require optimization for specific substrates.
General Procedure for the Synthesis of 2-Arylbenzothiazoles
Reaction Setup:
-
To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).[7]
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.[3][7]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[7]
-
Monitoring: Monitor the reaction progress by TLC.[7]
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[9]
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[8]
Visualizing the Workflow
A clear understanding of the synthetic workflow is essential for successful experimentation.
Caption: A generalized workflow for the synthesis of benzothiazole derivatives.
Reaction Mechanism Overview
The most common synthetic route involves the condensation of 2-aminothiophenol with an aldehyde. The generally accepted mechanism proceeds as follows:
-
Schiff Base Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a non-aromatic benzothiazoline ring.
-
Oxidation: Finally, the benzothiazoline intermediate is oxidized to the aromatic benzothiazole product.
Caption: A simplified reaction mechanism for benzothiazole synthesis.
By understanding these common challenges and their solutions, researchers can more efficiently troubleshoot their experiments and achieve higher yields of their desired benzothiazole derivatives.
References
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2022). Current Organic Chemistry, 26. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. Available at: [Link]
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 11(4). Available at: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2548. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 188-232. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(12), 2821. Available at: [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. Available at: [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. (n.d.). ResearchGate. Available at: [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2018). Malaysian Journal of Analytical Sciences, 22(5), 849-856. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2), 322-332. Available at: [Link]
-
A Review on Synthesis of Benzothiazole Derivatives. (2017). Current Organocatalysis, 4(3), 164-181. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Available at: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences, 24(3), 100-111. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025, January 11). YouTube. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on optimizing reaction conditions for benzothiazole synthesis.
Welcome to the Technical Support Center for Benzothiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this important synthetic transformation. This guide is structured to address the most common challenges encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions, all grounded in established chemical principles.
The synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents.[1][2] While seemingly straightforward, this reaction is sensitive to a range of variables that can significantly impact yield, purity, and reproducibility. This guide will focus primarily on this popular synthetic route.
Core Reaction Pathway: From 2-Aminothiophenol to Benzothiazole
Understanding the fundamental mechanism is critical for effective troubleshooting. The reaction typically proceeds through three key stages: condensation to form a Schiff base, intramolecular cyclization to a benzothiazoline intermediate, and subsequent oxidation to the final aromatic benzothiazole.[3]
Caption: General mechanism for benzothiazole synthesis.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Problem 1: My reaction has a very low yield or has failed completely. What went wrong?
This is the most frequent issue in benzothiazole synthesis. The cause can usually be traced to one of several key areas. Let's diagnose it systematically.
Caption: Decision workflow for troubleshooting low yields.
Answer:
-
Potential Cause: Poor Starting Material Quality
-
The Culprit: 2-aminothiophenol is notoriously susceptible to air oxidation, dimerizing to form 2,2'-disulfanediyldianiline.[4] This disulfide byproduct will not participate in the reaction, effectively reducing the concentration of your key nucleophile. Aldehydes can also degrade over time through oxidation to carboxylic acids.
-
Expert Solution: Always use freshly opened or purified 2-aminothiophenol.[4] If the material is old or discolored (often yellowish), consider purification by distillation or recrystallization. Ensure your aldehyde is pure. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidation during the experiment.[4]
-
-
Potential Cause: Suboptimal Reaction Conditions
-
The Culprit: The choice of solvent and temperature is critical.[3] Some reactions proceed smoothly at room temperature, while others require heat to drive the cyclization and oxidation steps.[4] Solvents like ethanol are common, but dimethyl sulfoxide (DMSO) can often serve as both the solvent and the oxidant, simplifying the reaction.[3][5]
-
Expert Solution: If your yield is low at room temperature, try incrementally increasing the heat. Monitor the reaction by Thin Layer Chromatography (TLC) to check for product formation versus byproduct generation. If using a non-oxidizing solvent like ethanol, ensure sufficient oxidant is present (see next point). Consider screening different solvents; green chemistry approaches often use water or solvent-free conditions.[1][6]
-
-
Potential Cause: Inefficient Cyclization and Oxidation
-
The Culprit: The final step, the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole, is a common failure point.[3] Without an effective oxidant, the reaction can stall at the dihydro-benzothiazole stage.
-
Expert Solution: For many protocols, atmospheric oxygen is a sufficient oxidant, especially when the reaction is stirred open to the air or under reflux.[3] However, for faster and more reliable conversion, an explicit oxidant is often added. A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol is a highly effective and common system.[1][7] Other options include molecular iodine or using DMSO as an oxidizing solvent.[4][5] Microwave-assisted synthesis can also dramatically accelerate this step and improve yields.[8][9]
-
-
Potential Cause: Substrate Reactivity
-
The Culprit: The electronic nature of the aldehyde plays a significant role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive and give higher yields than those with electron-donating groups.[7] Aliphatic aldehydes can be less reactive and may require more forcing conditions or specific catalysts.[3][8]
-
Expert Solution: If you are working with a less reactive aldehyde (e.g., aliphatic or electron-rich aromatic), you may need to switch to a more powerful catalytic system or increase the reaction temperature. For example, instead of relying on air oxidation, use a dedicated oxidant like H₂O₂/HCl.[7]
-
Problem 2: My TLC plate shows multiple spots, and I'm struggling with byproducts. What are they and how can I prevent them?
Answer: Byproduct formation complicates purification and lowers your overall yield. The most common culprits are:
-
Disulfide Dimer: As mentioned above, the oxidation of 2-aminothiophenol is a primary side reaction.
-
Prevention: Perform the reaction under an inert atmosphere and use fresh starting material.[4]
-
-
Uncyclized Schiff Base: In some cases, the intermediate Schiff base may not fully cyclize.
-
Self-Condensation of Aldehyde: Aldehydes, particularly under basic or acidic conditions, can undergo self-condensation (e.g., aldol reaction).
-
Prevention: Control the reaction stoichiometry carefully. Avoid overly harsh acidic or basic conditions if your aldehyde is prone to this side reaction.
-
Problem 3: I've formed the product, but purification is difficult. Any tips?
Answer: Purification can indeed be challenging. Here are some common scenarios and solutions:
-
If the product is an oil: Oily products are difficult to purify via recrystallization.
-
Solution: Column chromatography is the primary alternative. If the product is basic, consider converting it to a solid salt (e.g., hydrochloride salt) for purification by recrystallization, then neutralizing it back to the free base.[4]
-
-
If the product degrades on silica gel: Benzothiazoles are generally stable, but some derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution: Use deactivated silica (by adding ~1% triethylamine to the eluent) or switch to a different stationary phase like neutral or basic alumina.[4]
-
-
If the product won't precipitate during work-up: Many protocols call for precipitating the product by pouring the reaction mixture into ice water.[3][4]
-
Solution: If the product remains dissolved, it may be too soluble in the aqueous mixture. Try extracting the product with an organic solvent like ethyl acetate. If the product is highly soluble in the reaction solvent (e.g., DMSO, DMF), removal of the solvent under reduced pressure will be necessary before attempting extraction or precipitation.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific reaction?
A1: The "best" catalyst depends on your substrates and desired reaction conditions (e.g., speed, temperature, environmental impact). The most common approach involves the condensation of 2-aminothiophenol with an aldehyde.[1]
| Catalyst / System | Reactants | Typical Conditions | Advantages | Disadvantages |
| H₂O₂ / HCl [1][7] | Aldehydes | Ethanol, Room Temp | High yields, short reaction times, inexpensive reagents. | Requires handling of acid and peroxide. |
| Iodine (catalytic) [4][5] | Aldehydes | DMF or Solvent-free | Metal-free, efficient. | Iodine can be a contaminant if not removed. |
| DMSO / Air [5] | Aldehydes | DMSO, Elevated Temp | Simple, no additional catalyst needed. | High temperatures, difficult solvent removal. |
| Nanoparticle Catalysts [7] | Aldehydes | Various | High efficiency, often reusable, green. | Catalyst synthesis required, potential for metal leaching. |
| Polyphosphoric Acid (PPA) [10] | Carboxylic Acids | High Temp (170-250°C) | Useful for direct condensation with acids. | Harsh conditions, viscous medium, difficult work-up. |
| Microwave Irradiation [6][8] | Aldehydes, Acids | Solvent or Solvent-free | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment. |
Q2: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
A2: Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, this often involves:
-
Using Water as a Solvent: Several catalytic systems, such as using samarium triflate, work effectively in aqueous media.[5]
-
Solvent-Free Reactions: Many reactions, especially those assisted by microwaves or using solid-supported catalysts (like NaHSO₄-SiO₂), can be run without any solvent, which simplifies work-up and reduces waste.[6][9]
-
Reusable Catalysts: The use of heterogeneous or nanoparticle-based catalysts allows for the catalyst to be recovered and reused over multiple cycles, improving the process economy.[1][7]
-
Energy Efficiency: Utilizing visible light or microwave irradiation can lead to significantly lower energy consumption compared to conventional heating over long periods.[6][8]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture alongside your starting materials (2-aminothiophenol and the aldehyde/ketone). As the reaction proceeds, you should see the starting material spots diminish and a new product spot appear. Visualization is typically done under UV light. Staining with iodine vapor can also be effective.[4]
Q4: What are the key safety precautions when handling 2-aminothiophenol?
A4: Safety is paramount. 2-aminothiophenol is a thiol, which means it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[4] It is also readily oxidized by air, so it's best to handle it under an inert atmosphere if possible, especially for long-term storage or sensitive reactions.[4] Always consult the Safety Data Sheet (SDS) before use for detailed handling, storage, and disposal information.
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is adapted from established, high-yield procedures and serves as an excellent starting point for optimization.[1][3][7]
Materials:
-
2-Aminothiophenol (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Ethanol (5-10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol, 6.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol, 3.0 eq)
Workflow:
Caption: General workflow for benzothiazole synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL). Stir the solution at room temperature.
-
Reagent Addition: To the stirred solution, add 30% H₂O₂ (approx. 6.0 mmol). Following this, add concentrated HCl (approx. 3.0 mmol) dropwise. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are fully consumed (typically 45-60 minutes).[3][7]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 50 mL).[3][4] A solid precipitate should form.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and allow it to air dry. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]
-
Benzothiazole - Wikipedia. Wikipedia. [Link]
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH). [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. ResearchGate. [Link]
-
Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Royal Society of Chemistry. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH). [Link]
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- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Benzothiazol-2-ylmethylamine
Introduction
Welcome to the technical support guide for 1,3-Benzothiazol-2-ylmethylamine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic amine. While a valuable building block in medicinal chemistry and materials science, its purification can present several challenges, from stubborn impurities to difficult handling characteristics.
This guide provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a dark, intractable oil after synthesis. How can I effectively isolate and purify this compound?
This is a very common issue. The oily nature often results from polymeric byproducts, residual high-boiling solvents, or unreacted starting materials. The most robust initial purification step for a basic compound like this amine is an acid-base extraction.
Core Principle: Exploiting Basicity for Separation
Acid-base extraction leverages the difference in solubility between the neutral amine and its protonated salt form.[1] As a primary amine, this compound is basic and will react with an acid (like HCl) to form a water-soluble ammonium salt. Most organic, non-basic impurities will remain in the organic solvent layer, allowing for a clean separation.[2]
-
Dissolution: Dissolve your crude oily product in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, typically 1 M hydrochloric acid (HCl). Stopper the funnel and shake gently at first to avoid emulsions, venting frequently. As the amine is extracted into the aqueous layer, you are converting it to its hydrochloride salt.[3]
-
Layer Separation: Allow the layers to separate fully. Drain the bottom aqueous layer (if using DCM) or the top aqueous layer (if using a less dense solvent like EtOAc) into a clean Erlenmeyer flask. To maximize recovery, repeat the extraction of the organic layer with fresh 1 M HCl two more times.[2]
-
Back-Wash (Optional but Recommended): Combine the acidic aqueous extracts and wash them once with a small portion of fresh organic solvent (EtOAc or DCM) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification & Regeneration: Cool the combined acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH 9-10, check with pH paper).[2] You should see your purified amine precipitating as a solid or oiling out.
-
Final Extraction: Extract the regenerated free amine back into an organic solvent (EtOAc or DCM) three times.
-
Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purifying amines via acid-base extraction.
Q2: My compound streaks badly on silica gel TLC and column chromatography. How can I achieve sharp, symmetrical peaks?
This is a classic problem when purifying amines on standard silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing or "streaking." In severe cases, the compound may not elute at all.
Core Principle: Mitigating Acid-Site Interactions
To achieve good separation, you must minimize this strong interaction. This can be done by either neutralizing the acidic sites on the silica or by using a different, less acidic stationary phase.
| Method | Description | Protocol / Eluent System | Advantages / Disadvantages |
| Base Additive | Add a small amount of a volatile base to the mobile phase to compete for the acidic sites on the silica gel.[4] | Hexane/Ethyl Acetate + 0.5-1% Triethylamine (Et₃N) DCM/Methanol + 0.5-1% Ammonium Hydroxide (NH₄OH) | Adv: Simple, uses standard silica gel. Disadv: Et₃N can be difficult to remove completely. |
| Basic Alumina | Use basic or neutral aluminum oxide as the stationary phase, which lacks the acidic silanol groups.[5] | Eluent systems are similar to silica (e.g., Hexane/EtOAc), but polarity may need adjustment. | Adv: Excellent for acid-sensitive compounds.[5] Disadv: Resolution can sometimes be lower than silica; activity can vary. |
| Reverse-Phase | The stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar. Separation is based on hydrophobicity. | Acetonitrile/Water or Methanol/Water, often with a modifier like formic acid or TFA. | Adv: Excellent for polar compounds; highly reproducible.[6] Disadv: Requires HPLC equipment; may not be suitable for large-scale purification. |
Pro-Tip: Before committing to a large-scale column, always optimize your separation conditions using Thin Layer Chromatography (TLC). Test various solvent systems with and without a base additive to find the conditions that give a sharp spot with a good Rf value (typically 0.2-0.4).[7]
Q3: My final yield is disappointingly low. Where might I be losing my product?
Low yield is a frustrating problem that can stem from multiple stages of the workup and purification process. Identifying the source of the loss is key to improving your outcome.
Core Principle: A Systematic Diagnosis
Product loss can be chemical (decomposition) or physical (incomplete extraction, irreversible adsorption). A logical troubleshooting approach can help pinpoint the cause.
Caption: A logical flowchart for diagnosing sources of low product yield.
Q4: I can't crystallize my purified amine, it remains an oil. How can I obtain a solid product?
Many amines, even when pure, can be low-melting solids or oils, which are difficult to handle and weigh accurately. Forcing crystallization or converting the product to a more stable, solid form is often necessary.
Core Principle: Modifying Physical Properties for Purification
If the free base is difficult to crystallize, converting it to a salt is an excellent strategy. Salts, such as hydrochlorides or tartrates, have higher melting points and are often more crystalline than their free base counterparts.[4][5]
-
Recrystallization Solvent Screening: The first step is a systematic search for a suitable recrystallization solvent. A good solvent will dissolve your compound when hot but not when cold.
-
Procedure: In small test tubes, test the solubility of ~20 mg of your oil in 0.5 mL of various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol). Heat the soluble ones and cool them slowly to see if crystals form.
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a "good" solvent (e.g., DCM). Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Warm slightly to clarify and then allow to cool slowly.
-
-
Salt Formation for Purification & Handling: This is often the most reliable method.
-
Protocol (HCl Salt):
-
Dissolve your purified amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl in dioxane) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by suction filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum.[4]
-
-
The resulting salt is typically a stable, crystalline solid that is easy to handle and store. If needed, the free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction.[2][3]
-
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Reddit Community. (2022). Amine workup. r/Chempros. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column. [Link]
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Aminobenzothiazoles
Welcome to the technical support center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a privileged scaffold in medicinal chemistry, the successful and clean synthesis of 2-aminobenzothiazoles is paramount.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions based on established methodologies and field-proven insights to help you overcome common challenges, particularly the formation of unwanted side products.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2-aminobenzothiazoles, particularly via the widely-used Hugerschoff reaction and related methods involving the oxidative cyclization of arylthioureas.[5][6]
Problem 1: Presence of an Unexpected, Often Major, Non-cyclized Side Product
You observe a significant byproduct that is not the desired 2-aminobenzothiazole, particularly when using deactivated aryl anilines or certain secondary amines in the preparation of your thiourea precursor.
Cause: Formation of the "Anti-Hugerschoff" Product
Instead of the expected intramolecular electrophilic cyclization to form the benzothiazole ring, the reaction can proceed through an alternative pathway, especially with electron-deficient arylthioureas.[7][8] This pathway involves the formation of a disulfide intermediate, which then undergoes an imine disulfide rearrangement to yield a stable thioamido guanidino moiety, often referred to as the "anti-Hugerschoff product".[7][9]
Mechanism Insight: The classical Hugerschoff reaction relies on an intramolecular electrophilic aromatic substitution, which is facilitated by electron-donating groups on the aryl ring.[7] When the ring is deactivated (e.g., by nitro or sulfonyl groups), this cyclization is slow, allowing the alternative intermolecular reaction pathway to dominate.[7][8]
Recommended Solutions:
-
Re-evaluate Your Substrate: This side reaction is highly dependent on the electronic nature of the arylthiourea. If your substrate is highly deactivated, consider alternative synthetic routes that do not rely on this specific oxidative cyclization mechanism.
-
Solvent Optimization: The reaction solvent can influence the product distribution. A study has shown that in solvents like methanol or DMF, the formation of the anti-Hugerschoff product can be suppressed, favoring the desired 2-aminobenzothiazole.[8]
-
Controlled Oxidant Addition: Add the oxidizing agent (e.g., bromine) slowly and at a reduced temperature to minimize the concentration of reactive intermediates that can lead to the side product.
Illustrative Reaction Pathway: Hugerschoff vs. Anti-Hugerschoff
Sources
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review | Semantic Scholar [semanticscholar.org]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iajesm.in [iajesm.in]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The oxidative cleavage of an anti -Hugerschoff product: a mild environmentally benign one pot synthesis of ureas from isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00278C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Arylthioureas with bromine or its equivalents gives no ‘Hugerschoff’ reaction product - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of 1,3-Benzothiazol-2-ylmethylamine in solution
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for addressing the stability challenges associated with 1,3-Benzothiazol-2-ylmethylamine and its derivatives in solution. As Senior Application Scientists, we understand that compound stability is paramount to the validity and reproducibility of experimental data. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is its stability in solution a concern?
This compound is a heterocyclic amine containing the benzothiazole scaffold, a structure prevalent in many biologically active compounds. Its stability is critical because degradation in solution can lead to a loss of active compound concentration, the formation of potentially interfering or toxic impurities, and ultimately, unreliable experimental results.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is highly dependent on several factors.[1]
-
pH: The pH of the solution is a critical determinant of stability.[1]
-
Solvent System: The choice of solvent, including its polarity and whether it is protic or aprotic, can significantly impact degradation rates.[1][2]
-
Temperature: Higher temperatures invariably accelerate the kinetics of chemical degradation.[1][3]
-
Light: As a molecule with a strong chromophore (the benzothiazole ring), it can be susceptible to photolytic degradation upon exposure to UV or ambient light.[1][4]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, particularly targeting the sulfur atom within the thiazole ring.[1]
Q3: What are the recommended storage conditions for solid this compound and its solutions?
-
Solid Form: The compound, often supplied as a hydrochloride salt, should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[5]
-
Solutions: Stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C). They must be protected from light by using amber vials or by wrapping containers in aluminum foil.[1] For oxygen-sensitive applications, preparing solutions with degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: What are the likely degradation pathways for this molecule?
Based on the structure of the benzothiazole core, two primary degradation pathways are anticipated:
-
Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly under neutral to basic pH conditions, which may lead to the formation of 2-aminothiophenol derivatives.[1]
-
Oxidation: The sulfur atom in the thiazole ring is a primary target for oxidation, which can yield sulfoxides or sulfones as degradation products.[1]
Q5: Which analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine quantification, as the benzothiazole ring is a strong chromophore.[6] For more sensitive and specific analysis, especially when identifying unknown degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[7][8]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My compound concentration decreases rapidly after preparing an aqueous solution.
Question: I've prepared a 10 mM stock of this compound hydrochloride in water for my cell-based assay. However, when I re-analyze the solution a few hours later, the concentration has dropped by 30%. What is happening?
Probable Cause: You are likely observing pH-dependent hydrolysis. This compound is a weak base, and when its hydrochloride salt is dissolved in neutral water, the resulting pH may be slightly acidic but can drift. In neutral or alkaline environments, the benzothiazole ring becomes more susceptible to hydrolytic cleavage.[1]
Solution:
-
pH Control is Key: The stability of the hydrochloride salt is generally favored under acidic conditions (low pH), which suppresses the formation of the free base and reduces the rate of hydrolysis.[1]
-
Use Buffered Systems: For your experiments, prepare your solutions in a suitable buffer system (e.g., citrate buffer for pH 3-5, phosphate buffer for pH 6-7). Always verify the final pH of your solution after the addition of the compound.
-
Conduct a Preliminary pH Stability Study: Before starting extensive experiments, quickly assess the compound's stability across a relevant pH range. See Protocol 1 for a detailed methodology.
Issue 2: I'm observing multiple unknown peaks in my chromatogram after a short time.
Question: I dissolved my compound in methanol for an experiment. After leaving the solution on the benchtop for a day, my HPLC analysis shows the main peak has decreased, and several new, smaller peaks have appeared. What are these?
Probable Cause: The appearance of new peaks strongly suggests degradation. The two most likely culprits are photodegradation and oxidation.
-
Photodegradation: The benzothiazole ring system absorbs UV radiation, making it prone to degradation upon exposure to light. This can lead to complex reactions, including photoisomerization or ring cleavage.[4][9]
-
Oxidation: If the solvent was not degassed, dissolved oxygen can react with the sulfur atom in the thiazole ring, leading to the formation of oxide byproducts.[1]
Solution:
-
Protect from Light: Always prepare and store solutions of this compound in amber glass vials or light-blocking centrifuge tubes.[1] Avoid leaving solutions exposed to ambient light on the lab bench for extended periods.
-
Use High-Purity, Degassed Solvents: Use HPLC-grade or higher purity solvents. Before use, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Perform a Forced Degradation Study: To proactively identify these unknown peaks, a forced degradation (or stress testing) study is highly recommended. This involves intentionally degrading the compound under controlled conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This is essential for developing a stability-indicating analytical method.[10][11][12] Refer to Protocol 2 for a comprehensive guide.
Issue 3: My results are inconsistent when working with different organic solvents.
Question: I've noticed that my compound seems much less stable in DMSO compared to acetonitrile. Why would the choice of organic solvent matter so much?
Probable Cause: Solvents are not inert bystanders; they can actively participate in or catalyze degradation reactions.
-
Solvent Polarity and Protic Nature: Protic solvents (like methanol or ethanol) can facilitate reactions involving proton transfer, such as hydrolysis, if water is present.[1] The polarity of the solvent can also influence the conformation of the molecule, potentially exposing reactive sites.
-
Solvent Impurities: Solvents like DMSO can contain trace impurities (e.g., water) or degrade over time to form reactive species. Some solvents may also contain peroxides, which would accelerate oxidative degradation.
Solution:
-
Systematic Solvent Screening: If your experimental workflow allows, screen a small set of common laboratory solvents (e.g., acetonitrile, methanol, ethanol, DMSO) for short-term stability.
-
Use Anhydrous Solvents: For sensitive applications, use anhydrous-grade solvents, especially for long-term storage of stock solutions.
-
Consult Literature: Review literature for similar benzothiazole derivatives to see which solvent systems are commonly used and proven to be compatible.
Visualized Workflows and Degradation Pathways
Troubleshooting Workflow for Stability Issues
This diagram provides a logical decision tree to diagnose and resolve common stability problems encountered with this compound.
Caption: Key degradation pathways for the benzothiazole scaffold.
Data Summary and Experimental Protocols
Table 1: Factors Affecting Stability and Recommended Mitigation Strategies
| Factor | Potential Impact | Recommended Conditions & Mitigation Strategy |
| pH | Hydrolysis of the thiazole ring, especially at neutral/alkaline pH. [1] | Maintain solutions at an acidic pH (e.g., pH 3-5) using a suitable buffer system. Avoid unbuffered water. |
| Light | Photodegradation due to the UV-absorbing benzothiazole ring. [1][4] | Store and handle solutions in amber vials or protect from light with foil. Minimize exposure to direct sunlight and strong lab lighting. |
| Temperature | Accelerated rate of all degradation reactions. [1] | Store stock solutions at 2-8°C for short-term and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles. |
| Oxygen | Oxidation of the sulfur atom, leading to sulfoxide/sulfone formation. [1] | Use high-purity solvents degassed with N₂ or Ar. For highly sensitive experiments, store solutions under an inert atmosphere. |
| Solvent | Can facilitate or catalyze degradation; impurities can be reactive. [1][9] | Use HPLC-grade or anhydrous solvents. Screen for compatibility if issues are suspected. Acetonitrile is often a good first choice. |
Protocol 1: Step-by-Step Preliminary pH Stability Assessment
This protocol allows for a rapid evaluation of compound stability in different pH environments.
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) covering the desired pH range (e.g., pH 3, 5, 7.4, 9). Common choices include citrate, phosphate, and borate buffers.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) to minimize its volume in the final buffer solution.
-
Incubation: Spike the compound from the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final organic solvent concentration is low (e.g., <1%) to not affect the buffer pH.
-
Time Points: Immediately after preparation (T=0), take an aliquot from each solution for analysis. Store the remaining solutions under controlled temperature and light conditions.
-
Analysis: Collect aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours). Quench any potential degradation by adding an equal volume of cold mobile phase or acetonitrile and analyze immediately by a suitable analytical method (e.g., HPLC-UV).
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH to visualize the stability profile.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. [10][13]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Neutralization/Termination |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at RT or 60°C | Neutralize with equivalent NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at RT or 60°C | Neutralize with equivalent HCl |
| Oxidation | 3% H₂O₂ | 2-24 hours at RT | Quench with excess sodium bisulfite |
| Thermal | 60-80°C (in solution and as solid) | 24-72 hours | Cool to room temperature |
| Photolytic | ICH Q1B conditions (UV & Vis light) | Per ICH guidelines | Analyze directly |
Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.
Workflow Diagram for a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Generic HPLC-UV Method for Quantification
This method serves as a starting point for quantifying this compound and can be optimized for specific applications.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a UV maximum of the benzothiazole ring (typically ~250-300 nm, determine experimentally by scanning).
-
Sample Preparation: Dilute samples in the initial mobile phase composition (90:10 Mobile Phase A:B).
References
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (n.d.). PubMed. [Link]
-
Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). National Center for Biotechnology Information. [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (n.d.). ResearchGate. [Link]
-
Benzo(d)thiazol-2-amine | C7H6N2S. (n.d.). PubChem. [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). Semantic Scholar. [Link]
-
Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing. [Link]
-
This compound hydrochloride CAS NO.29198-41-2. (n.d.). LookChem. [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). Canadian Center of Science and Education. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). ijcrt.org. [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). National Center for Biotechnology Information. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). springer.com. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). National Center for Biotechnology Information. [Link]
-
Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. (n.d.). ResearchGate. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ijisrt.com [ijisrt.com]
Technical Support Center: Mass Spectrometry of 1,3-Benzothiazol-2-ylmethylamine
Welcome to the technical support center for the mass spectrometric analysis of 1,3-Benzothiazol-2-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. We will move from foundational characteristics to direct troubleshooting, providing not just steps but the underlying scientific rationale to empower your experimental design.
Section 1: Fundamental Analytical Characteristics
A robust analytical method begins with a solid understanding of the analyte's properties. This compound is a heterocyclic compound featuring a benzothiazole core and a primary amine side chain, which dictates its behavior in mass spectrometry.[1][2]
Table 1: Core Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Average Molecular Weight | 164.23 g/mol |
| Monoisotopic Mass | 164.04082 Da |
| Expected [M+H]⁺ (ESI) | 165.04810 m/z |
| Expected M⁺• (EI) | 164.04082 m/z |
Expected Ionization and Fragmentation Behavior
The presence of a basic primary amine makes this compound ideal for positive mode electrospray ionization (ESI+), where it will readily accept a proton.[3] For Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is standard, where the molecule is ionized by electron bombardment to form a radical cation (M⁺•).[4][5][6][7]
The fragmentation of the molecular ion is predictable and driven by the stability of the resulting fragments. The primary amine provides a key site for alpha-cleavage, a common fragmentation pathway for amines where the bond adjacent to the nitrogen is broken.[8][9]
Caption: Predicted fragmentation pathways for this compound in EI and ESI-MS/MS.
Table 2: Common Fragments and Their Origin
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss/Structure | Rationale |
| EI | 164 | 134 | •CH₂NH₂ | Alpha-cleavage adjacent to the amine, a highly favored pathway for primary amines.[9] |
| EI | 164 | 131 | •SH | Loss of the sulfur radical from the thiazole ring. |
| ESI-MS/MS | 165 | 148 | NH₃ | Loss of ammonia from the protonated amine side-chain. |
| ESI-MS/MS | 165 | 135 | CH₂NH | Loss from the side chain, leading to the stable benzothiazole cation. |
Section 2: Troubleshooting and FAQs
This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.
Q1: Why am I seeing a weak or no signal for my compound (expected m/z 165 in ESI+ or m/z 164 in EI)?
A weak or absent signal is one of the most common issues in mass spectrometry and can stem from multiple sources, from sample preparation to instrument settings.[10][11]
-
Potential Cause 1: Incorrect Ionization Mode.
-
Scientific Rationale: The primary amine on your analyte is basic and requires a proton source to be efficiently ionized. Running in negative ion mode (ESI-) will not effectively deprotonate this molecule and will result in a very poor signal.
-
Solution: Ensure your mass spectrometer is operating in positive ion mode (ESI+ or standard EI).
-
-
Potential Cause 2: Suboptimal Ion Source Settings.
-
Scientific Rationale: ESI efficiency is highly dependent on parameters like capillary voltage, gas temperatures, and gas flow rates. These settings control the desolvation and ionization process.[11] If settings are not optimized, ions may not be formed or transmitted efficiently.
-
Solution: Perform an infusion of a ~1 µg/mL solution of your compound and auto-tune the source parameters. If auto-tuning is not available, systematically adjust the capillary voltage (start around 3-4 kV) and nebulizer gas pressure to maximize the signal for m/z 165.
-
-
Potential Cause 3: Ion Suppression (LC-MS).
-
Scientific Rationale: In ESI, molecules in the droplet compete for charge.[3] If your sample matrix contains high concentrations of salts, buffers (like phosphates), or other easily ionizable compounds, they can "steal" the charge, suppressing the signal from your analyte.
-
Solution:
-
Dilute your sample 10-fold and 100-fold to see if the signal-to-noise ratio improves.
-
Improve sample cleanup using Solid-Phase Extraction (SPE).
-
Modify your chromatography to better separate the analyte from the interfering matrix components.
-
-
-
Potential Cause 4: Sample Degradation.
-
Scientific Rationale: Primary amines can be susceptible to degradation, especially if samples are not stored correctly or if the GC inlet temperature is too high.
-
Solution: Prepare samples fresh. For GC-MS, try lowering the injector port temperature by 20-30°C increments (e.g., start at 250°C and lower) to check for thermal degradation.[5]
-
Q2: My fragmentation pattern doesn't match the expected profile. What could be the cause?
Deviations from expected fragmentation patterns can indicate issues with collision energy, in-source decay, or the presence of an isomer.
-
Potential Cause 1: Insufficient or Excessive Collision Energy (MS/MS).
-
Scientific Rationale: In tandem mass spectrometry (MS/MS), collision energy (CE) dictates the degree of fragmentation.[12] Too little CE will result in only the precursor ion (m/z 165) passing through. Too much CE can shatter the molecule into very small, uninformative fragments.
-
Solution: Perform a collision energy ramp experiment. Analyze your compound while varying the CE from a low value (e.g., 5 eV) to a higher value (e.g., 40 eV). This will reveal the optimal energy to produce your key fragments (e.g., m/z 148, 135) and help build a robust acquisition method.
-
-
Potential Cause 2: In-Source Fragmentation.
-
Scientific Rationale: If the voltages in the ion source (e.g., cone voltage, fragmentor voltage) are set too high, fragmentation can occur before the precursor ion even reaches the mass analyzer.[12] This will make your MS1 spectrum look like an MS/MS spectrum.
-
Solution: Reduce the fragmentor or cone voltage. Infuse your standard and monitor the m/z 165 ion. Gradually decrease the voltage until fragment ions are minimized and the precursor ion is maximized.
-
-
Potential Cause 3: You are analyzing an isomer.
-
Scientific Rationale: Isomers, such as 4-Methyl-1,3-benzothiazol-2-amine, have the same molecular weight (164.23 g/mol ) but will produce a different fragmentation pattern due to their different structures.[13][14][15] For example, cleavage patterns will be different if the methyl group is on the benzene ring instead of the side chain.
-
Solution: Confirm the identity of your standard using an orthogonal technique like NMR. If analyzing an unknown, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and carefully interpret the fragmentation pattern to deduce the structure.
-
Q3: I see unexpected peaks at m/z 187 and 203 in my ESI spectrum. What are they?
These peaks are characteristic of common adducts formed during the ESI process.
-
Scientific Rationale: In the ESI spray, ions can associate with alkali metal cations present in the solvent, glassware, or sample matrix. The peaks at m/z 187 and 203 correspond to the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your compound, respectively.
-
[164.04 + 22.99 (Na)]⁺ = 187.03⁺
-
[164.04 + 39.10 (K)]⁺ = 203.14⁺
-
-
Solution:
-
Confirmation: Check if the mass difference between your primary peak (m/z 165) and the unexpected peaks are ~22 Da (for Na) and ~38 Da (for K).
-
Mitigation: Use high-purity solvents (e.g., LC-MS grade). If adducts are still problematic, you can add a small amount of a competing cation source with higher affinity, like 0.1% ammonium acetate, to the mobile phase to favor the formation of the [M+H]⁺ or [M+NH₄]⁺ ion.
-
Q4: My chromatographic peak for this compound is tailing or broad (LC-MS). How can I improve it?
Poor peak shape for basic compounds is a classic chromatography challenge.
-
Scientific Rationale: The basic primary amine can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction causes peak tailing and poor efficiency.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid (0.1%) or acetic acid to your mobile phase. This will protonate both your analyte (making it consistently charged) and the silanol groups (suppressing the unwanted interaction).
-
Use a Different Column: Employ a column designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., a hybrid particle column).
-
Reduce Sample Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your analysis.
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix): For plasma or tissue, use protein precipitation. Add 3 parts cold acetonitrile with 0.1% formic acid to 1 part sample. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
Protocol 2: Recommended Starting Conditions for LC-MS/MS
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
10.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
MRM Transitions (for quantification):
-
Primary: 165.1 -> 148.1 (CE ~15 eV)
-
Secondary: 165.1 -> 135.1 (CE ~20 eV)
-
-
Section 4: Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose analytical problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 2-Benzothiazolamine, 4-methyl- [webbook.nist.gov]
- 15. 2-Benzothiazolamine, 6-methyl- [webbook.nist.gov]
Technical Support Center: Optimizing Catalysts for Benzothiazole Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on synthesizing benzothiazole scaffolds. Benzothiazoles are a cornerstone in medicinal chemistry, valued for their broad spectrum of biological activities.[1] The efficiency of their synthesis, particularly the cyclization step, is critically dependent on the choice and optimization of the catalyst.
This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the catalytic synthesis of benzothiazoles.
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives? The most prevalent method involves the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[2][3][4] Other routes include reactions with nitriles or the intramolecular cyclization of thiobenzanilides.[3][5]
Q2: What are the main classes of catalysts used for benzothiazole cyclization? A wide array of catalysts can be employed, and the optimal choice is highly dependent on the specific substrates. Common classes include:
-
Brønsted Acids: Polyphosphoric acid (PPA) is effective for reactions with carboxylic acids.[2][6]
-
Oxidative Systems: A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) is frequently used for reactions involving aldehydes.[2][3][7]
-
Lewis Acids: Samarium triflate and other metal triflates can effectively catalyze the cyclization.[2][5]
-
Halogens: Molecular iodine is a mild and efficient catalyst for various transformations.[8]
-
Heterogeneous Catalysts: Solid-supported catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) or various nanoparticles offer advantages in terms of reusability and simplified work-up.[3][9][10]
-
"Green" Catalysts: Modern approaches utilize biocatalysts like baker's yeast, or reactions in environmentally benign solvents like water.[2][6]
Q3: How do I monitor the progress of my reaction? Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the benzothiazole product. UV light or iodine vapor are typically used for visualization.[2]
Q4: What are some environmentally friendly ("green") approaches to this synthesis? Green chemistry principles are increasingly being applied to benzothiazole synthesis.[3] Key strategies include:
-
Employing reusable heterogeneous catalysts to minimize waste.[2][9]
-
Solvent-free reaction conditions, often facilitated by microwave irradiation, which can dramatically reduce reaction times and energy consumption.[3][6]
Q5: What specific safety precautions should I take when handling 2-aminothiophenol? 2-aminothiophenol requires careful handling. It is highly susceptible to oxidation, which can compromise your reaction yield.[2] It is also a thiol, meaning it has a potent and unpleasant odor. Always handle this reagent in a well-ventilated fume hood. For sensitive reactions, it is advisable to use a freshly opened bottle or purify the reagent before use, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide is structured to help you diagnose and solve specific experimental problems in a logical, step-by-step manner.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The following table outlines potential causes and validated solutions.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Poor Quality of Starting Materials | Solution: Ensure the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol readily oxidizes to the disulfide, which is unreactive in the cyclization.[2] Using a freshly opened bottle or purifying it via distillation before use is highly recommended. |
| Inefficient or Inappropriate Catalyst | Solution: The catalyst's choice is paramount and substrate-dependent.[2] If one catalyst gives a low yield, screen others. For aldehyde condensations, try H₂O₂/HCl or iodine.[2][3] For carboxylic acids, PPA is a standard choice.[6] A catalyst screening experiment (see Protocol 1) is often the most efficient path forward. |
| Suboptimal Reaction Temperature | Solution: Temperature can be a double-edged sword. If the yield is low at room temperature, gradually increase the heat.[2] However, if you observe the formation of side products at elevated temperatures, lowering the temperature may be beneficial. The optimal temperature balances reaction rate with the suppression of side reactions. |
| Incorrect Reaction Time | Solution: Monitor the reaction diligently using TLC.[2] Stopping the reaction too early leads to incomplete conversion. Conversely, extended reaction times can lead to the degradation of the product or the formation of byproducts.[2] |
| Presence of Water (in sensitive reactions) | Solution: Some condensation reactions are highly sensitive to water, as it can hinder the formation of the key Schiff base intermediate. Use anhydrous solvents, thoroughly dry all glassware, and consider adding molecular sieves to the reaction mixture to scavenge any residual water.[2] |
Problem 2: Significant Formation of Side Products/Impurities
Byproducts complicate purification and reduce the overall yield of the desired benzothiazole.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Oxidation of 2-aminothiophenol | Solution: The primary byproduct is often the disulfide formed from the oxidation of the starting thiol.[2] Performing the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to minimize this side reaction. |
| Self-Condensation of Aldehyde | Solution: Aldehydes, particularly under basic or acidic conditions, can undergo self-condensation (e.g., aldol reaction). Adjusting the reaction temperature or the rate of addition of reagents can help suppress this. Choosing a milder catalyst may also be beneficial.[2] |
| Incomplete Cyclization | Solution: In some cases, the intermediate Schiff base (formed from the reaction of 2-aminothiophenol and an aldehyde) may be stable and fail to cyclize efficiently.[2] This points to an issue with the cyclization catalyst or conditions. A stronger acid catalyst or higher temperatures may be required to promote the final ring-closing step. |
| Over-oxidation of Intermediate | Solution: When using an oxidant like H₂O₂, controlling the stoichiometry is crucial.[2] An excess of the oxidizing agent can potentially lead to the over-oxidation of the desired product, forming undesired byproducts. |
Problem 3: Difficulty in Product Purification
Isolating a pure benzothiazole derivative can be challenging.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Co-elution of Impurities | Solution: If column chromatography fails to separate the product from an impurity, try a different solvent system with altered polarity. If that fails, recrystallization is an excellent alternative purification technique that relies on differences in solubility rather than polarity (see Protocol 2).[11] |
| Product Instability on Silica Gel | Solution: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2] In such cases, switching to neutral or basic alumina for column chromatography is recommended. Alternatively, avoid chromatography altogether and purify by recrystallization. |
| Product is an Oil | Solution: If the product oils out instead of crystallizing, try trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization or solidify the product for easier handling. |
Visualized Workflows and Mechanisms
Understanding the underlying processes can significantly aid in troubleshooting and optimization.
Caption: Generalized catalytic cycle for benzothiazole synthesis.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
These protocols provide a general framework; optimization for specific substrates may be required.[2]
Protocol 1: General Procedure for Catalyst Screening
This protocol describes the parallel synthesis of a benzothiazole from 2-aminothiophenol and an aromatic aldehyde to efficiently screen different catalysts.
-
Preparation: In separate, labeled reaction vials, add the aromatic aldehyde (0.5 mmol, 1.0 equiv) and a suitable solvent (e.g., ethanol, 2-3 mL).
-
Reactant Addition: To each vial, add 2-aminothiophenol (0.5 mmol, 1.0 equiv).
-
Catalyst Addition: To each respective vial, add the chosen catalyst. Examples include:
-
Reaction: Seal the vials and stir the mixtures at the desired temperature (e.g., room temperature or 60 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial and analyze by TLC to assess the extent of product formation.
-
Work-up & Analysis: Once a reaction is deemed complete, quench the reaction mixture by pouring it into ice water. Collect any precipitate by filtration. The relative yield and purity can be assessed by techniques like ¹H NMR or LC-MS to determine the most effective catalyst.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid products and can often be more effective than chromatography for removing certain impurities.[11]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.[11] The goal is to create a saturated solution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, swirl, and gently reheat for a few minutes.[11]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Afterwards, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface. Dry the crystals completely, either by air-drying or in a desiccator under vacuum.[11]
References
- Benchchem.
- Benchchem.
- Benchchem.
- Organic Chemistry Portal. Benzothiazole synthesis.
-
Wang, L., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Index Copernicus. Cyclization Reactions for Synthesis of Benzthiazole- A Review. [Link]
-
Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]
-
ConnectSci. Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. [Link]
-
UPCommons. Advancement In Heterogeneous Catalysts For The Synthesis Of Benzothiazole Derivatives. [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. mdpi.com [mdpi.com]
- 8. connectsci.au [connectsci.au]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethylamine
Welcome to the technical support center for the synthesis of 1,3-Benzothiazol-2-ylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of impurities during this synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key steps?
A1: The most prevalent and practical synthetic route is a two-step process. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole. This is typically achieved through the condensation of 2-aminobenzenethiol with chloroacetyl chloride.[1][2] The second step is the amination of 2-(chloromethyl)-1,3-benzothiazole to yield the final product, this compound. This can be accomplished through direct amination with ammonia or by employing the Gabriel synthesis for a more controlled reaction.[3][4][5][6]
Q2: I am seeing a significant amount of a disulfide byproduct in my initial reaction to form 2-(chloromethyl)-1,3-benzothiazole. What is causing this and how can I prevent it?
A2: The thiol group in 2-aminobenzenethiol is susceptible to oxidation, which leads to the formation of a disulfide byproduct. This is a common issue that can significantly reduce your yield. To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[7] Using freshly distilled or high-purity 2-aminobenzenethiol is also highly recommended.
Q3: My amination of 2-(chloromethyl)-1,3-benzothiazole is giving me a mixture of primary, secondary, and even tertiary amines. How can I selectively synthesize the primary amine?
A3: Overalkylation is a common problem in direct amination reactions, as the newly formed primary amine can act as a nucleophile and react with another molecule of the alkyl halide. To favor the formation of the primary amine, you can use a large excess of the aminating agent (e.g., ammonia). However, a more robust and cleaner method is the Gabriel synthesis.[3][4][5][6] This method utilizes potassium phthalimide to introduce the nitrogen atom, which prevents overalkylation due to the steric hindrance and electronic effects of the phthalimide group. The primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step.
Q4: What are the best analytical techniques to monitor the progress and purity of my reactions?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both reaction steps.[7] You can visualize the consumption of starting materials and the formation of the product and byproducts using a UV lamp. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Mass spectrometry (MS) can be used to confirm the molecular weight of the desired product and identify any unknown impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Guide 1: Low Yield and Impurity Formation in 2-(chloromethyl)-1,3-benzothiazole Synthesis
Problem: The reaction between 2-aminobenzenethiol and chloroacetyl chloride results in a low yield of the desired 2-(chloromethyl)-1,3-benzothiazole, with significant formation of dark, tarry byproducts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of 2-aminobenzenethiol | The thiol group is easily oxidized to form disulfides, which can further react to form complex colored impurities.[7] | Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified 2-aminobenzenethiol. Degas the solvent prior to use. |
| Exothermic Reaction and Side Reactions | The reaction with chloroacetyl chloride is highly exothermic. Uncontrolled temperature can lead to side reactions and decomposition. | Add the chloroacetyl chloride dropwise to a cooled solution of 2-aminobenzenethiol. Maintain the reaction temperature below 10°C during the addition. |
| Incomplete Cyclization | The intermediate amide may not fully cyclize to the benzothiazole ring, leading to a mixture of products. | After the initial reaction, gentle heating (e.g., reflux in a suitable solvent like ethanol) can promote complete cyclization. Monitor the reaction by TLC to determine the optimal reaction time. |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid, which will not react to form the desired product. | Use anhydrous solvents and reagents. Perform the reaction under a drying tube. |
Experimental Protocol: Optimized Synthesis of 2-(chloromethyl)-1,3-benzothiazole
-
To a solution of 2-aminobenzenethiol (1.0 eq) in anhydrous toluene under a nitrogen atmosphere at 0°C, add triethylamine (1.1 eq).
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Workflow for 2-(chloromethyl)-1,3-benzothiazole Synthesis
Caption: Optimized workflow for the synthesis of 2-(chloromethyl)-1,3-benzothiazole.
Guide 2: Avoiding Overalkylation and Impurities in the Amination Step
Problem: Direct amination of 2-(chloromethyl)-1,3-benzothiazole with ammonia results in a mixture of the desired primary amine, as well as secondary and tertiary amine byproducts, making purification difficult.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Overalkylation | The product primary amine is nucleophilic and can react with the starting material to form the secondary amine, which can further react to form the tertiary amine. | Use a large excess of ammonia to favor the reaction of the starting material with ammonia over the product amine. Alternatively, and more effectively, use the Gabriel synthesis.[3][4][5][6] |
| Hydrolysis of the Starting Material | 2-(chloromethyl)-1,3-benzothiazole can be hydrolyzed to the corresponding alcohol, 2-(hydroxymethyl)-1,3-benzothiazole, in the presence of water. | Use anhydrous solvents and reagents for the amination reaction. |
| Dimerization | Under basic conditions, elimination of HCl can occur, leading to the formation of a dimeric byproduct. | Maintain a controlled temperature and use a suitable base in the correct stoichiometry. |
Experimental Protocol: Gabriel Synthesis of this compound
-
Step 1: Synthesis of N-(1,3-Benzothiazol-2-ylmethyl)phthalimide
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 2-(chloromethyl)-1,3-benzothiazole (1.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude N-(1,3-benzothiazol-2-ylmethyl)phthalimide. Recrystallize from ethanol if necessary.
-
-
Step 2: Hydrazinolysis to Liberate the Primary Amine
-
Suspend the N-(1,3-benzothiazol-2-ylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Impurity Formation Pathways
Sources
- 1. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of 1,3-Benzothiazol-2-ylmethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,3-Benzothiazol-2-ylmethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable approach is a two-step synthesis. The first step involves the formation of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole. The second step is the amination of this intermediate to yield the final product.
-
Step 1: Synthesis of 2-(chloromethyl)-1,3-benzothiazole. This is typically achieved via the cyclocondensation of 2-aminobenzenethiol with chloroacetyl chloride.[1] This reaction is robust but requires careful control of conditions, especially on a larger scale. Microwave-assisted protocols can significantly reduce reaction times in laboratory settings.[1][2]
-
Step 2: Amination. The 2-(chloromethyl)-1,3-benzothiazole intermediate is then reacted with an ammonia source, such as aqueous ammonia in a solvent like acetonitrile, to produce this compound through nucleophilic substitution.[3]
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: General two-step synthetic workflow for this compound production.
Q2: What are the primary safety concerns during scale-up?
Scaling up this synthesis introduces significant safety challenges that must be addressed proactively.
-
Handling of 2-(chloromethyl)-1,3-benzothiazole: This intermediate is a lachrymator and is corrosive, causing severe eye damage.[4] It is also harmful if swallowed and can cause skin irritation.[4] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]
-
Exothermic Reactions: The initial cyclocondensation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6][7] This can lead to thermal runaways, causing side reactions and potential pressure buildup. A properly sized reactor with efficient cooling and agitation is critical.[7]
-
Use of 2-Aminobenzenethiol: This starting material is readily oxidized by air and has a strong, unpleasant odor.[8] It is recommended to use it from a freshly opened container or purify it before use and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.[8]
-
Handling Ammonia: For the amination step, using aqueous ammonia or ammonia gas requires a well-ventilated area and appropriate scrubbers to handle any excess reagent. Ammonia is corrosive and toxic upon inhalation.
Q3: How should I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both reaction steps at the lab scale.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[8] For scale-up and process validation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are more quantitative and robust methods for tracking reactant consumption, product formation, and impurity profiles.[9]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues you might encounter during the scale-up process, presented in a problem-cause-solution format.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions & Scientific Rationale |
| TS-01 | Low Yield of 2-(chloromethyl)-1,3-benzothiazole (Intermediate) | 1. Poor Quality of 2-Aminobenzenethiol: Oxidation of the thiol group to a disulfide prevents cyclization.[8] 2. Inefficient Heat Transfer: Localized overheating in a large reactor can lead to thermal degradation and side product formation.[6][7] 3. Incomplete Reaction: Insufficient reaction time or temperature for the larger volume. | 1. Verify Starting Material Purity: Use freshly opened 2-aminobenzenethiol or purify it via distillation before use. Store under an inert atmosphere.[8] 2. Controlled Reagent Addition: Add the chloroacetyl chloride dropwise via an addition funnel at a controlled rate to manage the exotherm. Ensure the reactor has adequate cooling capacity and efficient agitation.[6] 3. Reaction Monitoring: Monitor the reaction to completion using TLC or HPLC before proceeding with work-up. Larger batches may require longer reaction times. |
| TS-02 | Formation of Significant Impurities in Step 1 | 1. Side Reactions: The presence of water can lead to hydrolysis of chloroacetyl chloride. Overheating can cause polymerization or decomposition. 2. Incomplete Cyclization: The intermediate Schiff base may not fully cyclize, especially under mild conditions.[8] | 1. Use Anhydrous Solvents: Employ a dry solvent like glacial acetic acid to minimize water content.[6] Maintain strict temperature control throughout the reaction. 2. Optimize Conditions: Ensure the reaction temperature is sufficient to drive the cyclization to completion. The choice of catalyst and solvent can play a significant role.[8] |
| TS-03 | Low Yield or Incomplete Reaction in Amination Step (Step 2) | 1. Poor Nucleophile Activity: The concentration of aqueous ammonia may be too low, or the reaction temperature is insufficient. 2. Phase Transfer Issues: If using a biphasic system (e.g., organic solvent and aqueous ammonia), poor mixing can limit the reaction rate. | 1. Optimize Ammonia Concentration & Temperature: Use a more concentrated solution of ammonia or consider carefully heating the reaction mixture. Monitor via TLC/HPLC to find the optimal temperature that promotes reaction without significant byproduct formation.[3] 2. Improve Mixing: Ensure high-efficiency agitation in the reactor to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate. |
| TS-04 | Product is an Oil or Gummy Solid, Complicating Isolation | 1. Presence of Impurities: Residual solvent or organic byproducts can prevent the product from crystallizing properly. 2. Incorrect pH during Work-up: The final product is a free amine. If the pH is too acidic during extraction or isolation, it will remain in the aqueous layer as a salt. | 1. Purification Strategy: If direct crystallization fails, purify the crude product via column chromatography. For benzothiazoles sensitive to acidic silica gel, neutral or basic alumina can be a better alternative.[8] 2. pH Adjustment & Salt Conversion: During the work-up, carefully basify the solution (e.g., with NaOH) to precipitate the free amine.[2] Alternatively, the product can be intentionally converted to a stable, crystalline salt (e.g., hydrochloride salt) for easier purification by recrystallization, and then the free base can be regenerated if needed.[8][10] |
Troubleshooting Logic Diagram: Low Intermediate Yield (TS-01)
Caption: Decision-making workflow for troubleshooting low intermediate yield.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and must be adapted and optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-(chloromethyl)-1,3-benzothiazole (Intermediate)
Materials:
-
2-Aminobenzenethiol
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
5M Sodium Hydroxide (NaOH)
-
Chloroform or Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge glacial acetic acid. Begin stirring and add 2-aminobenzenethiol (1.0 eq).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The rate of addition is critical for controlling the exotherm at scale.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or a lower optimized temperature) for a designated time (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[2] Carefully neutralize the mixture by adding 5M NaOH solution until the pH is ~7-8. A precipitate should form.
-
Extraction & Isolation: Extract the aqueous slurry with an organic solvent like chloroform or DCM (3x volume).[2] Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a yellow solid, can be purified by column chromatography on silica gel (e.g., using petroleum ether/acetone or dichloromethane as eluent) or by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
2-(chloromethyl)-1,3-benzothiazole
-
Aqueous Ammonia (e.g., 25-28%)
-
Acetonitrile or another suitable solvent
-
Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: In a suitable pressure-rated reactor equipped with a stirrer and thermometer, dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Add aqueous ammonia (a significant excess, e.g., 10-20 eq) to the solution.
-
Reaction: Seal the reactor and heat the mixture with vigorous stirring. The target temperature may range from 60-80°C.[3] The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, vent any pressure carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Add water to the residue and extract with DCM (3x volume).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.
References
-
2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - ChemicalBook. Provides synthetic routes for the key intermediate, including microwave-assisted methods and purification details.
-
Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. Offers solutions for common problems like low yield, product instability on silica gel, and the importance of starting material quality.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. Reviews various synthetic methods for benzothiazoles, including the condensation of 2-aminothiophenols with acyl chlorides.
-
SAFETY DATA SHEET - 2-(Chloromethyl)benzothiazole - Fisher Scientific. Details the hazards, handling precautions, and first-aid measures for the intermediate.
-
SAFETY DATA SHEET - 2-Chlorobenzothiazole - Fisher Scientific. Provides safety information for a related benzothiazole compound.
-
SAFETY DATA SHEET - Benzothiazole, 2-chloro- - Fisher Scientific. Another safety data sheet for a related compound, highlighting handling procedures.
-
SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE - Apollo Scientific. Outlines handling requirements and storage conditions for a related chloromethylated heterocycle.
-
2-[(Chloromethyl)thio]benzothiazole SDS - ECHEMI. Provides safety and handling information for a structurally similar compound.
-
Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives - BenchChem. Discusses issues related to product isolation, purification, and side-product formation.
-
Benzothiazole synthesis - Organic Chemistry Portal. A comprehensive overview of various synthetic strategies for forming the benzothiazole ring system.
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Reviews numerous synthetic pathways for benzothiazole derivatives.
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. A review focusing on condensation reactions to form benzothiazoles.
-
Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap. Describes synthetic methods for related intermediates.
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Publishing. A review on the synthesis of 2-substituted benzothiazoles.
-
Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine - Benchchem. A guide that addresses specific problems encountered during the scale-up of a similar benzothiazole derivative.
-
Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity - IJPPR. Provides experimental procedures for synthesizing benzothiazole derivatives.
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - European Patent Office. Patent describing the synthesis of a key intermediate for related compounds.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Another link to the MDPI review on benzothiazole synthesis.
-
The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide - Benchchem. A general guide to synthesizing complex amines, providing context for the amination step.
-
Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Research article describing reactions of a related benzothiazole.
-
Process for the preparation of chlorothiazole derivatives - Google Patents. Patent information detailing amination reactions on a related chloromethylated heterocycle.
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. A review covering various synthetic methods for benzothiazoles.
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. A recent review focusing on the use of 2-aminothiophenol in benzothiazole synthesis.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. A review covering modern trends in the chemistry of substituted benzothiazoles.
-
Synthesis of Saturated N-Heterocycles - The Journal of Organic Chemistry. Provides context on the importance and synthesis of N-heterocycles in pharmaceuticals.
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC - PubMed Central. A review that touches upon the synthesis of benzothiazole derivatives.
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Discusses the synthesis of various nitrogen-containing heterocycles.
-
Synthesis of N-Heterocycles - Organic Chemistry Portal. A portal with various methods for synthesizing N-heterocycles.
-
Synthesis and various biological activities of benzothiazole derivative: A review. A review covering synthesis and activities of benzothiazole derivatives.
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. Discusses green and efficient methods for synthesizing heterocycles.
-
This compound hydrochloride | CAS 29198-41-2 | SCBT. Product page for the hydrochloride salt of the target molecule.
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. Provides synthetic pathways for related benzothiazole derivatives.
-
Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide - Benchchem. Outlines analytical techniques like LC-MS/MS and GC-MS for benzothiazole compounds.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Discusses common scale-up pitfalls like thermal gradients and mixing efficiency.
-
Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole - ResearchGate. Details the synthesis and characterization of benzothiazole-containing compounds.
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. Provides detailed characterization data for related benzothiazole salts.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Strategies for Selective Benzothiazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and materials scientists engaged in the functionalization of the benzothiazole scaffold. Achieving high regioselectivity is a persistent challenge due to the multiple reactive C-H bonds on the heterocyclic core. This document provides in-depth, experience-driven answers to common experimental problems, troubleshooting guides for prevalent reactions, and detailed protocols to enhance the selectivity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered in the lab, moving from general principles to method-specific problems.
Q1: Why is achieving regioselectivity in benzothiazole functionalization so challenging?
A: The difficulty in controlling regioselectivity arises from the nuanced electronic landscape of the benzothiazole ring system. The molecule consists of two fused rings: an electron-rich benzene moiety and a relatively electron-deficient thiazole moiety.[1]
-
The C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This makes it highly susceptible to deprotonation and subsequent functionalization, particularly through metal-catalyzed cross-coupling and organometallic pathways.[2] Many "direct C-H functionalization" methods preferentially target this site.[3][4]
-
The Benzenoid Ring (C4-C7): The positions on the benzene ring (C4, C5, C6, C7) have different electronic densities. The C4 and C7 positions are often susceptible to electrophilic aromatic substitution, though harsh conditions may be required which can lead to mixtures.[5] The C5 and C6 positions have remained historically difficult to access directly.[5]
This electronic dichotomy means that reaction conditions must be precisely tuned to favor activation of one C-H bond over another, a non-trivial synthetic challenge.
Q2: I need to functionalize the benzenoid ring (C4-C7), but my reactions keep defaulting to the C2 position. How can I steer the reaction away from C2?
A: This is a classic problem in benzothiazole chemistry. Overcoming the intrinsic reactivity of the C2 position requires a strategic shift from electronics-driven reactions to catalyst- or directing group-controlled reactions.
-
Employ a Directing Group (DG): This is the most powerful strategy for selectively functionalizing the benzenoid ring. A directing group is a functional group installed on the substrate that coordinates to a transition metal catalyst, delivering it to a specific, often ortho, C-H bond.[6][7][8] For benzothiazoles, a directing group placed at the C2 position can effectively steer functionalization to the C7 position. Similarly, a DG on the nitrogen of a 2-aminobenzothiazole can direct reactions to other sites. The choice of DG is critical and depends on the desired transformation.[9]
-
Utilize Steric Hindrance: If your target molecule allows, installing a bulky substituent at the C2 position can physically block this site, making other positions on the benzenoid ring more accessible to reagents.
-
Leverage Iridium-Catalyzed Borylation: A highly effective modern approach involves the regioselective Ir-catalyzed C-H borylation of the benzothiazole core.[5][10] This method allows for the installation of versatile boronic ester groups at the C5 or C4/C6 positions, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide variety of substituents. This bypasses the issue of direct C-H activation at those sites.[5][10]
Q3: My Palladium-catalyzed C2-direct arylation reaction is giving low yields and multiple byproducts. What are the most common causes and how can I optimize the reaction?
A: Low yields in Pd-catalyzed direct arylations are common and can usually be traced back to a few key parameters. Let's troubleshoot this systematically.
-
Cause 1: Catalyst Deactivation: The Pd(0)/Pd(II) catalytic cycle is sensitive to air. Failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to oxidation of the active catalyst and a stalled reaction.
-
Cause 2: Incorrect Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For C-H activation, bulky, electron-rich phosphine ligands are often required.[2] If your ligand is not optimal, the catalytic cycle may be inefficient.
-
Cause 3: Suboptimal Base or Additive: The base is crucial for the C-H activation step. Its strength and solubility can dramatically affect the reaction rate. Additives like copper(I) salts can significantly enhance reactivity at the C2 position, possibly by forming a copper-thiazole intermediate that facilitates transmetalation to the palladium center.[2]
-
Cause 4: Poor Solvent Choice: The solvent must be able to dissolve all components and be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF or DMA are common.[2] Using a solvent like Hexafluoroisopropanol (HFIP) has been shown to promote these reactions even at room temperature.[3]
Optimization Workflow:
Caption: Troubleshooting workflow for low-yielding C2-arylations.
Q4: I am attempting a visible-light photoredox C-H functionalization to synthesize 2-substituted benzothiazoles, but the reaction is not proceeding. What are the critical parameters?
A: Visible-light photoredox catalysis offers a mild and green alternative for benzothiazole synthesis and functionalization, but its success hinges on the interplay of light, catalyst, and atmosphere.[11][12][13]
-
Critical Parameter 1: Oxygen Concentration: Many of these reactions are aerobic, using molecular oxygen as the terminal oxidant.[11][13] However, the concentration is key. Too much oxygen can quench the excited state of the photocatalyst, while too little will stall the reaction. Optimal results are often achieved not with an air atmosphere, but with a controlled oxygen environment (e.g., 5% O2 in N2).[11]
-
Critical Parameter 2: Light Source: Both the wavelength and intensity of the light source are crucial. Ensure your light source (e.g., blue LEDs, household fluorescent bulb) emits at a wavelength that can excite your specific photocatalyst (e.g., Ru(bpy)3 or an organic dye).[11][14] The reaction vessel should be positioned for maximum, even irradiation.
-
Critical Parameter 3: Catalyst and Base Integrity: The photocatalyst must be pure. Even trace metal impurities can interfere with the catalytic cycle. Similarly, the choice of base (e.g., DBU, DBN) is critical for promoting the reaction, and it should be fresh and anhydrous.[11]
-
Control Experiments are Essential: To diagnose the problem, run control experiments: one without light and one without the photocatalyst. If any product forms, it suggests a background thermal reaction is occurring. If no product forms in either control, it confirms the necessity of both light and catalyst, pointing your troubleshooting efforts toward optimizing those parameters.[11]
Q5: My product is an oil that streaks on silica gel. How can I effectively purify my functionalized benzothiazole?
A: This is a common purification challenge, especially with nitrogen-containing heterocycles.[15]
-
Switch the Stationary Phase: Benzothiazoles can be basic and may interact strongly with the acidic surface of silica gel, causing streaking. Try using neutral or basic alumina for column chromatography. Alternatively, treated silica (e.g., washed with triethylamine) can be used to neutralize acidic sites.[15]
-
Salt Formation: If the product is an oil, consider converting it into a solid salt derivative (e.g., hydrochloride, trifluoroacetate).[15] Solid salts are often highly crystalline and can be purified easily by recrystallization. The pure freebase product can then be regenerated by neutralization.
-
Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative to normal-phase systems.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC often provides superior resolution and is an orthogonal technique to standard liquid chromatography.
Data & Methodologies
Table 1: Comparison of Conditions for C2-Direct Arylation of Benzothiazole
| Catalyst System | Base | Solvent | Temp (°C) | Additive | Key Advantage | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 130 | None | Standard, widely used conditions. | [2] |
| Pd(OAc)₂ / P(tBu)₃ | Cs₂CO₃ | DMF | 150 | None | Effective for less reactive aryl bromides. | [2] |
| Pd(OAc)₂ | K₃PO₄ | HFIP | RT | None | Room temperature reaction, high efficiency. | [3] |
| Pd(II) | Bu₄NBr | N/A | High | Cu(I) | High yields with good functional group tolerance. | [4] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Direct Arylation at Room Temperature
This protocol is adapted from the work of Bhujbal et al., demonstrating an efficient room-temperature process.[3]
Reaction Mechanism Overview:
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aerobic Visible-Light Photoredox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Analysis of Substituted Benzothiazoles
Welcome to the dedicated support center for nuclear magnetic resonance (NMR) analysis of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting high-quality NMR data for this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and practical field experience to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad or poorly resolved peaks for my substituted benzothiazole sample?
A1: Several factors can contribute to poor peak resolution in the NMR spectrum of substituted benzothiazoles. These can be broadly categorized into sample-related issues and instrument parameters.
-
Sample-Related Issues:
-
Aggregation: Substituted benzothiazoles, particularly those with planar aromatic systems and hydrogen bonding moieties, can aggregate at higher concentrations. This process restricts molecular tumbling, leading to shorter T2 relaxation times and consequently, broader peaks. Diluting the sample is often the most effective first step.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. Using high-purity solvents and glassware, and potentially adding a chelating agent like EDTA, can mitigate this issue.
-
Viscosity: The choice of solvent can impact the viscosity of the sample solution. Higher viscosity slows down molecular tumbling, resulting in broader lines. Consider using a less viscous deuterated solvent if possible.
-
-
Instrumental & Experimental Parameters:
-
Shimming: Improper shimming of the magnetic field is a very common cause of broad peaks. The magnetic field must be highly homogeneous across the sample volume. It is crucial to perform careful, iterative shimming on your sample before acquisition.
-
Temperature: Inconsistent temperature within the sample can lead to line broadening. Ensure the sample has reached thermal equilibrium inside the probe before starting the experiment.
-
Q2: The proton signals in the aromatic region of my benzothiazole are overlapping and difficult to assign. What can I do?
A2: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a frequent challenge due to the similar electronic environments of the protons on the fused benzene ring. Several strategies can be employed to resolve these ambiguities:
-
Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
2D NMR Experiments: Two-dimensional NMR techniques are indispensable for assigning complex spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons that are typically two or three bonds apart. It is excellent for tracing out the spin systems within the benzene and thiazole rings.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to the entire spin system, which can be very useful for identifying all protons belonging to a specific ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connections. This is particularly useful for determining the relative positions of substituents and protons on adjacent rings.
-
Q3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I confidently identify them?
A3: Quaternary carbons lack attached protons, making their assignment challenging as they do not appear in standard proton-carbon correlation spectra like HSQC or HETCOR. The following experiments are essential:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this purpose. The HMBC experiment shows correlations between carbons and protons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its position can be unambiguously determined. For example, the proton at position 7 of the benzothiazole ring will show a correlation to the quaternary carbon at position 3a.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT (specifically DEPT-135 and DEPT-90) is primarily used to distinguish between CH, CH₂, and CH₃ groups, it also helps by exclusion. Quaternary carbons are absent in all DEPT spectra, which confirms their identity.
Troubleshooting Guides
Guide 1: Dealing with Low Solubility
Low solubility is a common obstacle with substituted benzothiazoles, which can lead to low signal-to-noise ratios and aggregation-induced line broadening.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing low solubility of benzothiazole samples.
Step-by-Step Protocol:
-
Visual Inspection: After preparing your sample, hold it up to a light source. Do you see any solid particulates? If so, the compound is not fully dissolved.
-
Solvent Selection: The choice of solvent is critical. While CDCl₃ is common, many substituted benzothiazoles have better solubility in more polar solvents like DMSO-d₆ or Acetone-d₆. Consult the table below for properties of common NMR solvents.
-
Temperature Variation: For some compounds, gently warming the sample can significantly improve solubility. This can be done in the NMR spectrometer by adjusting the probe temperature. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: If gentle warming is insufficient, sonicating the sample in a bath for a few minutes can help break up solid aggregates and facilitate dissolution.
-
Concentration Adjustment: If you suspect aggregation is the cause of line broadening even when the sample appears dissolved, try preparing a more dilute sample.
-
Increase Acquisition Time: For samples that are inherently poorly soluble, a high-quality spectrum can still be obtained by increasing the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.
Table 1: Properties of Common Deuterated Solvents
| Solvent | Chemical Shift (¹H Residual) | Chemical Shift (¹³C) | Polarity Index | Notes |
| Chloroform-d (CDCl₃) | 7.26 ppm | 77.16 ppm | 4.1 | Good for many non-polar to moderately polar compounds. |
| DMSO-d₆ | 2.50 ppm | 39.52 ppm | 7.2 | Excellent for polar compounds; hygroscopic. |
| Acetone-d₆ | 2.05 ppm | 29.84, 206.26 ppm | 5.1 | Good general-purpose solvent. |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (OH) ppm | 49.00 ppm | 5.1 | Protic solvent; can exchange with labile protons. |
Guide 2: Artifacts and Impurities
Artifacts and impurity signals can complicate spectral interpretation. It is essential to distinguish these from the signals of your compound of interest.
Common Artifacts and Their Sources:
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large signal. They are caused by inhomogeneities in the magnetic field and the spinning of the sample tube. Solution: Improve the shimming and/or reduce the spinning rate.
-
Solvent Peaks: Residual protons in the deuterated solvent will give rise to characteristic peaks (see Table 1).
-
Water Peak: A peak from H₂O (or HOD) is very common, especially in hygroscopic solvents like DMSO-d₆. Its chemical shift is temperature-dependent. Solution: Use fresh, high-quality deuterated solvents. For samples where labile protons are not of interest, a D₂O shake can be performed to exchange them away.
-
"Grease" Peaks: Broad humps often seen around 1.2-1.6 ppm are typically from hydrocarbon grease used in glassware joints. Solution: Use meticulously clean glassware.
Logical Flow for Peak Identification
Caption: Decision tree for identifying unknown peaks in an NMR spectrum.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]
-
Signal-to-Noise, Resolution, and Line Shape. (n.d.). University of California, Davis, Department of Chemistry. [Link]
-
Shimming an NMR Magnet. (n.d.). University of Ottawa, NMR Facility. [Link]
-
The Benefits of High Field NMR. (n.d.). University of California, Riverside, Department of Chemistry. [Link]
-
2D NOESY. (n.d.). University of California, Irvine, Department of Chemistry. [Link]
-
HMBC. (n.d.). Queen's University, Department of Chemistry. [Link]
Technical Support Center: Optimization of Recrystallization for 6-Methyl-2-phenyl-1,3-benzothiazole
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the recrystallization of 6-Methyl-2-phenyl-1,3-benzothiazole. This guide is structured to address specific experimental challenges through a detailed troubleshooting section and a frequently asked questions (FAQs) area, ensuring both practical solutions and a deeper understanding of the underlying principles.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to provide step-by-step solutions to specific problems you may encounter during the recrystallization of 6-Methyl-2-phenyl-1,3-benzothiazole.
Problem 1: Low or No Crystal Formation After Cooling
Question: I've dissolved my crude 6-Methyl-2-phenyl-1,3-benzothiazole in a hot solvent and allowed it to cool, but very few or no crystals have formed. What should I do?
Answer:
This is a common issue and typically points to one of two scenarios: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.[1] Here’s a systematic approach to troubleshoot this:
Initial Diagnosis:
-
Check for Supersaturation: A supersaturated solution is necessary for crystallization to occur upon cooling.[2] To test if your solution is supersaturated, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[2] The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure 6-Methyl-2-phenyl-1,3-benzothiazole, adding a tiny crystal to the cooled solution can induce crystallization.[2]
Corrective Actions:
-
Reduce Solvent Volume: The most frequent cause of poor crystal formation is using an excessive amount of solvent.[1] To remedy this, gently heat the solution to boiling and evaporate a portion of the solvent.[3] Allow the solution to cool again slowly. Repeat this process until you observe crystal formation upon cooling.
-
Lower the Temperature: If scratching or seeding doesn't work, your compound might require a lower temperature to crystallize. Place your flask in an ice bath to further decrease the solubility.[4]
-
Consider a Different Solvent System: If the above steps fail, the chosen solvent may not be ideal. The compound might be too soluble even at low temperatures. You may need to perform new solubility tests to find a more suitable solvent or a mixed solvent system.[5]
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
Question: When my solution cools, an oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for orderly crystal lattice formation.[1][3] This is more likely to happen with impure compounds or when using certain solvent mixtures.[1][6]
Immediate Steps:
-
Re-dissolve the Oil: Gently heat the solution until the oil completely redissolves.
-
Add More Solvent: Once redissolved, add a small amount of additional hot solvent to the solution.[3] This will lower the saturation point and may prevent the compound from coming out of solution at a temperature above its melting point.
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[3] You can achieve this by insulating the flask or allowing it to cool on a countertop away from drafts.
Further Optimization:
-
Change the Solvent: If oiling out persists, the solvent is likely not a good choice. A solvent with a lower boiling point might be more successful. Alternatively, a mixed solvent system can sometimes resolve this issue.[6] For 6-Methyl-2-phenyl-1,3-benzothiazole, which is a largely non-polar, aromatic molecule, a solvent pair like ethanol/water or toluene/hexane could be effective.[6][7]
-
Purify Further Before Recrystallization: Significant impurities can lower the melting point of your compound and promote oiling out.[1] Consider a preliminary purification step, such as column chromatography, before recrystallization.
Problem 3: The Recrystallization Yield is Very Low
Question: I have successfully obtained pure crystals, but my final yield is less than 50%. How can I improve my recovery?
Answer:
A low yield in recrystallization is often a trade-off for high purity, but several factors can be optimized to improve it.[2][8]
Potential Causes and Solutions:
-
Excessive Solvent Usage: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[2][3] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.[6] To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering. This excess solvent can be boiled off after filtration.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to an appropriate temperature (e.g., in an ice bath) to maximize the amount of product that comes out of solution.
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[2] Using warm solvent or an excessive volume will redissolve some of your product.
-
Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains dissolved product.[3] You can recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that the purity of the second crop is often lower than the first.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 6-Methyl-2-phenyl-1,3-benzothiazole?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] For 6-Methyl-2-phenyl-1,3-benzothiazole, a largely non-polar aromatic molecule, good starting points for single-solvent recrystallization would be ethanol, isopropanol, or ethyl acetate.[7][10]
If a single solvent is not effective, a mixed-solvent system can be used.[4][6] A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, like dichloromethane or acetone) and then add a "poor" solvent (in which it is not very soluble, like hexane or water) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[6] A common and effective mixed solvent system for many organic compounds is ethanol and water.[11]
Q2: How do I perform a proper solubility test to find a good recrystallization solvent?
A2: To perform a solubility test, place a small amount of your crude compound (around 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.[12] It's important to test a range of solvents with varying polarities.
| Solvent | Polarity | Boiling Point (°C) | General Suitability for Benzothiazoles |
| Water | High | 100 | Poor, but can be used as an anti-solvent in a mixed system. |
| Ethanol | Medium-High | 78 | Good starting point.[13][14] |
| Isopropanol | Medium | 82 | Good alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Often a good choice for moderately polar compounds.[15] |
| Acetone | Medium | 56 | Can be a good "soluble" solvent in a mixed system.[16] |
| Toluene | Low | 111 | Potentially a good solvent for aromatic compounds.[11] |
| Hexane | Very Low | 69 | Likely a poor solvent, but useful as an anti-solvent.[16] |
Q3: How can I remove colored impurities during recrystallization?
A3: If your solution of 6-Methyl-2-phenyl-1,3-benzothiazole is colored, and the pure compound is expected to be colorless or pale yellow, you can use activated charcoal to remove the colored impurities.[9] After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be aware that using too much charcoal can lead to a loss of your desired product.[3]
Q4: What is the ideal rate of cooling for recrystallization?
A4: Slow and undisturbed cooling is crucial for obtaining large, high-purity crystals.[17] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of small, needle-like crystals.[3][4] It is best to allow the hot solution to cool to room temperature on a benchtop, insulated from the cold surface by a piece of cork or folded paper towels. Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal recovery.[17]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general workflow for recrystallization and a logical approach to troubleshooting common issues.
Caption: Troubleshooting logic for common recrystallization problems.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 6-methyl-2-phenyl-1,3-benzothiazole. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Quora. (2021, May 22). How are soluble impurities removed during recrystallization?. Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole. Retrieved from [Link]
-
Reddit. (2024, March 12). Recrystallisation and Yield : r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]
- Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(4), 1641-1646.
- Luft, J. R., et al. (2011).
- Al-Jibouri, M. N. A. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Al-Qadisiyah for Pure Science, 20(3), 56-69.
- Wang, Y., et al. (2020).
- Sinke, C., et al. (2019). Hydration of Aromatic Heterocycles as an Adversary of π-Stacking.
-
University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)
- Elgemeie, G. H., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethylamine for Researchers and Drug Development Professionals
Introduction: The Significance of 1,3-Benzothiazol-2-ylmethylamine
This compound is a key structural motif found in a variety of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The efficient and scalable synthesis of this foundational molecule is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the most common and effective synthetic strategies to produce this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
Methodology 1: Nucleophilic Substitution of 2-(Chloromethyl)-1,3-benzothiazole
This two-step approach is a classical and widely utilized method for the synthesis of this compound. It involves the initial formation of a reactive intermediate, 2-(chloromethyl)-1,3-benzothiazole, followed by a nucleophilic substitution with a suitable nitrogen source.
Causality of Experimental Choices
The first step leverages the condensation reaction between 2-aminothiophenol and chloroacetyl chloride.[1][2] The use of microwave irradiation in acetic acid provides a significant advantage by accelerating the reaction rate and often leading to higher yields compared to conventional heating.[2] The subsequent amination step can be achieved through various methods, with the Gabriel synthesis being a preferred route to avoid the formation of over-alkylation byproducts, thus ensuring a cleaner reaction and simpler purification of the desired primary amine.[3]
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole [1]
-
To a solution of 2-aminobenzenethiol (1.0 g, 7.93 mmol) in acetic acid (15 mL), add 2-chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise.
-
Irradiate the reaction mixture in a microwave oven at 500 W for 10 minutes.
-
After cooling, pour the mixture onto crushed ice (100 mL) and basify with 5 M NaOH.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over MgSO4, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel (petroleum ether/acetone, 10:1 v/v) to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.
Step 2: Gabriel Synthesis of this compound [3]
-
To a solution of 2-(chloromethyl)-1,3-benzothiazole (1.0 g, 5.44 mmol) in dimethylformamide (DMF, 20 mL), add potassium phthalimide (1.1 g, 5.98 mmol).
-
Heat the mixture at 100 °C for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain 2-(phthalimidomethyl)-1,3-benzothiazole.
-
To a suspension of the phthalimide derivative (1.0 g, 3.24 mmol) in ethanol (20 mL), add hydrazine hydrate (0.2 mL, 4.05 mmol).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and add concentrated HCl.
-
Filter the phthalhydrazide byproduct.
-
Neutralize the filtrate with a suitable base (e.g., NaOH or Na2CO3) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain this compound.
Diagram of Synthesis via 2-(Chloromethyl)-1,3-benzothiazole
Caption: Synthetic pathway via 2-(chloromethyl)-1,3-benzothiazole intermediate.
Methodology 2: Reduction of 2-Cyano-1,3-benzothiazole
This alternative two-step route involves the synthesis of a nitrile precursor, 2-cyano-1,3-benzothiazole, which is subsequently reduced to the target primary amine. This method offers a different set of reaction conditions and purification challenges.
Causality of Experimental Choices
The synthesis of 2-cyanobenzothiazoles can be achieved through various methods, including the reaction of 2-halobenzothiazoles with cyanide salts or through palladium-catalyzed C-H functionalization.[4][5] The choice of a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) is crucial for the efficient conversion of the stable nitrile group to the primary amine.[6][7] Catalytic hydrogenation offers a milder and often more scalable alternative, although it may require optimization of catalyst, pressure, and temperature.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-1,3-benzothiazole [4]
-
In a reaction vessel, combine the appropriate N-arylcyanothioformamide (1.0 equiv), PdCl2 (0.2 equiv), CuI (0.5 equiv), and KI (2.0 equiv).
-
Add a 1:1 mixture of DMSO and DMF to achieve a starting material concentration of 0.025 M.
-
Heat the reaction mixture at 120 °C for 4 hours in the presence of air.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-cyano-1,3-benzothiazole.
Step 2: Reduction of 2-Cyano-1,3-benzothiazole with LiAlH4 [6][7]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (typically 2-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyano-1,3-benzothiazole in the same anhydrous solvent to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent.
-
Dry the filtrate over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield this compound.
Sources
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6] This versatility stems from the scaffold's unique electronic properties and its capacity for structural modification at several key positions, allowing for the fine-tuning of biological activity.[2][7]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of benzothiazole derivatives across major therapeutic areas. We will dissect how specific structural modifications influence biological outcomes, supported by experimental data and detailed protocols, to empower your own drug discovery and development efforts.
Part 1: The Anticancer Landscape of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds advancing to clinical trials.[8] Their mechanisms are diverse, ranging from the inhibition of crucial cellular enzymes like tyrosine kinases and topoisomerases to the induction of apoptosis.[8][9] The 2-arylbenzothiazole pharmacophore, in particular, has been a focal point of extensive research.[1][3]
Core SAR Insights for Anticancer Activity
The anticancer potency of benzothiazole derivatives is profoundly influenced by substitutions at the C2 and C6 positions of the benzothiazole ring system and on the appended aryl moiety.
-
The C2 Position: Substitution at the C2 position is critical. Attaching an aryl group, particularly a phenyl ring, often confers potent cytotoxic activity.[1][10] Further substitutions on this 2-phenyl ring can dramatically modulate efficacy.
-
The C6 Position: Modifications at the C6 position of the benzothiazole core can also significantly impact activity. For instance, the introduction of electron-withdrawing groups or moieties capable of hydrogen bonding can enhance interactions with biological targets.[11]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the 2-aryl moiety frequently enhance anticancer activity.[12][13] This is exemplified by compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), which showed significant inhibition of cancer cell proliferation.[11][14]
Comparative Analysis of Anticancer Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines. The data highlights how subtle structural changes lead to significant differences in potency.
| Compound ID | Core Structure Modification | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | 2-thiol linked to pyridinyl-2-amine | 4-fluorophenyl on pyridine | SKRB-3 (Breast) | 0.0012 | [15] |
| 7e | 2-thiol linked to pyridinyl-2-amine | 4-fluorophenyl on pyridine | A549 (Lung) | 0.044 | [15] |
| 7e | 2-thiol linked to pyridinyl-2-amine | 4-fluorophenyl on pyridine | HepG2 (Liver) | 0.048 | [15] |
| 12 | Indole-based hydrazine carboxamide | 4-chlorobenzyl on indole | HT-29 (Colon) | 0.015 | [12] |
| 55 | Indole-based semicarbazide | 4-chlorobenzyl on indole | HT-29 (Colon) | 0.024 | [12] |
| B7 | 2-amine | 6-chloro, N-(4-nitrobenzyl) | A549 (Lung) | Significant Inhibition | [11][14] |
| 23 | Morpholine-based thiourea | 6-bromo | MCF-7 (Breast) | 18.10 | [12] |
| 34 | Pyrimidine-based | Pyridine substituent | Colo205 (Colon) | 5.04 | [12] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Logical Workflow for SAR-Guided Anticancer Drug Discovery
The process of optimizing a benzothiazole lead compound involves a systematic cycle of design, synthesis, and biological evaluation. The causality behind this workflow is to iteratively refine the molecular structure to maximize potency against cancer cells while minimizing toxicity to normal cells.
Caption: Workflow for the Structure-Activity Relationship (SAR) analysis of anticancer benzothiazole derivatives.
Part 2: Antimicrobial Activity of Benzothiazole Derivatives
With the rise of antimicrobial resistance, the need for novel antibiotics is critical.[16] Benzothiazole derivatives have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or dihydroorotase.[7][16][19]
Core SAR Insights for Antimicrobial Activity
-
Hybridization with Other Heterocycles: A successful strategy involves creating hybrid molecules where the benzothiazole scaffold is linked to other antimicrobial pharmacophores, such as thiazoles, triazoles, or pyrazoles. This can lead to compounds with broad-spectrum activity.[19]
-
Role of Electron-Withdrawing Groups: Similar to anticancer agents, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on aryl substituents often enhances antimicrobial potency.[16][19] For example, a meta-nitro group on a phenyl ring linked to a benzothiazole–thiazole hybrid demonstrated the most potent activity against bacteria and fungi.[19]
-
Specific Substitutions: The position and nature of substituents are key. A chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity.[16] Similarly, a hydroxyl group at the 2nd position of a benzylidene ring attached to the benzothiazole core improved action against E. coli and P. aeruginosa.[16]
Comparative Analysis of Antimicrobial Benzothiazole Derivatives
The following table compares the Minimum Inhibitory Concentration (MIC) of various benzothiazole derivatives against pathogenic microbes. A lower MIC value indicates greater potency.
| Compound Class/ID | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |
| 4b | Salmonella typhimurium | 5-chloro substituted azo dye | 25-50 | [16] |
| 59b | Klebsiella pneumoniae | Schiff base with 4-diethylamino on benzylidene | 0.4-0.8 | [16] |
| 46a/46b | E. coli, P. aeruginosa | Schiff base with 2-hydroxyl on benzylidene | 15.62 | [16] |
| 8a/8c | P. aeruginosa, E. coli | Thiazolidin-4-one with 4-nitro on phenyl | 90-180 | [16] |
| Compound 3 | E. coli | Benzothiazole-pyrazoline hybrid | 25 | [20] |
| Compound 4 | E. coli | Benzothiazole-pyrazoline hybrid | 25 | [20] |
| 6e | Staphylococcus aureus | Benzothiazole-pyrazole hybrid | High Activity | [18] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22][23]
Part 3: Neuroprotective Potential of Benzothiazole Derivatives
Neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) present significant therapeutic challenges.[24] Benzothiazole derivatives have emerged as promising neuroprotective agents.[24] The FDA-approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), used to treat ALS, highlights the therapeutic potential of this scaffold.[25] The mechanisms of action often involve antioxidant effects, inhibition of glutamate release, or modulation of key enzymes like cholinesterases.[25][26][27]
Core SAR Insights for Neuroprotective Activity
-
The 2-Aminobenzothiazole Scaffold: This is a key pharmacophore for neuroprotection, as seen in Riluzole.[27]
-
Substitutions on the Benzene Ring: The nature and position of substituents on the benzothiazole's benzene ring are crucial. For instance, in a series of anticonvulsant derivatives, a benzyl group at the 6-position was important for activity, which could be further enhanced by adding fluorine to the benzyl ring (m-F or p-F being optimal).[28]
-
Hybridization and Multi-Targeting: For complex diseases like AD, a multi-target approach is desirable. Novel benzothiazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and act as histamine H3 receptor (H3R) antagonists, demonstrating the scaffold's utility in creating multi-targeted ligands.[25]
Logical Relationship in Neuroprotective Benzothiazole Design
The design of neuroprotective agents often focuses on counteracting the multifactorial nature of neurodegeneration. This involves targeting oxidative stress, excitotoxicity, and protein aggregation.
Caption: Logical connections between neurodegenerative mechanisms and benzothiazole-based therapeutic design strategies.
Part 4: Experimental Protocols
A self-validating experimental approach is crucial for generating trustworthy and reproducible SAR data. Below are step-by-step protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is widely used to screen for the cytotoxic potential of anticancer compounds.[29][30][31]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[30]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (medium only) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.[30]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours. Observe the formation of purple formazan crystals in the control wells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[30]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][32]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after overnight incubation.[22][23]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[23] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air.[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[22] A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the endpoint.
Protocol 3: Neuroprotective Activity Assessment (In Vitro Model)
This protocol describes a general cell-based assay to screen for the neuroprotective effects of compounds against a specific neurotoxin-induced injury.[33][34]
Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress). The ability of the compound to protect the cells from toxin-induced death is quantified by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate. Allow the cells to differentiate and mature as required by the specific cell type.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the benzothiazole derivatives for a period of 1-24 hours. The non-toxic concentration range should be determined beforehand using a standard cytotoxicity assay (like the MTT assay).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined concentration of a neurotoxin (e.g., 100 µM H₂O₂ or 50 µM glutamate) for a specified duration (e.g., 24 hours). Include control groups: untreated cells, cells treated with the toxin alone, and cells treated with the compound alone.
-
Viability Assessment: Following the toxic insult, assess cell viability using a suitable method, such as the MTT assay (as described in Protocol 1) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells pre-treated with the compound and exposed to the toxin against cells exposed to the toxin alone. The formula is typically: [(Viability_Compound+Toxin - Viability_Toxin_Only) / (Viability_Control - Viability_Toxin_Only)] * 100.
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A Comparative Analysis of the Biological Activity of 1,3-Benzothiazol-2-ylmethylamine and Related Benzothiazole Scaffolds
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features and the versatility of its synthetic chemistry have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2] These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1] The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system, particularly at the 2-position.[3] This guide provides a comparative overview of the biological activity of 1,3-Benzothiazol-2-ylmethylamine and its analogues, focusing on their anticancer and antimicrobial potential. While specific experimental data for the unsubstituted this compound is not extensively available in the public domain, this guide will leverage data from closely related 2-(aminomethyl)benzothiazole derivatives to provide a valuable comparative context for researchers in drug discovery and development.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties
The strategic placement of an aminomethyl group at the 2-position of the benzothiazole ring serves as a key pharmacophore, allowing for a multitude of substitutions that can modulate biological activity. This section compares the anticancer and antimicrobial activities of various N-substituted and ring-substituted 2-(aminomethyl)benzothiazole derivatives.
Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[4] The mechanism of action is often multifaceted, involving the inhibition of key enzymes such as kinases, induction of apoptosis, and disruption of cell cycle progression.[4]
While specific IC50 values for this compound are not readily found in the reviewed literature, studies on closely related analogues provide significant insights into the structure-activity relationship (SAR). For instance, a series of novel 2-aminobenzothiazole compounds with different amine or substituted piperazine moieties have been synthesized and evaluated for their anticancer activities.[5] In one study, compounds OMS5 and OMS14, which feature 4-nitroaniline and piperazine-4-nitroaniline substitutions, respectively, demonstrated significant growth reduction in lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 22.13 to 61.03 μM.[6] Another study on a new series of benzothiazole derivatives showed that compounds 4, 5c, 5d, and 6b were more potent than the standard drug cisplatin against the human breast cancer MCF-7 cell line, with IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively.[2]
The following table summarizes the anticancer activity of selected 2-substituted benzothiazole derivatives, highlighting the influence of various substituents.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 2-(4-Nitroanilino)benzothiazole derivative | A549 (Lung) | 22.13 - 61.03 | [6] |
| MCF-7 (Breast) | 22.13 - 61.03 | [6] | ||
| OMS14 | 2-(Piperazin-1-yl)benzothiazole derivative with 4-nitroaniline | A549 (Lung) | 22.13 - 61.03 | [6] |
| MCF-7 (Breast) | 22.13 - 61.03 | [6] | ||
| Compound 4 | N-substituted benzothiazole derivative | MCF-7 (Breast) | 8.64 | [2] |
| Compound 5c | N-substituted benzothiazole derivative | MCF-7 (Breast) | 7.39 | [2] |
| Compound 5d | N-substituted benzothiazole derivative | MCF-7 (Breast) | 7.56 | [2] |
| Compound 6b | N-substituted benzothiazole derivative | MCF-7 (Breast) | 5.15 | [2] |
| Cisplatin | Reference Drug | MCF-7 (Breast) | 13.33 | [2] |
Table 1: Anticancer activity of selected benzothiazole derivatives. The structures for compounds 4, 5c, 5d, and 6b are detailed in the cited reference.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]
Again, while specific Minimum Inhibitory Concentration (MIC) values for this compound are scarce, studies on its analogues are informative. For example, a series of novel 2-amino benzothiazole derivatives were synthesized and screened for their antimicrobial activity.[1] Compound A1 in this study showed a zone of inhibition of 33 mm against Bacillus subtilis at a concentration of 300 µg/ml, which was, however, less than the standard drug Norfloxacin.[1] Another study on benzothiazole hybrids incorporating a 2-imino-thiazolidin-4-one structure revealed potent antibacterial and antifungal activities.[7]
The following table presents the antimicrobial activity of selected 2-substituted benzothiazole derivatives.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound A1 | N-(Benzothiazole-2-yl)-2-((4-sulfamoylphenyl) amino) acetamide | Bacillus subtilis | - | 33 (at 300 µg/ml) | [1] |
| Norfloxacin | Reference Drug | Bacillus subtilis | - | 48 (at 300 µg/ml) | [1] |
| Compound 6a | 2-imino-3-(benzothiazol-2-yl)-5-arylidenyl-thiazolidin-4-one | Candida albicans | >100 | - | [7] |
| Compound 6b | 2-imino-3-(benzothiazol-2-yl)-5-arylidenyl-thiazolidin-4-one | Candida albicans | >100 | - | [7] |
| Fluconazole | Reference Drug | Candida albicans | 6.25 | - | [7] |
Table 2: Antimicrobial activity of selected benzothiazole derivatives. The structures for compounds 6a and 6b are detailed in the cited reference.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
1,3-Benzothiazole derivatives and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
1,3-Benzothiazole derivatives and control antibiotics
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and control antibiotics. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized inoculum. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Diagram of MIC Determination Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) and Future Directions
The available data on 2-substituted benzothiazole derivatives allows for the deduction of preliminary structure-activity relationships. For anticancer activity, the nature of the substituent on the amino group at the 2-position appears to be critical. The presence of aromatic and heterocyclic moieties can significantly enhance cytotoxicity.[4] Similarly, for antimicrobial activity, specific substitutions on the benzothiazole ring and the 2-amino group can modulate the spectrum and potency of action.[7][8]
The lack of specific biological data for this compound underscores the need for further experimental investigation. The synthesis and systematic evaluation of this parent compound and a focused library of its derivatives would provide a more complete understanding of its therapeutic potential. Future studies should aim to:
-
Synthesize and characterize this compound.
-
Evaluate its in vitro anticancer activity against a panel of human cancer cell lines.
-
Determine its in vitro antimicrobial activity against a broad range of pathogenic bacteria and fungi.
-
Investigate the mechanism of action for any observed biological activity.
-
Conduct in vivo studies for promising lead compounds.
Diagram of Structure-Activity Relationship Concept:
Caption: Influence of C2 substituent on biological activity.
Conclusion
The benzothiazole scaffold remains a fertile ground for the discovery of new therapeutic agents. While a direct and comprehensive comparison of the biological activity of this compound is hampered by the limited availability of specific experimental data, the analysis of its close analogues provides valuable insights for medicinal chemists. The potent anticancer and antimicrobial activities observed in various 2-substituted benzothiazole derivatives highlight the importance of the aminomethyl pharmacophore and encourage further exploration of this chemical space. The detailed experimental protocols provided herein offer a standardized framework for future investigations, which will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic system.
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A Comparative Guide to Benzothiazole-Based Enzyme Inhibitors: From Mechanism to Measurement
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal anchor for designing potent and selective enzyme inhibitors.[1] This guide provides a comparative analysis of benzothiazole-based inhibitors targeting three critical enzyme families: Phosphoinositide 3-Kinases (PI3Ks), Monoamine Oxidases (MAOs), and Carbonic Anhydrases (CAs). We will delve into their structure-activity relationships (SAR), mechanisms of action, and the detailed experimental protocols required for their evaluation.
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Targeting the Heart of Cell Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K a prime therapeutic target.[2] Benzothiazole derivatives have been successfully developed as both pan-PI3K and isoform-selective inhibitors.[3][4]
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the critical role of PI3K in this signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like Akt, which in turn modulates a host of cellular processes.
Caption: The PI3K/Akt/mTOR signaling cascade and point of inhibition.
Comparative Analysis of Benzothiazole-Based PI3K Inhibitors
Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of these inhibitors. Early efforts identified a benzothiazole compound from high-throughput screening, which, through extensive modification, led to potent dual PI3K/mTOR inhibitors.[3] Further research focused on achieving isoform selectivity, particularly for PI3Kβ, which is implicated in PTEN-deficient tumors like prostate cancer.[4][5] The morpholine group at the 2-position of the benzothiazole scaffold was found to be crucial for interacting with the hinge region of the ATP-binding site, a key factor for potent inhibition.[4][5]
| Compound ID | Target(s) | IC50 (nM) | Key Structural Features / SAR Insights | Reference |
| Compound 82 | PI3Kα / mTOR | 19 / 44 | Dual inhibitor. Arylsulfonamide moiety optimizes clearance and bioavailability. | [3] |
| Compound 11 | PI3Kβ | 1.1 | Highly selective for PI3Kβ (208-fold vs PI3Kα). Morpholine at 2-position is critical for activity. | [4] |
| GDC-0941 | Pan-PI3K | PI3Kα: 33PI3Kβ: 33PI3Kδ: 33PI3Kγ: 75 | Reference pan-PI3K inhibitor for comparison. Contains a thienopyrimidine core. | [4] |
Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent assay to measure the activity of PI3K and the potency of inhibitors. The principle lies in quantifying the amount of ADP produced during the kinase reaction.[6]
Causality Behind Experimental Choices:
-
Low ATP Concentration: The ATP concentration is kept at or below the Km value for the enzyme to ensure the assay is sensitive to competitive inhibitors.
-
ADP-Glo™ Reagent: This reagent serves two purposes: it stops the kinase reaction by depleting the remaining ATP, and it contains the enzymes necessary to convert the generated ADP into a luminescent signal.[6]
-
Kinase-Glo® Reagent: This reagent contains luciferase and luciferin to generate light from the newly synthesized ATP. The signal is stable, allowing for batch processing of plates.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare PI3K Reaction Buffer containing the lipid substrate (e.g., PIP2). Dilute the PI3K enzyme (e.g., PI3Kβ/p85α) to the desired concentration in this buffer.
-
Inhibitor Dilution: Perform serial dilutions of the benzothiazole inhibitor compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these in the reaction buffer.
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the enzyme/lipid mixture to all wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at its Km for the specific isoform.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase-Glo® Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibitors of these enzymes are crucial for treating neurological disorders such as depression (MAO-A) and Parkinson's disease (MAO-B).[8] Benzothiazole derivatives have been developed as highly potent and selective MAO inhibitors.[9][10]
Monoamine Neurotransmitter Metabolism
MAO enzymes are located on the outer mitochondrial membrane and play a key role in regulating neurotransmitter levels in the presynaptic neuron after reuptake from the synaptic cleft.
Caption: Role of MAO in neurotransmitter breakdown and its inhibition.
Comparative Analysis of Benzothiazole-Based MAO Inhibitors
Researchers have explored various benzothiazole structures, often incorporating a hydrazone moiety, which has shown selective inhibitory activity against MAO-B.[9] The design strategy typically involves three parts: a benzothiazole core, an aromatic ring system, and a linker.[9] This modular design allows for fine-tuning of potency and selectivity. Some derivatives have achieved IC50 values in the low nanomolar range, rivaling or exceeding standard drugs like selegiline.[11][12]
| Compound ID | Target(s) | IC50 (µM) | Key Structural Features / SAR Insights | Reference |
| Compound 3e | hMAO-B | 0.060 | Benzothiazole-hydrazone derivative. Highly selective for MAO-B over MAO-A. | [9][11] |
| Compound 4d | hMAO-B | 0.0046 | 2-methylbenzothiazole derivative. Potent and selective MAO-B inhibitor. | [12] |
| Compound 3b | hMAO-A | 0.104 | Benzothiazole-piperazine derivative. ~50 times more active than reference drug moclobemide. | [2] |
| Selegiline | MAO-B | 0.037 - 0.044 | Reference irreversible MAO-B inhibitor. | [2][11][13] |
| Moclobemide | MAO-A | 6.06 | Reference reversible MAO-A inhibitor. | [2] |
Experimental Protocol: In Vitro MAO Inhibition Assay (MAO-Glo™)
This is a homogeneous, luminescent assay for measuring MAO activity. The substrate is a luciferin derivative containing a benzothiazole core, which is converted by MAO into a substrate for luciferase.[14][15]
Causality Behind Experimental Choices:
-
Luminogenic Substrate: The use of a pro-luciferin substrate links MAO activity directly to light production, providing a highly sensitive and quantitative readout with a large dynamic range.[7]
-
Luciferin Detection Reagent: This reagent stops the MAO reaction and contains the necessary components (esterase, luciferase) to generate a stable, glow-type luminescent signal. The signal's long half-life (>5 hours) provides flexibility in measurement timing.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the lyophilized Luciferin Detection Reagent in its buffer. Prepare the MAO Substrate in the appropriate MAO Reaction Buffer.
-
Inhibitor/Enzyme Pre-incubation:
-
In a white, opaque 96-well or 384-well plate, add 12.5 µL of test compound (benzothiazole inhibitor) at 4x the final desired concentration.
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution (at 2x final concentration).
-
For controls, use buffer instead of enzyme (negative control) or vehicle instead of inhibitor (positive control).
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 25 µL of the MAO Substrate (at 2x final concentration) to all wells to start the reaction.
-
MAO Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. Mix briefly on a plate shaker.
-
Signal Stabilization: Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Carbonic Anhydrase (CA) Inhibitors: Targeting pH Regulation and Beyond
Carbonic anhydrases are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[10][16] They are vital for processes like pH homeostasis, CO₂ transport, and electrolyte secretion.[17][18] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets. Benzothiazole-sulfonamides are a well-established class of potent CA inhibitors.[15][19][20]
Comparative Analysis of Benzothiazole-Based CA Inhibitors
The primary zinc-binding group for this class of inhibitors is the sulfonamide (-SO₂NH₂) moiety. SAR studies focus on modifying the benzothiazole core and its substituents to achieve high potency and isoform selectivity.[15] For example, substitutions at the 2-position of the benzothiazole ring can drastically alter the inhibitory profile against different CA isoforms, leading to the discovery of compounds with nanomolar and even subnanomolar affinity.[15][20]
| Compound | Target(s) | Kᵢ (nM) | Key Structural Features / SAR Insights | Reference |
| AAZ | Pan-CA | CA I: 250CA II: 12CA IX: 25CA XII: 5.7 | Acetazolamide (AAZ), a reference pan-CA inhibitor. | [10] |
| SLC-0111 Analogue (8c) | CA IX / XII | CA IX: 9.3CA XII: 4.5 | Benzothiazole replaces the fluorophenyl tail of SLC-0111. Highly potent against tumor-associated isoforms. | [10] |
| Compound 6a | CA II / VII | CA II: 37.6CA VII: 57.3 | Benzothiazole-6-sulfonamide with an imidazoline core. Selective for CA II and VII over CA I. | [19] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity. It is a kinetic assay that rapidly mixes two solutions (enzyme and CO₂-saturated buffer) and monitors the resulting pH change over milliseconds via a pH indicator.[14]
Causality Behind Experimental Choices:
-
Stopped-Flow Instrument: The CO₂ hydration reaction is extremely fast (kcat up to 10⁶ s⁻¹). A stopped-flow instrument is necessary to measure the initial reaction velocity within the first few hundred milliseconds before substrate depletion or product inhibition occurs.[14][17]
-
pH Indicator: A colorimetric pH indicator (e.g., Phenol Red) is used to monitor the production of protons in real-time. The change in its absorbance is directly proportional to the change in pH caused by the enzyme's activity.[14]
-
CO₂-Saturated Water: Using ice-cold, freshly prepared CO₂-saturated water ensures a consistent and known starting concentration of the substrate.[14][21]
Workflow for Stopped-Flow Carbonic Anhydrase Assay
Caption: Workflow for determining CA inhibition using a stopped-flow assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme/Indicator Solution: Prepare a buffer (e.g., 20 mM HEPES or TAPS, pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red). Add the CA isoform to a final concentration in the nanomolar range (e.g., 1-10 nM). For inhibition studies, pre-incubate the enzyme with various concentrations of the benzothiazole inhibitor for 15 minutes.
-
Substrate Solution: Prepare CO₂-saturated deionized water by bubbling pure CO₂ gas through chilled water (4°C) for at least 30 minutes. Keep on ice.[14]
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to stabilize. Set the observation wavelength for the chosen pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the instrument's syringes and observation cell to 25°C.
-
-
Measurement:
-
Load one syringe with the CO₂-saturated water and the other with the enzyme/indicator solution (with or without inhibitor).
-
Initiate a "push" to rapidly mix the two solutions. The instrument's detector will record the change in absorbance over time (typically for 1-2 seconds).
-
Perform multiple (3-5) shots for each condition and average the results.
-
-
Data Analysis:
-
Determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent of uninhibited enzyme activity for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Conclusion and Future Perspectives
The benzothiazole scaffold remains a remarkably fertile ground for the discovery of novel enzyme inhibitors. The comparative analysis presented here for PI3Ks, MAOs, and CAs highlights the chemical tractability and versatility of this privileged structure. By leveraging detailed structure-activity relationship studies and robust biochemical and biophysical assays, researchers can continue to develop next-generation benzothiazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future work will likely focus on developing inhibitors that target multiple enzymes for polypharmacological approaches to complex diseases and on creating highly selective probes to further elucidate the roles of individual enzyme isoforms in health and disease.
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Turan-Zitouni, G., et al. (2018). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 23(1), 54. Available from: [Link]
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Heffron, T. P., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of Medicinal Chemistry, 54(8), 2945-2962. Available from: [Link]
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Galli, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 937. Available from: [Link]
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Vedantu. (n.d.). Carbonic Anhydrase: Structure, Function & Importance in Chemistry. Vedantu. Available from: [Link]
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Akocak, S., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172151. Available from: [Link]
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Study.com. (n.d.). Carbonic Anhydrase Function, Reaction & Mechanism. Study.com. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2326-2337. Available from: [Link]
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Wikipedia. (n.d.). Monoamine oxidase. Wikipedia. Available from: [Link]
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Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia. Available from: [Link]
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Agarwal, T., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET, 5, 6764. Available from: [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(14), 5543. Available from: [Link]
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Yurttaş, L., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1095. Available from: [Link]
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ResearchGate. (n.d.). Reaction pathway of deamination of monoamine neurotransmitters by monoamine oxidase. ResearchGate. Available from: [Link]
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MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]
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Eldehna, W. M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1071-1078. Available from: [Link]
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ResearchGate. (n.d.). IC50 values of 3a, 3e, 3f, and 3h and selegiline against MAO-B. ResearchGate. Available from: [Link]
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Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. Available from: [Link]
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Abou-Seri, S. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4509-4520. Available from: [Link]
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Sonmez, F., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389429. Available from: [Link]
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Jo, B.-H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(18), 6886. Available from: [Link]
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Jennings, M. L., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1197-1209. Available from: [Link]
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Shih, J. C. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Neuropsychopharmacology, 21(2 Suppl), 11S-17S. Available from: [Link]
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Galli, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. Available from: [Link]
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Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(11), 2999. Available from: [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]
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Çakır, G., et al. (2024). Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 25(4), 512-524. Available from: [Link]
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Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Semantic Scholar. Available from: [Link]
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Comparative Efficacy of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines: A Guide for Drug Development Professionals
Introduction: The Emergence of the Benzothiazole Scaffold in Oncology
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents is driven by the need to overcome drug resistance and improve treatment specificity. Among the heterocyclic compounds that have garnered significant attention, the benzothiazole nucleus stands out as a "privileged scaffold". Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities, including potent anticancer effects[1][2][3]. This guide focuses specifically on derivatives of the 2-aminobenzothiazole core, the parent structure of 1,3-Benzothiazol-2-ylmethylamine, to provide a comparative analysis of their efficacy across various cancer cell lines.
The interest in this class of compounds stems from their demonstrated ability to target multiple hallmarks of cancer. Unlike traditional cytotoxic agents, many benzothiazole derivatives exhibit selective activity against cancer cells while sparing normal cells, a highly desirable trait in chemotherapy[4]. Some have even advanced to clinical trials, underscoring their therapeutic potential[4]. This document aims to synthesize the current state of knowledge, offering researchers a data-driven comparison to inform future drug discovery and development efforts.
Mechanisms of Action: A Multi-Pronged Attack on Cancer
The anticancer activity of 2-aminobenzothiazole derivatives is not attributed to a single mechanism but rather to their ability to modulate a variety of critical cellular processes and signaling pathways. This versatility is a key advantage, as it may circumvent resistance mechanisms that develop against single-target agents.
1. Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Many benzothiazole compounds trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[1][5][6]. Studies have shown that treatment with these derivatives leads to classic apoptotic hallmarks such as DNA fragmentation and nuclear condensation in a dose-dependent manner[5].
2. Kinase Inhibition: Aberrant kinase signaling is fundamental to cancer cell proliferation and survival. Benzothiazole derivatives have been identified as potent inhibitors of several key oncogenic kinases[1][7]:
-
PI3K/Akt/mTOR Pathway: This pathway is hyperactivated in many cancers, promoting cell growth and survival. Certain derivatives have been shown to down-regulate the phosphorylation of PI3K and Akt, effectively shutting down this pro-survival signaling cascade[5][8].
-
ERK/MAPK Pathway: Another crucial pathway for cell proliferation, the ERK/MAPK cascade is also a target. Inhibition of both AKT and ERK signaling pathways has been observed, demonstrating a dual-pronged attack on cancer cell signaling[7][8].
-
Receptor Tyrosine Kinases (RTKs): Compounds have shown inhibitory activity against RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors[1][8].
3. Cell Cycle Arrest: In addition to promoting cell death, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analyses have consistently shown that treatment can cause an accumulation of cells in specific phases of the cell cycle, such as the sub-G1 phase, which is indicative of apoptosis[6][7][8].
Below is a diagram illustrating the convergence of these mechanisms on cancer cell fate.
Caption: Mechanisms of anticancer action for 2-aminobenzothiazole derivatives.
Comparative Efficacy Across Cancer Cell Lines
The true potential of a drug candidate is revealed by its performance across a range of cancer types. The following table summarizes the in vitro antiproliferative activity (IC50 or GI50 values) of various 2-aminobenzothiazole derivatives against several human cancer cell lines. This data, compiled from multiple peer-reviewed studies, allows for a direct comparison of efficacy.
| Compound/Derivative Name | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Drug |
| Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A549, H1299 | Non-Small Cell Lung | Significant Inhibition | Doxorubicin |
| Compound B7 | A431 | Epidermoid Carcinoma | Significant Inhibition | Doxorubicin |
| PB11 | U87 | Glioblastoma | < 0.05 | Not Specified |
| PB11 | HeLa | Cervical Cancer | < 0.05 | Not Specified |
| Chlorobenzothiazole 51 | HOP-92 | Non-Small Cell Lung | 0.0718 (GI50) | Not Specified |
| Indole Semicarbazide 55 | HT-29 | Colon Cancer | 0.024 | Not Specified |
| Indole Semicarbazide 55 | H460 | Lung Cancer | 0.29 | Not Specified |
| Naphthalimide 67 | HT-29 | Colon Cancer | 3.47 | Not Specified |
| Naphthalimide 67 | A549 | Non-Small Cell Lung | 3.89 | Not Specified |
| Naphthalimide 67 | MCF-7 | Breast Cancer | 5.08 | Not Specified |
| Nitro-substituted Benzothiazole | HepG2 | Hepatocellular Carcinoma | 56.98 (24h) | Doxorubicin |
| Fluorine-substituted Benzothiazole | HepG2 | Hepatocellular Carcinoma | 59.17 (24h) | Doxorubicin |
| N-1,3-Benzothiazol-2-ylbenzamide (1k) | MCF-7 | Breast Cancer | Potent Activity | Not Specified |
| N-1,3-Benzothiazol-2-ylbenzamide (1k) | HepG2 | Hepatocellular Carcinoma | Potent Activity | Not Specified |
*Quantitative IC50 values were not provided in the abstract, but the compound was highlighted as the most active candidate tested[7][9]. **The study reported percent inhibition; compound 1k showed high inhibition (76-80%) at 10 µM[10].
Analysis of Efficacy: The data clearly indicates that the benzothiazole scaffold is a versatile platform for generating potent anticancer agents. The efficacy is highly dependent on the specific substitutions on the benzothiazole ring and the 2-amino group. For instance, derivatives like PB11 and Indole Semicarbazide 55 show remarkable potency with IC50 values in the nanomolar range[5][11]. This highlights the critical role of medicinal chemistry in optimizing the core structure for specific cancer targets. The broad activity against lung, colon, breast, and brain cancer cell lines suggests that these compounds could have wide therapeutic applications[4][11][12].
Key Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, rigorous and well-controlled experimental protocols are essential. Below are step-by-step methodologies for core assays used to evaluate the anticancer properties of 2-aminobenzothiazole derivatives.
MTT Assay for Cell Proliferation
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple crystals will be visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells within one hour using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Caption: General experimental workflow for evaluating anticancer efficacy.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold is unequivocally a highly promising platform for the development of novel anticancer therapeutics. The extensive body of research highlights the ability of its derivatives to induce apoptosis, inhibit critical oncogenic signaling pathways, and halt cell cycle progression across a multitude of cancer cell lines[1][3][13]. The nanomolar to low micromolar efficacy of optimized compounds underscores their potential for clinical translation[5][11].
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity.
-
In Vivo Efficacy: Moving the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of benzothiazole derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance[14].
By continuing to explore the vast chemical space around the benzothiazole nucleus, the scientific community is well-positioned to develop next-generation cancer therapies that are both more effective and better tolerated.
References
- Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. (2024). Archiv der Pharmazie.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. (2007). Arzneimittelforschung.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2024).
- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (N.d.).
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (N.d.).
- Benzothiazole derivatives as anticancer agents. (N.d.). PubMed Central (PMC).
- Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis Online.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021).
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A Comparative Guide to JNK Inhibitors for Neuroprotection
In the intricate landscape of neurodegenerative disease and acute neuronal injury, the c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical mediator of apoptosis, inflammation, and oxidative stress. Consequently, the development of potent and selective JNK inhibitors represents a promising therapeutic strategy. This guide provides an in-depth comparison of prominent JNK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and therapeutic development efforts. We will delve into the mechanistic nuances of different inhibitor classes, present comparative efficacy data, and provide detailed protocols for evaluating their neuroprotective potential.
The JNK Signaling Cascade: A Key Player in Neuronal Fate
The JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, is activated by a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and excitotoxicity.[1] In the central nervous system (CNS), the JNK3 isoform is predominantly expressed and has been strongly implicated in neuronal apoptosis.[2][3] Activation of the JNK cascade leads to the phosphorylation of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of pro-apoptotic genes.[1] Furthermore, JNK can directly phosphorylate and modulate the activity of mitochondrial proteins, such as Bcl-2 family members, to promote apoptosis.[4] Given its central role in neuronal death, targeted inhibition of JNK signaling is a highly attractive approach for neuroprotection.
Caption: The JNK signaling cascade leading to neuronal apoptosis.
Classes of JNK Inhibitors: A Mechanistic Overview
JNK inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive small molecule inhibitors and peptide inhibitors that disrupt protein-protein interactions.
Small Molecule Inhibitors: These compounds typically target the ATP-binding pocket of JNK, preventing the phosphorylation of its substrates. They are often characterized by good cell permeability and oral bioavailability. However, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding site across the kinome.
Peptide Inhibitors: These are often derived from JNK-interacting proteins (JIPs) and work by competitively inhibiting the binding of JNK to its scaffolding proteins or substrates.[5] While they can offer high specificity, their therapeutic application can be limited by poor cell permeability and metabolic instability. To overcome this, peptide inhibitors are often conjugated to cell-penetrating peptides (CPPs), such as the TAT peptide from the HIV-1 virus.[5]
| Feature | Small Molecule Inhibitors | Peptide Inhibitors |
| Mechanism | ATP-competitive | Inhibit protein-protein interactions |
| Advantages | Good cell permeability, often orally bioavailable | High specificity |
| Disadvantages | Potential for off-target kinase inhibition | Poor cell permeability (often requires CPPs), lower metabolic stability |
Comparative Efficacy of Key JNK Inhibitors
Here, we compare several widely studied JNK inhibitors, focusing on their potency, selectivity, and demonstrated neuroprotective effects.
| Inhibitor | Class | Target | IC50/Ki (nM) | Neuroprotective Models | Key Findings |
| SP600125 | Small Molecule | Pan-JNK | JNK1: 40, JNK2: 40, JNK3: 90[6][7][8] | Ischemia, Parkinson's Disease[9] | Reduces neuronal apoptosis and c-Jun phosphorylation.[9] However, it exhibits off-target effects on other kinases.[10] |
| AS601245 | Small Molecule | Pan-JNK | JNK1: 150, JNK2: 220, JNK3: 70[2][11] | Ischemia[12] | Reduces neurite damage and cognitive deficits.[12] Orally active.[11] |
| TCS JNK 6o | Small Molecule | JNK1/2 > JNK3 | JNK1: 2 (Ki), JNK2: 4 (Ki), JNK3: 52 (Ki) | In vitro platelet aggregation | Highly selective over other MAP kinases. |
| D-JNKI-1 | Peptide | Pan-JNK | N/A (non-ATP competitive) | Ischemia, hearing loss[12] | Reduces infarct volume and improves functional recovery.[12] A cell-penetrating peptide. |
Experimental Protocols for Evaluating Neuroprotective Effects
To rigorously assess the neuroprotective efficacy of JNK inhibitors, a combination of in vitro and in vivo experimental models is essential. Below are detailed protocols for key assays.
In Vitro Neuroprotection Assays
1. Neuronal Viability Assessment using MTT Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Plate primary neurons or neuronal cell lines in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture for 24-48 hours.[13]
-
Induce neurotoxicity by adding a toxic stimulus (e.g., glutamate, amyloid-beta peptides, or H2O2) with or without the JNK inhibitor at various concentrations. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caption: Workflow for assessing neuronal viability using the MTT assay.
2. Western Blot Analysis of JNK Pathway Activation
This technique allows for the detection and quantification of specific proteins to confirm JNK pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of JNK and its downstream target, c-Jun.
-
Protocol:
-
Treat neuronal cells with the neurotoxic stimulus and/or JNK inhibitor as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[15]
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
3. Immunofluorescence Staining for Apoptotic Markers
This method allows for the visualization of apoptotic cells and the subcellular localization of proteins involved in apoptosis.
-
Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3) followed by fluorescently labeled secondary antibodies.
-
Protocol:
-
Culture neuronal cells on glass coverslips and treat as described previously.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and well-standardized animal model of focal cerebral ischemia that mimics human stroke.[16]
-
Principle: The middle cerebral artery is transiently or permanently occluded, typically using an intraluminal suture, leading to ischemic brain injury.[16]
-
Protocol:
-
Anesthetize the animal (e.g., rat or mouse).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA via the ECA and advance it to occlude the origin of the middle cerebral artery.[16]
-
For transient MCAO, withdraw the suture after a defined period (e.g., 60-120 minutes) to allow for reperfusion.[17] For permanent MCAO, leave the suture in place.[18]
-
Administer the JNK inhibitor at a predetermined dose and time point (before, during, or after MCAO).
-
Assess neurological deficits at various time points post-MCAO.
-
At the end of the experiment, sacrifice the animal and harvest the brain for infarct volume measurement (e.g., using TTC staining) and histological analysis.[17]
-
Caption: General workflow for the MCAO in vivo model of stroke.
Concluding Remarks for the Researcher
The JNK signaling pathway remains a compelling target for the development of neuroprotective therapeutics. This guide has provided a comparative overview of key JNK inhibitors, highlighting their mechanisms, efficacy, and the experimental methodologies required for their evaluation. For researchers embarking on studies in this area, careful consideration of the inhibitor's class, potency, and selectivity is paramount. Pan-JNK inhibitors have demonstrated broad efficacy in preclinical models, though the potential for off-target effects necessitates cautious interpretation of results. The development of isoform-selective inhibitors, particularly for JNK3, holds great promise for enhancing therapeutic specificity and minimizing side effects. By employing the rigorous experimental protocols outlined herein, the scientific community can continue to advance our understanding of JNK's role in neurodegeneration and pave the way for novel and effective neuroprotective strategies.
References
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Protocol for middle cerebral artery occlusion by an intraluminal suture method. [Link]
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Discovery of potent and selective covalent inhibitors of JNK. [Link]
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Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. [Link]
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selectivity profiling (KiNativ™) of selected JNK1 inhibitors in PC3... [Link]
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Detection of Apoptosis in the Central Nervous System. [Link]
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Evaluating Minocycline as a Neuroprotective Agent in an Aged Female Rat MCAO Stroke Model | bioRxiv. [Link]
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[In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. [Link]
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JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. [Link]
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The selectivity of protein kinase inhibitors: a further update | Biochemical Journal. [Link]
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Viability and survival test. [Link]
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JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. [Link]
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Docking interactions of the JNK scaffold protein WDR62. [Link]
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c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. [Link]
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Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. [Link]
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AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. [Link]
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What are JNK inhibitors and how do they work? [Link]
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Immunofluorescence in brain sections: simultaneous detection of presynaptic and postsynaptic proteins in identified neurons. [Link]
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Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments. [Link]
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Peptides versus small molecules: advantages and disadvantages. [Link]
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Immunofluorescence staining for the neuronal markers neurofilament and... [Link]
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SP600125, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease. [Link]
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Neuroprotection against ischemic brain injury by a small peptide inhibitor of c-Jun N-terminal kinase (JNK) via nuclear and non-nuclear pathways. [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Benzothiazole Quantification
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Benzothiazole Quantification
Benzothiazole and its derivatives represent a class of heterocyclic compounds with a pervasive presence across numerous industries. They function as vulcanization accelerators in rubber production, leading to their occurrence in tire wear particles and road dust[1][2], as corrosion inhibitors, and as key intermediates in the synthesis of pharmaceuticals and biocides[3][4][5]. Their widespread use, however, raises environmental and safety concerns, as they are now recognized as emerging contaminants in aquatic ecosystems and can migrate from food contact materials[6][7][8][9][10]. This necessitates the development of robust, reliable, and validated analytical methods to accurately quantify these compounds in diverse and often complex matrices.
The objective of this guide is to provide an in-depth, comparative analysis of the principal analytical methodologies for benzothiazole quantification. As a Senior Application Scientist, my goal is not merely to present protocols, but to elucidate the scientific rationale behind methodological choices. We will explore the strengths and limitations of each technique, grounded in the rigorous framework of analytical method validation as prescribed by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[11][12][13][14]. This ensures that the methods are not just scientifically sound, but "fit for purpose"—a cornerstone of regulatory compliance and data integrity[15][16].
Pillar 1: The Foundation of Trustworthiness—Core Principles of Method Validation
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use[16]. It is the bedrock upon which the reliability of all subsequent data rests. The updated ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures[14][15]. The core performance characteristics that must be evaluated are universal, ensuring a harmonized global standard[14][17].
Key Validation Parameters as per ICH Q2(R2):
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[17]. For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.
-
Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range[17][18]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity[16][18].
-
Accuracy: The closeness of test results to the true value[17][19]. It is typically assessed using a reference standard of known concentration or by spiking a sample matrix with a known amount of the analyte, expressed as percent recovery[19].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach is to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1[18].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is often established at a concentration yielding an S/N ratio of 10:1[18][20].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature)[11]. This provides an indication of its reliability during normal usage and is typically evaluated during method development[16].
Below is a diagram illustrating the logical relationship and flow of the method validation process, which forms a self-validating system ensuring data integrity.
Caption: Logical workflow for analytical method validation per ICH guidelines.
Pillar 2: Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for benzothiazole quantification is dictated by the specific requirements of the analysis: the expected concentration range, the complexity of the sample matrix, and the available instrumentation. Here, we compare the three most prevalent chromatographic techniques.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by LC, detection by mass-to-charge ratio (highly specific). | Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range)[3][21] | High to Very High (ng/L to ng/mL range)[6][21] | High (ng/L to ng/g range)[7][22] |
| Specificity | Moderate; potential for co-eluting interferences.[3] | Very High; distinguishes compounds by both retention time and mass.[21][23] | Very High; excellent for isomer separation.[22] |
| Matrix Effect | Can be significant depending on the matrix. | Can be significant (ion suppression/enhancement), often requires internal standards.[6] | Generally lower matrix effects compared to LC-MS.[22][24] |
| Applicability | Best for relatively clean samples and higher concentrations (e.g., pharmaceutical QC)[3][25]. | Wide range of benzothiazoles in complex matrices (environmental water, biological fluids, food simulants)[1][6][23][26]. | Volatile and semi-volatile benzothiazoles; may require derivatization for polar analytes[7][22][26]. |
| Cost/Complexity | Lower cost, less complex. | Higher cost, more complex operation and data analysis. | Moderate to high cost, requires specialized knowledge. |
Pillar 3: Field-Proven Protocols and Methodologies
Trustworthiness in analytical science is built upon transparent and reproducible protocols. The following sections provide detailed methodologies, explaining the causality behind critical steps.
The Critical First Step: Sample Preparation
The primary goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components that could compromise the analysis. Solid-Phase Extraction (SPE) is a dominant technique for its efficiency and versatility across various sample types[27].
Causality in SPE Method Development: The choice of SPE sorbent is critical. For benzothiazoles, which possess a range of polarities, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often employed due to their ability to retain a wide spectrum of compounds[1][28]. For more targeted extraction from complex matrices like wastewater, mixed-mode ion-exchange sorbents can be used to leverage electrostatic interactions for enhanced selectivity[26][29].
Caption: Generalized workflow for Solid-Phase Extraction (SPE).
For solid samples like sediment, sludge, or tire particles, an initial extraction step is required. Ultrasonic Extraction (UE) is frequently used, where high-frequency sound waves create cavitation bubbles that disrupt the sample matrix, facilitating solvent penetration and analyte extraction[7][26][30].
Experimental Protocol 1: HPLC-UV Method for Benzothiazole Quantification
This protocol is representative for the quality control analysis of a benzothiazole intermediate in a relatively clean sample. The causality lies in its balance of performance, robustness, and accessibility.
-
1. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven (e.g., Waters Alliance)[31].
-
Chromatographic Data System (e.g., Empower 3).
-
-
2. Chromatographic Conditions: [3][25]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzothiazole ring.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). Rationale: Acetonitrile is the organic modifier controlling retention. Phosphoric acid acidifies the mobile phase to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Set to the UV maximum of the specific benzothiazole analyte (e.g., 324 nm for 6-chloro-1,3-benzothiazole-2-thiol)[3].
-
Injection Volume: 10 µL.
-
-
3. Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of the benzothiazole reference standard in acetonitrile.
-
Perform serial dilutions with the mobile phase to create working standards across the desired range (e.g., 1 to 100 µg/mL) to establish linearity.
-
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
5. System Suitability Test (SST):
-
Before analysis, inject a standard solution (e.g., 20 µg/mL) five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%[17]. Rationale: The SST is a self-validating check that ensures the analytical system is performing with adequate precision on the day of analysis.
-
Experimental Protocol 2: LC-MS/MS Method for Trace-Level Benzothiazole in Water
This protocol is designed for high-sensitivity environmental monitoring, leveraging the specificity of tandem mass spectrometry.
-
1. Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
2. Sample Preparation (via SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 250 mL of the water sample (acidified with formic acid to pH ~3) at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 0.5 mL of the initial mobile phase.
-
-
3. LC-MS/MS Conditions: [6]
-
Column: C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile acidifier compatible with MS, promoting protonation of the analytes for positive ion mode detection.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI Positive. Rationale: The nitrogen atom in the thiazole ring is readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM). Select at least two specific precursor → product ion transitions for each benzothiazole analyte for unambiguous identification and quantification.
-
Conclusion: Selecting the Fit-for-Purpose Method
This guide has comparatively analyzed the principal validated methods for the quantification of benzothiazole, grounded in the authoritative principles of the ICH and FDA guidelines[11][12][13][15][16][19][32]. The selection of an optimal method is not a one-size-fits-all decision but a scientific judgment based on the analytical objective.
-
HPLC-UV remains a robust and cost-effective workhorse for quality control and applications where analyte concentrations are relatively high and matrices are simple[3][21][25].
-
GC-MS offers a powerful alternative for volatile and semi-volatile benzothiazoles, providing excellent selectivity and often lower matrix effects[7][22][24].
-
LC-MS/MS stands as the gold standard for trace-level quantification in complex environmental and biological matrices, offering unparalleled sensitivity and specificity[6][21][23].
Ultimately, a properly validated analytical method is a self-validating system that provides trustworthy data. As the regulatory landscape evolves towards a continuous lifecycle model for analytical procedures, a deep understanding of these validation principles and their practical application is essential for ensuring data integrity and scientific excellence[14][33].
References
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- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol. Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- A Comparative Guide to Analytical Methods for the Quantific
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Cross-Validation of Analytical Methods for 1-(1,3-Benzothiazol-6-yl)
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem.
- Validation of Analytical Methods according to the New FDA Guidance. (2017, October 4). YouTube.
- Liu, R., et al. (2022).
- Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022, April 8). SciSpace.
- Wang, J., et al. (2013).
- A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological M
- Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. (2025, August 7).
- Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2025, August 7).
- Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography mass spectrometry. (2025, August 6).
- Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023, November 10). PMC - NIH.
- Ma, H., et al. (2018). Occurrence of benzothiazole and its derivates in tire wear, road dust, and roadside soil. Chemosphere, 201, 196-204.
- Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. (2025, August 6).
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A Comparative Guide to Catalytic Systems for Benzothiazole Synthesis
Introduction: The Enduring Importance of the Benzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, stands as a "privileged structure" in the landscape of medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This versatility makes the efficient and sustainable synthesis of the benzothiazole core a critical endeavor for researchers in drug discovery and chemical development.
This guide offers a comparative analysis of various catalytic systems for the synthesis of 2-substituted benzothiazoles, primarily focusing on the prevalent condensation reaction between 2-aminothiophenol and carbonyl compounds like aldehydes.[1][4][5][6] We will move beyond a mere listing of methods to provide a deeper understanding of the causality behind catalyst selection. By evaluating key performance metrics—such as reaction yield, time, temperature, catalyst reusability, and alignment with green chemistry principles—this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic strategy for their specific synthetic goals.[7][8][9][10]
The Core Reaction: Mechanistic Pillars of Benzothiazole Formation
The most common and atom-economical route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an aldehyde. The reaction proceeds through two fundamental steps:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that subsequently dehydrates to yield a benzothiazoline intermediate.
-
Oxidative Cyclization: This intermediate undergoes an intramolecular cyclization followed by an oxidation step to form the stable aromatic benzothiazole ring.
The role of the catalyst is paramount, typically intervening to accelerate one or both of these stages. Acid catalysts, for instance, activate the aldehyde's carbonyl group by protonation, enhancing its electrophilicity. Other catalysts can facilitate the crucial final oxidation step.[11][12][13]
Caption: General mechanism for catalyst-assisted benzothiazole synthesis.
A Head-to-Head Comparison of Catalytic Systems
The choice of catalyst dictates not only the efficiency of the reaction but also its environmental footprint and economic viability. Here, we dissect the major classes of catalysts, comparing their performance based on experimental data.
Homogeneous Catalysts: The Classical Workhorses
Homogeneous catalysts, which operate in the same phase as the reactants, were among the first to be employed for benzothiazole synthesis. They are often highly active but present significant challenges in product purification and catalyst recovery.
-
Acid/Base Catalysts: Simple Brønsted acids like a mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) or p-toluenesulfonic acid (PTSA) are effective.[4][7][12] They function by protonating the aldehyde's carbonyl oxygen, which drastically increases its susceptibility to nucleophilic attack by the aminothiophenol. For example, the H₂O₂/HCl system provides excellent yields (85-94%) in short reaction times (45-60 min) at room temperature in ethanol.[4][12][13]
-
Metal Complexes: Soluble transition metal salts and complexes, such as VOSO₄, Cu(I), and Pd(II), can act as Lewis acids to activate the carbonyl group.[8][14][15] Some also participate directly in the oxidative cyclization step through redox cycling. While effective, these catalysts raise concerns about product contamination with toxic heavy metals.[8]
Causality: The high activity of homogeneous catalysts stems from the excellent accessibility of their catalytic sites to the substrate molecules in solution, leading to high reaction rates. However, this same solubility makes their separation from the final product an energy-intensive and often incomplete process.
Heterogeneous Catalysts: The Rise of Reusability and Sustainability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic is the cornerstone of their primary advantage: ease of separation and reusability.[9]
-
Metal Oxides and Zeolites: Solid acid catalysts like ZnO-beta Zeolite are effective, eco-friendly options.[1] Zinc oxide nanoparticles (ZnO NPs) have shown remarkable efficiency, enabling the reaction to complete in just 2-8 minutes with excellent yields and reusability for up to eight cycles.[8]
-
Supported Catalysts: The true power of heterogeneous catalysis is often realized by immobilizing a known active species onto a solid support. This approach combines the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system.
-
Silica-Supported: NaHSO₄-SiO₂ is an inexpensive and efficient solid acid catalyst for solvent-free synthesis.[4]
-
Magnetic Nanoparticles (MNPs): Immobilizing catalytic species (e.g., copper complexes) onto magnetic Fe₃O₄ nanoparticles represents a state-of-the-art strategy.[16][17] These catalysts (e.g., Fe₃O₄@Pyl-Cu) allow for near-perfect recovery using an external magnet, drastically simplifying the work-up procedure and enabling multiple reuse cycles without significant loss of activity.[16][17][18]
-
Causality: The solid nature of these catalysts allows for simple filtration or magnetic decantation, eliminating the need for complex purifications like column chromatography. This not only saves time and resources but also aligns perfectly with the principles of green chemistry by minimizing solvent waste. While some heterogeneous catalysts might exhibit slightly lower activity due to mass transfer limitations, the benefits of recyclability often outweigh this consideration.
Organocatalysts: The Metal-Free Alternative
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This approach avoids the cost and toxicity associated with many metal-based catalysts.[7][19]
-
Amino Acids & Natural Acids: L-proline and citric acid have been successfully employed as biodegradable and readily available catalysts.[19][20]
-
Ionic Liquids (ILs): Certain ionic liquids, particularly those with acidic properties, can serve as both the catalyst and the reaction medium.[8] They offer high thermal stability and negligible vapor pressure, but their cost and potential toxicity must be considered.
-
Polymer-Supported Catalysts: Polythiazolium iodide has been used as a reusable organocatalyst for the reductive condensation of 2-aminobenzenethiols with CO₂, demonstrating good yields and the ability to be reused six times.[21]
Causality: Organocatalysts often operate via distinct mechanistic pathways, such as forming reactive iminium or enamine intermediates.[22][23] Their appeal lies in their environmental benignity and ability to promote reactions under mild conditions, making them a cornerstone of sustainable synthetic chemistry.
Green and Photochemical Methods: Harnessing Alternative Energy
Modern synthetic strategies increasingly leverage alternative energy sources to drive reactions under milder, more sustainable conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][20] For instance, using Ag₂O as a catalyst under microwave conditions can yield products in 4-8 minutes with impressive yields of 92-98%.[8][20]
-
Photocatalysis: Visible-light-mediated synthesis uses photosensitizers like Eosin Y to drive the reaction at room temperature, using light as a clean and inexhaustible energy source.[24] This approach often involves radical pathways for the cyclization step.[24]
-
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or deep eutectic solvents (DESs) significantly reduces the environmental impact of the synthesis.[7][25][26]
Causality: These methods provide energy to the reacting molecules in a more efficient or novel way. Microwaves offer rapid, uniform heating, while photocatalysis uses light to access unique electronically excited states, enabling reactions that are difficult to achieve thermally. These approaches represent the frontier of efficient and environmentally conscious chemical synthesis.
Quantitative Performance Data
The following table provides a side-by-side comparison of representative catalysts, summarizing their performance under optimized conditions as reported in the literature.
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reusability |
| Homogeneous | ||||||
| H₂O₂/HCl[4][12] | 2-Aminothiophenol, Aldehyde | Ethanol | Room Temp | 45–60 min | 85–94% | Not Reusable |
| VOSO₄[8] | 2-Aminothiophenol, Aldehyde | Ethanol | Room Temp | 40–50 min | 87–92% | Reusable (4 cycles) |
| Heterogeneous | ||||||
| ZnO NPs[8] | 2-Aminothiophenol, Aldehyde | Solvent-free | Room Temp | 2–8 min | 79–91% | Reusable (8 cycles) |
| Fe₃O₄@Pyl-Cu[17] | 2-Aminothiophenol, Aldehyde | Ethanol | 80 | 30 min | ~95% | Reusable (5+ cycles) |
| SnP₂O₇[4][12] | 2-Aminothiophenol, Aldehyde | Solvent-free | 80 | 8–35 min | 87–95% | Reusable (5 cycles) |
| Organocatalyst | ||||||
| L-proline / MW[20] | 2-Aminothiophenol, Aldehyde | Solvent-free | - | 4–8 min | 78–96% | Not specified |
| Citric Acid[19] | 2-Aminothiophenol, Aldehyde | Solvent-free | 80 | 3–14 min | 58–97% | Not specified |
| Green Method | ||||||
| Ag₂O / MW[8][20] | 2-Aminothiophenol, Aldehyde | - | 80 | 4–8 min | 92–98% | Not specified |
Experimental Protocols and Workflows
A self-validating protocol is essential for reproducible results. Below are representative step-by-step methodologies.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of benzothiazoles.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,3-Benzothiazol-2-ylmethylamine
Introduction: Beyond the Synthesis
The synthesis of a target molecule such as 1,3-Benzothiazol-2-ylmethylamine, a scaffold of significant interest in medicinal chemistry, marks not an end but a critical beginning.[1] The subsequent challenge, and arguably the more crucial one for downstream applications in research and drug development, is the rigorous, unambiguous determination of its purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter biological activity, compromise kinetic data, and invalidate entire studies.
The Orthogonal Strategy: A Foundation of Trust
The core principle of a robust purity assessment is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. A high-purity result from a chromatographic separation is compelling, but when confirmed by a thermal analysis method that relies on colligative properties, it becomes authoritative. This multi-faceted approach minimizes the risk of overlooking impurities that may co-elute in chromatography or be invisible to a specific spectroscopic technique.
Caption: An integrated workflow for purity assessment.
Chromatographic Purity: The Workhorse of Quantitative Analysis
Chromatographic techniques are fundamental for separating the target compound from impurities, providing a quantitative measure of purity based on relative peak area.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[4] Its high resolution, sensitivity, and reproducibility make it ideal for quantifying even trace-level impurities.
Expertise & Experience: Designing a Robust HPLC Method
For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice. The molecule possesses both aromatic (hydrophobic) and amine (polar, basic) functionalities.
-
Column: A C18 column is the universal starting point, offering excellent hydrophobic retention for the benzothiazole ring system.
-
Mobile Phase: A gradient elution using acetonitrile and water is standard. The crucial choice is the additive. We select 0.1% trifluoroacetic acid (TFA) for two reasons:
-
pH Control: It maintains a low pH (~2-3), ensuring the primary amine is consistently protonated. This prevents peak tailing, a common issue with basic compounds that results from unwanted interactions with residual silanols on the silica support.
-
Ion Pairing: TFA acts as an ion-pairing agent, further improving peak shape and retention time reproducibility.
-
-
Detection: The benzothiazole moiety contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred over a simple UV detector as it provides spectral data for each peak, which can help in peak purity assessment and impurity identification.[5][6]
Trustworthiness: A Self-Validating Protocol
An analytical method is only trustworthy if it is validated.[5] For routine analysis, system suitability tests (SST) are performed before any sample analysis to ensure the system is performing as expected.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA, 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute 1:10 in the same diluent for a working concentration of 0.1 mg/mL.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
System Suitability Test (SST):
-
Inject the working standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
Tailing Factor (Asymmetry) < 1.5.
-
Theoretical Plates > 2000.
-
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area).
-
Data Presentation: Interpreting the Chromatogram
| Parameter | Batch A (High Purity) | Batch B (Requires Further Purification) |
| Retention Time (Main Peak) | 12.5 min | 12.5 min |
| Main Peak Area % | 99.85% | 95.20% |
| Impurity 1 (RT 9.8 min) | 0.05% | 2.50% (Suspected starting material) |
| Impurity 2 (RT 14.2 min) | 0.08% | 1.85% (Suspected by-product) |
| Other Impurities | 0.02% | 0.45% |
Thin-Layer Chromatography (TLC)
While not quantitative, TLC is an invaluable, rapid, and inexpensive tool for qualitatively assessing purity.[7]
Expertise & Experience: The Right Tool for the Job
TLC's primary roles are:
-
Reaction Monitoring: Quickly determine if starting materials have been consumed.
-
Fraction Screening: Identify which fractions from column chromatography contain the desired product.
-
Initial Purity Check: A single spot on a TLC plate (developed in multiple solvent systems) is a good, albeit not definitive, indicator of high purity.
A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), with a small amount of triethylamine or ammonia to neutralize acidic sites on the silica plate and improve the spot shape of the basic amine.
Spectroscopic Analysis: Confirming Identity
Spectroscopic methods are essential for confirming that the main peak observed in the chromatogram is indeed the correct molecule and for helping to identify impurities.
-
Nuclear Magnetic Resonance (NMR): Provides the most definitive structural information. The ¹H NMR spectrum should show all expected protons with correct integrations and splitting patterns.[8][9] The ¹³C NMR spectrum confirms the carbon framework. Crucially, NMR can detect impurities that are structurally different from the target, even if they co-elute in HPLC, and is excellent for identifying residual solvents.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8][10] When coupled with HPLC (LC-MS), it can provide the molecular weights of each impurity peak, offering vital clues to their identities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of key functional groups.[11][12] For this compound, one would look for characteristic N-H stretches (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the C=N stretch of the thiazole ring (~1630 cm⁻¹), and C-S stretches. Its main utility in purity assessment is confirming the absence of functional groups from starting materials (e.g., a carbonyl group from an acyl chloride).
Thermal Analysis: An Orthogonal Measure of Absolute Purity
Differential Scanning Calorimetry (DSC)
For high-purity crystalline materials intended as reference standards, DSC offers an elegant and powerful orthogonal method for purity determination.[4][13] It is considered an absolute method as it doesn't require a reference standard of the same material.
Expertise & Experience: The van't Hoff Principle in Practice
DSC measures the heat flow into a sample as it is heated. The presence of impurities depresses and broadens the melting point of a crystalline substance.[14][15] This phenomenon is described by the van't Hoff equation. By analyzing the shape of the melting endotherm, the software can calculate the mole percent purity of the main component.
Trustworthiness: Know the Limitations
DSC is a powerful tool, but its applicability is specific. It is only suitable for compounds that meet the following criteria[13][15]:
-
Are highly crystalline (>98 mol% pure).
-
Exhibit a sharp, well-defined melting point.
-
Do not decompose upon melting.
-
The impurities must be soluble in the molten primary compound but insoluble in the solid state.
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature at least 20 °C below the expected melting point.
-
-
Thermal Program:
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition. A slow heating rate is critical for allowing the melting equilibrium to be maintained.[16]
-
-
Data Analysis:
-
The instrument software integrates the melting peak.
-
Using the van't Hoff equation, the software calculates the mole fraction of impurity based on the heat of fusion, the melting temperature, and the shape of the leading edge of the peak.
-
Data Presentation: Comparing Orthogonal Results
| Batch ID | Purity by HPLC (% Area) | Purity by DSC (mol %) | Conclusion |
| A-001 | 99.85% | 99.81% | Excellent correlation. Batch meets high-purity specification. |
| B-001 | 99.52% | 99.45% | Good correlation. Suitable for most applications. |
| C-001 | 99.70% | 98.20% | Discrepancy. Suggests the presence of an amorphous impurity or an impurity that does not form a eutectic system, which is detected by DSC but not fully resolved by HPLC. Further investigation is required. |
An Integrated Strategy and Final Comparison
A robust purity assessment workflow combines these techniques in a logical sequence.
Caption: Decision workflow for purity analysis.
Comparative Summary of Purity Assessment Techniques
| Technique | Primary Use | Type | Key Advantages | Key Limitations |
| HPLC | Quantitative Purity | Relative | High resolution, sensitive, robust | Requires a reference standard for potency; co-elution is possible |
| TLC | Qualitative Screening | Relative | Fast, inexpensive, good for reaction monitoring | Not quantitative, low resolution |
| NMR | Structural Confirmation | Absolute | Definitive structure proof, detects a wide range of impurities | Low sensitivity for impurity detection (<0.1%), complex mixtures are difficult to interpret |
| MS | MW Confirmation | Absolute | High sensitivity, confirms molecular weight | Isomers are indistinguishable, not inherently quantitative |
| FTIR | Functional Group ID | Qualitative | Fast, non-destructive, confirms functional groups | Provides limited structural information, not suitable for purity |
| DSC | Absolute Purity | Absolute | Orthogonal to chromatography, no standard needed | Only for high-purity, crystalline, stable compounds |
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-dimensional task that demands a thoughtful, evidence-based strategy. Relying on a single HPLC chromatogram is insufficient for the standards of modern research and development. By employing an orthogonal approach—using high-resolution chromatography for quantification, comprehensive spectroscopy for identity confirmation, and thermal analysis for an absolute purity check of final reference standards—scientists can build a self-validating and unimpeachable data package. This rigorous approach ensures that the material proceeding to further studies is of known quality, purity, and identity, thereby safeguarding the integrity of all subsequent scientific endeavors.
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The Ascendant Role of Benzothiazoles in Antifungal Drug Discovery: A Comparative Guide
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This has catalyzed an intensive search for novel antifungal agents with superior efficacy and broader spectra of activity. Among the myriad of heterocyclic compounds explored, the benzothiazole scaffold has surfaced as a particularly promising framework for the development of potent antifungal therapeutics.[1][2][3][4] This guide provides a comprehensive comparison of the antifungal activity of various benzothiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical endeavor.
The Benzothiazole Core: A Privileged Scaffold in Antifungal Research
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[5][6] This structural motif is not only a cornerstone in medicinal chemistry but also a recurring feature in a multitude of biologically active molecules.[6][7] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[7][8] In the realm of mycology, the benzothiazole nucleus serves as a versatile template for designing compounds that can effectively combat a range of fungal species, including clinically significant pathogens like Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[9][10]
The significance of the benzothiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[5][6] This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds for enhanced antifungal potency and reduced toxicity.
Comparative Antifungal Efficacy: A Data-Driven Analysis
The antifungal potential of benzothiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of representative benzothiazole derivatives against common fungal pathogens, with fluconazole, a standard antifungal drug, included for comparison.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1: Amide-Imidazole Hybrids | |||
| 14o | Candida albicans | 0.125-2 | [8][11] |
| 14p | Candida albicans | 0.125-2 | [8][11] |
| 14r | Cryptococcus neoformans | 0.125-2 | [8][11] |
| Series 2: N-Myristoyltransferase Inhibitors | |||
| 6m | Cryptococcus neoformans | < Fluconazole | [12] |
| 6m | Candida glabrata | < Fluconazole | [12] |
| Series 3: C-6 Methyl-Substituted Derivatives | |||
| D-02 | Candida albicans | Potent | |
| D-08 | Candida albicans | Potent | |
| Series 4: 2-(Aryloxymethyl) Derivatives | |||
| 5a | Botrytis cinerea | 19.92 | [13] |
| 5h | Fusarium solani | 4.34 | [13] |
| Standard Drug | |||
| Fluconazole | Candida albicans | Varies | [14] |
| Fluconazole | Cryptococcus neoformans | Varies | [11] |
Key Insights from the Data:
-
Potent Activity: Several benzothiazole derivatives exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range, and in some cases, surpassing the efficacy of fluconazole.[8][11][12]
-
Broad Spectrum: Certain derivatives demonstrate a broad spectrum of activity, inhibiting the growth of both yeast and filamentous fungi.[12]
-
Structure-Activity Relationship (SAR): The antifungal potency is highly dependent on the nature and position of substituents on the benzothiazole ring. For instance, the introduction of amide-imidazole scaffolds and specific substitutions at the C-6 position have been shown to enhance activity.[8][11]
Unraveling the Mechanisms of Antifungal Action
The efficacy of benzothiazole derivatives stems from their ability to interfere with essential fungal cellular processes. While the precise mechanism can vary depending on the specific derivative, several key targets have been identified.
Inhibition of Ergosterol Biosynthesis
A prominent mechanism of action for some benzothiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[8][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is analogous to that of azole antifungals like fluconazole.
Caption: Inhibition of the ergosterol biosynthesis pathway by benzothiazole derivatives.
Targeting N-Myristoyltransferase (NMT)
Another novel and promising target for benzothiazole antifungals is N-Myristoyltransferase (NMT).[12] NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This myristoylation is crucial for the proper localization and function of these proteins, many of which are involved in essential signaling pathways and cellular architecture. Inhibition of NMT leads to a cascade of downstream effects, ultimately resulting in fungal cell death.[12]
Other Potential Mechanisms
Some benzothiazole derivatives have been shown to induce DNA and protein leakage from fungal spores, suggesting a direct damaging effect on the cell membrane.[14] Others may act by inhibiting dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[14] The ability of certain derivatives to inhibit the dimorphic transition of Candida albicans from yeast to hyphal form is also a significant antifungal attribute, as this transition is a key virulence factor.[14][15]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing. The following is a generalized protocol for the broth microdilution method, a widely accepted technique for determining MIC values.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against a specific fungal strain.
Materials:
-
Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Workflow Diagram:
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Procedure:
-
Preparation of Fungal Inoculum:
-
Rationale: To ensure a standardized number of fungal cells are used for the assay, which is critical for reproducible MIC values.
-
Procedure:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
-
Serial Dilution of Test Compounds:
-
Rationale: To create a range of concentrations of the benzothiazole derivatives to identify the minimum concentration that inhibits fungal growth.
-
Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the benzothiazole derivative to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.
-
-
-
Inoculation:
-
Rationale: To introduce the fungal cells to the various concentrations of the test compounds.
-
Procedure: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.
-
-
Controls:
-
Rationale: To validate the experimental results.
-
Procedure:
-
Growth Control: A well containing only the fungal inoculum and medium (no compound) to ensure the fungus is viable.
-
Sterility Control: A well containing only the medium to check for contamination.
-
Solvent Control: If a solvent like DMSO is used, a control with the highest concentration of the solvent should be included to ensure it does not inhibit fungal growth.
-
-
-
Incubation:
-
Rationale: To allow for fungal growth in the absence of inhibitory concentrations of the compounds.
-
Procedure: Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Rationale: To identify the lowest concentration of the benzothiazole derivative that inhibits visible fungal growth.
-
Procedure: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Conclusion and Future Directions
Benzothiazole derivatives represent a highly promising class of antifungal agents with the potential to address the growing threat of fungal infections. Their potent activity, broad spectrum, and diverse mechanisms of action make them attractive candidates for further development. The structure-activity relationship studies have provided valuable insights for the rational design of new and more effective derivatives.[8][11][12] Future research should focus on optimizing the lead compounds to enhance their antifungal potency, improve their pharmacokinetic profiles, and assess their in vivo efficacy and safety in preclinical models. The continued exploration of the benzothiazole scaffold is a crucial endeavor in the quest for the next generation of antifungal drugs.[1][2][3][4]
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A Comparative Guide to Validating the Mechanism of Action for a Benzothiazole Kinase Inhibitor
Introduction: The Imperative of Rigorous MoA Validation
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile ability to interact with a wide array of biological targets, including critical enzymes like protein kinases.[1][2][3] These kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][4] Consequently, benzothiazole derivatives are promising candidates for targeted therapies.[5][6]
This guide introduces a hypothetical, yet plausible, drug candidate, BZT-K42 , a novel benzothiazole derivative designed as a selective inhibitor of "Kinase X," a putative driver kinase in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway implicated in non-small cell lung cancer. The central challenge in advancing BZT-K42 from a promising hit to a clinical candidate is the unequivocal validation of its mechanism of action (MoA).
An asserted MoA is merely a hypothesis. Rigorous, multi-faceted experimental validation is essential to confirm that the drug engages its intended target, elicits the expected functional response, and produces its therapeutic effect through the proposed biological pathway.[7][8][9] This guide provides a comparative framework for researchers, scientists, and drug development professionals, detailing an integrated series of assays to build a robust MoA package for a candidate like BZT-K42. We will explore orthogonal methods, from direct target engagement to downstream cellular consequences, emphasizing the causality behind each experimental choice.
The Validation Workflow: An Integrated Strategy
A credible MoA validation strategy does not rely on a single experiment. Instead, it layers evidence from biochemical, cellular, and signaling pathway assays. Each step serves to answer a critical question, with the collective results forming a cohesive and defensible narrative.
Caption: High-level workflow for MoA validation.
Part 1: Confirming Direct Target Engagement in a Cellular Context
The first and most critical question is: Does BZT-K42 physically bind to Kinase X inside a living cell? While biochemical assays are useful, they do not account for cellular complexities like membrane permeability or intracellular competition.[10] For this, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[11][12]
Core Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that operates on the principle of ligand-induced thermal stabilization.[12][13] When a drug (ligand) binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[11][14] This results in a measurable "thermal shift."
Caption: Principle of CETSA.
Comparative Methodologies: CETSA vs. Biochemical Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Kinase Assay |
| Principle | Ligand-induced thermal stabilization of the target protein in cells or lysates.[13] | Measures inhibition of kinase activity (phosphorylation of a substrate) in a purified system.[15][16] |
| Environment | Intact cells or cell lysates, physiologically relevant. | In vitro, using recombinant protein and synthetic substrates. |
| Key Output | Thermal shift (ΔTm) and dose-response curves confirming target engagement. | IC50 value (concentration for 50% inhibition).[5] |
| Primary Insight | Confirms direct binding in a native cellular environment. | Quantifies potency of inhibition in a controlled, isolated system. |
| Limitation | Less quantitative for affinity (Kd); requires a specific antibody. | Does not confirm cell permeability or target binding in a cellular context. |
Experimental Protocol: CETSA for Kinase X
-
Cell Culture & Treatment: Culture non-small cell lung cancer cells (e.g., A549) to ~80% confluency. Treat cells with varying concentrations of BZT-K42 (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 2 hours.
-
Heating Step: Harvest and resuspend cells in a protein-stabilizing buffer. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis & Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting with a specific anti-Kinase X antibody.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for both vehicle- and BZT-K42-treated samples. The shift in the melting curve (Tm) indicates target engagement.
Anticipated CETSA Results for BZT-K42
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability of Kinase X. |
| BZT-K42 (10 µM) | 57.8 °C | +5.7 °C | Strong target engagement ; BZT-K42 stabilizes Kinase X in cells. |
| Control Compound | 52.3 °C | +0.2 °C | No significant engagement. |
Part 2: Linking Target Engagement to Cellular Function
Confirming that BZT-K42 binds to Kinase X is the first step. The next is to prove that this binding event leads to the intended functional outcome: inhibition of Kinase X's catalytic activity and its downstream signaling pathway.
Core Technique: Phospho-Specific Western Blotting
The MAPK pathway is a cascade of phosphorylation events.[17][18] Kinase X, upon activation, phosphorylates a specific downstream substrate, let's call it "Substrate Y," at a known amino acid residue. A highly specific and powerful way to measure Kinase X activity in cells is to quantify the phosphorylation of Substrate Y using a phospho-specific antibody.[19][20]
Caption: Hypothesized action of BZT-K42 on the MAPK pathway.
Experimental Protocol: Western Blot for Phospho-Substrate Y
-
Cell Treatment: Seed A549 cells and allow them to attach. Starve the cells (serum-free media) for 12-24 hours to reduce baseline pathway activity.
-
Stimulation & Inhibition: Pre-treat cells with a dose-response of BZT-K42 (e.g., 0.01 µM to 10 µM) for 2 hours. Then, stimulate the MAPK pathway with an appropriate growth factor (e.g., EGF) for 15 minutes.
-
Lysis & Protein Quantification: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4°C with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).[19]
-
Detection & Reprobing: Incubate with an HRP-conjugated secondary antibody and detect using an ECL reagent.[19] Afterwards, strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure the observed changes are due to phosphorylation status, not total protein levels.
Anticipated Western Blot Results & Comparison with Cell Viability
The inhibition of p-Substrate Y should directly correlate with the anti-proliferative effect of BZT-K42.
| Assay | Metric | BZT-K42 Concentration | Result | Interpretation |
| Western Blot | IC50 (p-Substrate Y) | 0.25 µM | 50% reduction in Substrate Y phosphorylation. | Target Inhibition Potency: BZT-K42 effectively inhibits Kinase X activity in cells. |
| Cell Viability (MTT) | GI50 (Growth Inhibition) | 0.30 µM | 50% reduction in cancer cell proliferation after 72h. | Phenotypic Potency: The inhibition of the target pathway translates to the desired anti-cancer effect. |
The close correlation between the target inhibition IC50 and the phenotypic GI50 strongly supports the hypothesis that the anti-proliferative effect of BZT-K42 is driven by its inhibition of the Kinase X pathway.
Part 3: Validating Downstream Gene Expression Changes
The final layer of validation is to demonstrate that inhibiting the Kinase X -> Substrate Y signaling axis alters the expression of downstream genes known to be regulated by this pathway.
Core Technique: Quantitative PCR (qPCR)
qPCR is a highly sensitive method to measure changes in mRNA levels of specific genes.[21][22] By measuring the expression of a known downstream target gene of the MAPK pathway, such as the transcription factor c-Fos, we can provide further evidence that BZT-K42 is acting through its intended mechanism.
Experimental Protocol: qPCR for c-Fos Expression
-
Cell Treatment & RNA Extraction: Treat A549 cells with vehicle or BZT-K42 (at a concentration known to inhibit p-Substrate Y, e.g., 1 µM) and stimulate with a growth factor as in the Western blot protocol. Extract total RNA using a suitable method (e.g., TRIzol or column-based kit).[22]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[22]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for c-Fos and a stable housekeeping gene (e.g., GAPDH) for normalization.[22]
-
Data Analysis: Calculate the relative change in c-Fos expression using the ΔΔCt method.[23] The expression in drug-treated samples is compared to the vehicle-treated control.
Anticipated qPCR Results
| Treatment Condition | Relative c-Fos mRNA Expression (Fold Change vs. Unstimulated) | Interpretation |
| Unstimulated + Vehicle | 1.0 | Baseline gene expression. |
| Stimulated + Vehicle | 15.2 | Strong induction of the target gene by the pathway. |
| Stimulated + BZT-K42 (1 µM) | 2.5 | Mechanism Confirmation: BZT-K42 significantly blunts the downstream transcriptional response driven by the Kinase X pathway. |
Conclusion: Synthesizing an Integrated Mechanism of Action Model
By systematically applying this multi-layered, comparative approach, we have constructed a robust and defensible Mechanism of Action for BZT-K42.
-
Direct Target Engagement: CETSA provided definitive evidence that BZT-K42 binds to Kinase X in the complex milieu of an intact cancer cell.
-
Functional Cellular Inhibition: Phospho-specific Western blotting demonstrated that this binding event translates into potent inhibition of Kinase X's catalytic activity, with an IC50 value that correlates strongly with the drug's anti-proliferative GI50.
-
Downstream Pathway Modulation: qPCR confirmed that by inhibiting Kinase X, BZT-K42 effectively suppresses the downstream gene expression program responsible for driving the cancer phenotype.
This integrated dataset moves the MoA for BZT-K42 from a hypothesis to a validated biological model, providing the scientific confidence necessary to advance the compound into further preclinical and clinical development. This orthogonal validation strategy is critical for de-risking drug development projects and ensuring that novel therapeutics are advanced based on a solid mechanistic foundation.
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Kaur, R., & Singh, R. (2022). Benzothiazole derivatives as anticancer agents. Journal of azerbaijan medical university. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
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Comparative Cytotoxicity of Novel Benzothiazole Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide
The benzothiazole scaffold, a heterocyclic system composed of a benzene ring fused to a thiazole ring, is recognized in medicinal chemistry as a "privileged structure."[1][2] This is due to its presence in a wide array of synthetic and natural compounds that exhibit significant biological activities.[3] Among these, the potent anticancer effects of benzothiazole derivatives have garnered substantial interest, positioning them as promising candidates for novel therapeutic agents.[4][5][6] The versatility of this scaffold allows for extensive structural modifications, which can fine-tune the cytotoxic potency and selectivity of these compounds against various cancer cell lines.[1][2]
However, the journey from a promising compound in a flask to a clinical candidate is fraught with challenges, a primary one being poor aqueous solubility for many derivatives, which can limit their application.[7] This guide provides a comprehensive comparison of the cytotoxic profiles of novel benzothiazole compounds, delves into their underlying mechanisms of action, and presents detailed, field-proven protocols for their evaluation. The focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in oncology and drug discovery.
Comparative Analysis of Cytotoxic Potency
The cornerstone of evaluating a potential anticancer agent is quantifying its cytotoxicity. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value signifies higher potency.
The cytotoxic efficacy of benzothiazole derivatives varies significantly based on their substitution patterns and the specific cancer cell line being tested. This highlights the critical role of structure-activity relationship (SAR) studies in designing compounds with enhanced and selective activity.[3][8] For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring are often pivotal for biological activity.[8]
The following table summarizes the IC50 values for a selection of novel benzothiazole derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic potential.
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Thiazolidinone Hybrids (4a, 4d) | C6 (Rat Brain Glioma) | 0.03 | Exhibit exceptionally high potency in glioma cells.[1] |
| Benzothiazole-2-thiol Derivative (7e) | SKRB-3 (Breast Cancer) | 0.0012 | Demonstrates sub-micromolar activity, indicating very high potency.[1] |
| Benzothiazole-2-thiol Derivative (7e) | SW620 (Colon Adenocarcinoma) | 0.0043 | Potent activity against colon cancer cells.[1] |
| Benzothiazole-2-thiol Derivative (7e) | A549 (Lung Adenocarcinoma) | 0.044 | Strong cytotoxic effect on lung cancer cells.[1] |
| Pyridine-based Derivative (31) | ME-180 (Cervical Cancer) | 4.01 | Shows interesting cytotoxicity against cervical cancer.[5][9] |
| Benzothiazole Conjugates (A3, A4) | HepG2 (Hepatocellular Carcinoma) | ~4.0 | Effective cytotoxicity at low micromolar concentrations in liver cancer cells.[10] |
| Compound 6b | MCF-7 (Breast Cancer) | 5.15 | More potent than the reference drug cisplatin (IC50 13.33 µM).[11][12] |
| Compound 5c | MCF-7 (Breast Cancer) | 7.39 | Outperforms cisplatin in breast cancer cell line.[11][12] |
| Compound B7 | A431, A549, H1299 | 1.0 - 4.0 | Significantly inhibits proliferation across multiple cancer cell lines.[13] |
| Nitro-substituted (Compound A) | HepG2 (Hepatocellular Carcinoma) | 38.54 (48h) | Demonstrates time-dependent cytotoxicity.[14] |
| Fluorine-substituted (Compound B) | HepG2 (Hepatocellular Carcinoma) | 29.63 (48h) | Fluorine substitution enhances potency compared to the nitro analogue.[14] |
Mechanisms of Benzothiazole-Induced Cytotoxicity
Understanding how a compound kills cancer cells is as important as knowing that it does. Benzothiazole derivatives employ several sophisticated mechanisms to exert their cytotoxic effects, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis via Oxidative Stress
A common mechanism for many potent benzothiazole derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][11][15]
-
Causality: Cancer cells often have a higher basal level of ROS than normal cells, making them more vulnerable to further ROS insults. By increasing intracellular ROS, these compounds push the cancer cells past a threshold of oxidative stress, triggering a cascade of events leading to self-destruction.
This process typically engages the intrinsic (or mitochondrial) pathway of apoptosis:
-
ROS Accumulation: The benzothiazole compound induces a sharp increase in intracellular ROS.[7][15]
-
Mitochondrial Disruption: Excess ROS leads to the loss of the mitochondrial transmembrane potential.[15]
-
Apoptotic Factor Release: The compromised mitochondria release key pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.[7]
-
Caspase Activation: Cytochrome c triggers the activation of a cascade of executioner enzymes called caspases, notably caspase-9 and the final executioner, caspase-3.[5][7]
-
Cell Death: Activated caspase-3 dismantles the cell by degrading key cellular proteins, leading to the characteristic morphological changes of apoptosis.[6]
Simultaneously, ROS can also induce stress in the endoplasmic reticulum (ER), activating caspase-12 and further contributing to the apoptotic signal.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, many benzothiazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[10] This prevents the cancer cells from replicating their DNA and dividing.
-
Causality: The cell cycle is a tightly regulated process. By interfering with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can halt this process, giving the cell time to either repair damage or undergo apoptosis.
Common points of arrest include:
-
G0/G1 Phase: Some compounds cause a dose-dependent increase in the population of cells in the G0/G1 phase, preventing them from entering the S phase (DNA synthesis).[7]
-
G2/M Phase: Other derivatives can disrupt the formation of the mitotic spindle, arresting cells in the G2/M phase and preventing mitosis.[16]
Inhibition of Key Signaling Pathways
Novel benzothiazole compounds have also been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer, such as:
-
PI3K/Akt/mTOR: Downregulation of this pathway, which is central to cell growth, proliferation, and survival.[11]
-
JAK/STAT & ERK/MAPK: Inhibition of these pathways can reduce cell proliferation and survival signals.[11][13]
Core Experimental Protocols for Cytotoxicity Evaluation
To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential. The following section details the methodologies for the foundational assays used in cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells that are in the logarithmic growth phase. Ensure cell viability is >90% using a method like Trypan Blue exclusion. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Adherence: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach firmly to the bottom of the wells.
-
Compound Preparation: Prepare a series of dilutions of the novel benzothiazole compounds in culture medium. It is crucial to include a vehicle control (e.g., DMSO in medium) that matches the highest concentration of the solvent used for the test compounds.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (and controls).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with varying concentrations of the benzothiazole compound for a specified time (e.g., 12 or 24 hours).[7]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with damaged membranes)
-
Conclusion and Future Directions
Novel benzothiazole derivatives represent a highly promising class of compounds with significant cytotoxic potential against a broad range of cancer cell lines.[3] Their efficacy is rooted in their ability to induce apoptosis, often through ROS-mediated mitochondrial stress, and to halt cell cycle progression.[7][15] The comparative data clearly show that subtle changes in chemical structure can lead to dramatic differences in potency, underscoring the vital importance of continued structure-activity relationship studies.
Future research should focus on optimizing lead compounds to improve their pharmacological properties, particularly aqueous solubility and in vivo efficacy.[17] While in vitro assays provide a crucial foundation, successful translation to preclinical and clinical settings will require rigorous in vivo testing in relevant animal models to assess both antitumor activity and potential toxicity.[13][15] The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of targeted cancer therapies.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1,3-Benzothiazol-2-ylmethylamine in Biological Assays
Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its structural versatility allows it to interact with a diverse range of molecular targets.[1] 1,3-Benzothiazol-2-ylmethylamine, as a member of this class, presents significant potential in research and drug discovery. However, this same versatility necessitates a rigorous evaluation of its target selectivity.
Cross-reactivity, or the interaction of a compound with unintended "off-target" proteins, can lead to misleading experimental results, confounding data interpretation, and potential toxicity in therapeutic applications. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a foundational requirement for its valid use as a chemical probe or a drug candidate.
This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of this compound. We will move beyond simple checklists, explaining the causal logic behind experimental choices and providing detailed protocols for a tiered screening approach. This self-validating system is designed to build a robust and reliable selectivity profile for your compound of interest.
Logical Framework: A Tiered Approach to Selectivity Profiling
A cost-effective and scientifically sound strategy for assessing compound specificity involves a multi-tiered approach.[2] We begin with broad, high-throughput screening at a single concentration to identify a wide range of potential interactions. Hits from this initial screen are then subjected to more rigorous dose-response analysis to confirm potency. Finally, cell-based assays are employed to validate these interactions in a more physiologically relevant context.
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 1: Biochemical Profiling - Quantifying Molecular Interactions
The first step is to understand the compound's direct interactions with purified proteins, primarily kinases and receptors, which are major target classes in drug discovery.
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes and a frequent target for drugs, making kinase profiling an essential first step.[2][3] We aim to compare this compound against both a notoriously promiscuous inhibitor (Staurosporine) and a highly selective inhibitor (Gefitinib) to provide context.
Experimental Rationale: A radiometric assay using [γ-³³P]-ATP is considered a gold standard due to its direct measurement of substrate phosphorylation and low interference from compounds. Screening against a large, diverse panel (e.g., >200 kinases) provides a broad view of the compound's activity across the kinome.
Hypothetical Comparative Data: Kinase Inhibition
| Compound | Target Kinase | % Inhibition at 1 µM | IC50 (nM) | No. of Kinases Inhibited >70% at 1 µM (out of 240) |
| This compound | Kinase X (Hypothetical Primary) | 95% | 85 | 12 |
| Staurosporine (Promiscuous Control) | PKCα | 99% | 5 | 188 |
| Gefitinib (Selective Control) | EGFR | 98% | 25 | 3 |
Protocol: Radiometric Kinase Profiling Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT). Prepare a solution of the specific kinase, its corresponding peptide substrate, and [γ-³³P]-ATP.
-
Compound Dilution: Serially dilute this compound and control compounds in DMSO, then further dilute into the assay buffer.
-
Assay Plate Setup: Add 5 µL of diluted compound solution to a 96-well plate.
-
Initiate Reaction: Add 20 µL of the master mix containing the kinase, substrate, and assay buffer. Pre-incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Add 25 µL of [γ-³³P]-ATP solution to start the reaction. Incubate for 30-60 minutes at 30°C.
-
Stop Reaction & Capture: Spot 40 µL of the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively (e.g., 3-4 times with 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
Detection: Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control. For hits, perform a 10-point dose-response curve to determine the IC50 value.[2]
GPCR and Other Receptor Binding Assays
To ensure we are not myopic in our view, assessing binding to other major target families like G-Protein Coupled Receptors (GPCRs) is crucial. Radioligand binding assays are a robust method for quantifying these interactions.[4]
Experimental Rationale: A competitive binding assay measures the ability of a test compound to displace a known, high-affinity radioligand from its receptor.[5] This directly assesses binding affinity (Ki) for the target.
Hypothetical Comparative Data: D₂ Receptor Binding
| Compound | Radioligand Displaced | Ki (nM) |
| This compound | [³H]-Spiperone | >10,000 |
| Haloperidol (Positive Control) | [³H]-Spiperone | 2 |
| Gefitinib (Negative Control) | [³H]-Spiperone | >10,000 |
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., Dopamine D₂ receptor).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Spiperone at its Kd concentration), and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Separation: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter discs into scintillation vials with scintillation fluid and count using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Part 2: Cellular Assays - Confirming Biological Relevance
Biochemical assays are essential but do not always reflect a compound's behavior in a complex cellular environment.[6][7] Cellular assays are critical for validating on-target effects and identifying non-specific cytotoxicity.
General Cytotoxicity Assessment
Before assessing specific cellular pathways, it is vital to determine the concentration at which this compound induces general cell death.[8][9] This helps distinguish true pathway modulation from non-specific toxic effects.
Experimental Rationale: The Lactate Dehydrogenase (LDH) release assay is a common method to measure cytotoxicity. It quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[9]
Hypothetical Comparative Data: Cytotoxicity in HEK293 Cells
| Compound | Assay Type | CC50 (µM) |
| This compound | LDH Release | >50 |
| Doxorubicin (Cytotoxic Control) | LDH Release | 1.5 |
Protocol: LDH Release Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-48 hours. Include wells for untreated (negative) and lysis buffer-treated (maximum LDH release) controls.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Enzymatic Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze the conversion of the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Cellular Target Engagement
Confirming that a compound binds its intended target within a live cell provides the highest level of evidence for its specificity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10]
Experimental Rationale: CETSA operates on the principle that a compound binding to its target protein stabilizes the protein, increasing its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble (un-denatured) protein remaining at different temperatures.
Caption: Visualization of on-target vs. off-target activity.
Conclusion and Best Practices
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of this compound. By combining broad biochemical profiling with targeted cellular validation and general cytotoxicity counter-screens, researchers can build a high-confidence selectivity profile.
Key Recommendations for Researchers:
-
Always Use Controls: Compare your test compound against both promiscuous and selective reference compounds to contextualize your data.
-
Orthogonal Assays: Whenever possible, confirm hits using assays with different technological principles (e.g., a binding assay and a functional enzymatic assay).
-
Mind the Concentration: Relate the concentrations at which off-target effects are observed to the on-target potency. An off-target effect that only occurs at 1000-fold higher concentration than the on-target IC50 may be of little biological consequence.
-
Publish the Full Profile: Be transparent about the selectivity of your compound. Sharing both on- and off-target data is crucial for the reproducibility and reliability of scientific findings.
By adhering to these principles, the scientific community can ensure that promising molecules like this compound are used effectively, with a clear understanding of their biological activity and limitations.
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. PubMed. [Link]
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(Z)-Methyl 4-(1,3-benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate. NIH. [Link]
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N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. PMC. [Link]
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A Comparative Guide to the Stability of Benzothiazole Analogs for Drug Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to its successful translation into a therapeutic agent. The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] However, the stability of these analogs can vary significantly based on their substitution patterns and the physicochemical environment. This guide provides an in-depth comparison of the stability of different benzothiazole analogs, supported by detailed experimental protocols and an analysis of structure-stability relationships.
The Critical Role of Stability in Drug Viability
The chemical stability of an active pharmaceutical ingredient (API) influences its safety, efficacy, and shelf-life.[3] Degradation can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles.[4] Therefore, a comprehensive understanding of a compound's stability under various stress conditions is a regulatory requirement and a scientific necessity for robust formulation development.[5][6] Forced degradation studies are a systematic way to probe the inherent stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[4]
Key Factors Influencing Benzothiazole Stability
The stability of the benzothiazole ring system is predominantly influenced by several key factors:
-
pH: The pH of the solution is a critical determinant of the hydrolytic stability of benzothiazole analogs.[7] Acidic conditions (low pH) generally enhance the stability of benzothiazole salts by keeping the molecule in its protonated form.[7] Conversely, neutral to alkaline conditions can promote the hydrolysis of the thiazole ring.[7][8][9]
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, thereby altering the biological activity of the molecule.[7]
-
Light: Exposure to ultraviolet (UV) or ambient light can induce photolytic degradation.[7] Mechanisms of photodegradation can include trans-cis photoisomerization and the formation of reactive oxygen species that interact with the benzothiazole core.[10]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, making thermal stability a crucial parameter to evaluate.[7]
A Proposed Comparative Forced Degradation Study of Benzothiazole Analogs
To illustrate the impact of substitution on stability, this guide proposes a comparative forced degradation study on three representative benzothiazole analogs: Riluzole, 2-Amino-6-nitrobenzothiazole, and 2-Amino-6-methylbenzothiazole. These compounds are selected to represent electron-withdrawing, electron-donating, and trifluoromethoxy substitutions at the 6-position, which is a common site for modification in many biologically active benzothiazoles.
Selected Benzothiazole Analogs for Comparison:
-
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): An approved drug for amyotrophic lateral sclerosis, its stability profile is of significant interest.[11]
-
2-Amino-6-nitrobenzothiazole: The nitro group is a strong electron-withdrawing group, which can significantly influence the electron density of the benzothiazole ring system and its susceptibility to degradation.
-
2-Amino-6-methylbenzothiazole: The methyl group is an electron-donating group, which can provide insight into how increasing electron density affects stability.
Summary of Expected Stability Profiles
The following table summarizes the anticipated outcomes of the forced degradation studies on the selected benzothiazole analogs. The percentage of degradation is a hypothetical yet scientifically plausible representation based on the electronic effects of the substituents.
| Stress Condition | Riluzole (% Degradation) | 2-Amino-6-nitrobenzothiazole (% Degradation) | 2-Amino-6-methylbenzothiazole (% Degradation) | Primary Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | ~5% | ~15% | ~8% | Hydrolysis of the thiazole ring |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | ~12% | ~25% | ~18% | Hydrolysis of the thiazole ring |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~10% | ~8% | ~15% | Oxidation of the sulfur atom |
| Thermal Degradation (80°C, 72h) | ~8% | ~12% | ~10% | General decomposition |
| Photolytic Degradation (ICH Q1B), 24h | ~4% | ~7% | ~5% | Photochemical reactions |
Note: The above data is a predictive summary for illustrative purposes. Actual experimental results may vary.
Causality Behind Experimental Choices and Expected Outcomes
The choice of stressors (acid, base, oxidant, heat, and light) is mandated by ICH guidelines to cover a wide range of potential degradation pathways.[5]
It is anticipated that the 2-amino-6-nitrobenzothiazole will exhibit the most significant degradation under hydrolytic conditions. The strong electron-withdrawing nature of the nitro group is expected to make the benzothiazole ring more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, the electron-donating methyl group in 2-amino-6-methylbenzothiazole is predicted to offer some protection against hydrolysis compared to the nitro-substituted analog. Riluzole's trifluoromethoxy group, being moderately electron-withdrawing, is expected to result in intermediate stability.
In the case of oxidative degradation, the electron-rich 2-amino-6-methylbenzothiazole may be more susceptible to oxidation at the sulfur atom compared to the electron-deficient nitro-substituted analog.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed comparative stability study.
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solutions: Prepare individual stock solutions of Riluzole, 2-Amino-6-nitrobenzothiazole, and 2-Amino-6-methylbenzothiazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M HCl. Heat the solutions at 80°C for 24 hours. After cooling, neutralize the solutions with 0.1 M NaOH and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH. Heat the solutions at 80°C for 24 hours. After cooling, neutralize the solutions with 0.1 M HCl and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% H₂O₂. Store the solutions at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Thermal Degradation: Place the solid compounds in a hot air oven maintained at 80°C for 72 hours. After the exposure period, dissolve the samples in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Photolytic Degradation: Expose the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. After exposure, dissolve the samples in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Control Samples: Prepare control samples for each analog by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL without subjecting them to any stress.
Protocol 2: Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (or the λmax of the specific analog).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Analysis: Analyze all control and stressed samples by HPLC. Calculate the percentage of degradation for each analog under each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Visualization of Workflows and Pathways
To further clarify the experimental design and potential degradation mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study of benzothiazole analogs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Benzothiazol-2-ylmethylamine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1,3-Benzothiazol-2-ylmethylamine and its salts (e.g., hydrochloride). As a compound with significant toxicological and environmental hazards, adherence to these protocols is not merely a matter of compliance, but a cornerstone of responsible scientific practice. This document is designed for researchers, scientists, and drug development professionals who handle this substance, offering clarity and rationale behind each critical step.
Core Principle: Hazard-Based Waste Management
The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound and its related structures are classified as hazardous for multiple reasons, making their entry into standard waste streams or sewer systems strictly prohibited. The foundational principle is that all waste contaminated with this compound must be segregated, properly contained, and transferred to a licensed hazardous waste disposal facility.
Hazard Profile
Understanding the specific dangers is the first step in safe handling and disposal. The Globally Harmonized System (GHS) classifications, derived from authoritative Safety Data Sheets (SDS), provide a clear picture of the risks involved.
| Hazard Category | Classification | GHS Hazard Statement | Key Implication for Disposal |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Contaminated items could pose a poisoning risk if not handled properly. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal to prevent absorption. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Mandates handling in well-ventilated areas or under a fume hood to prevent respiratory exposure. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Necessitates robust eye protection during all phases of use and disposal. |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | This is a primary driver for preventing release into the environment; sewer disposal is strictly forbidden. |
These classifications underscore that the compound is a multi-route toxin and an environmental pollutant, necessitating its management as regulated hazardous waste under guidelines set by agencies such as the Environmental Protection Agency (EPA) in the United States[1][2][3].
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during use. The following protocols minimize exposure and prevent accidental release.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to control vapor and aerosol exposure. Ensure that an eyewash station and safety shower are readily accessible[4].
-
Personal Protective Equipment (PPE) : A non-negotiable aspect of handling this compound.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact[5].
-
Eye and Face Protection : Use safety goggles and a face shield to protect against splashes[5].
-
Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be used[6].
-
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn[5][7]. Immediately remove and decontaminate or dispose of any contaminated clothing[6].
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous chemical waste. The procedure can be broken down into the collection of different waste streams.
Unused or Waste Product
This includes expired material, off-spec batches, or residual amounts not intended for further use.
-
Container Selection : Use a designated, sealable, and chemically compatible waste container. The original product container is often suitable if it is in good condition. If not, use a new container approved for hazardous waste.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents[8]. The storage area should have secondary containment.
-
Disposal Request : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Contaminated Labware and Debris
This stream includes items such as pipette tips, gloves, weigh boats, paper towels, and absorbent materials from spill cleanups.
-
Segregation : Collect all solid waste contaminated with this compound separately from non-hazardous trash.
-
Containerization : Place contaminated solids into a designated, leak-proof container, such as a sturdy, lined cardboard box or a polyethylene drum.
-
Labeling : The container must be clearly labeled "Hazardous Waste" and list "Solid Debris contaminated with this compound."
-
Closure : Keep the container closed at all times except when adding waste. Once full, seal it securely for pickup.
Contaminated "Empty" Containers
Under EPA regulations, a container that held an acutely toxic chemical is not considered "empty" until it has been triple-rinsed. Given the toxicity of this compound, it is best practice to manage the "empty" container as hazardous waste.
-
Do Not Rinse into Sink : Rinsing the container into a laboratory sink is an illegal environmental discharge[5][9].
-
Procedure :
-
Securely cap the original container.
-
Deface the original manufacturer's label to avoid confusion.
-
Place the container in the designated solid waste stream or manage it separately as "Empty Container Waste," clearly labeled for disposal.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup
-
Evacuate and Alert : Alert personnel in the immediate area. Evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain : If safe to do so, prevent the spill from spreading or entering drains[9].
-
PPE : Don appropriate PPE, including a respirator if vapors are significant.
-
Absorption : For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8]. Avoid creating dust.
-
Decontamination : Clean the spill area with a suitable solvent (refer to SDS), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][10]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open[5][10]. Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance[5].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink. Seek immediate medical attention[5].
Decontamination of Equipment
All non-disposable equipment, glassware, and surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Pre-rinse : Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. This rinse solvent must be collected as hazardous waste.
-
Wash : Wash the equipment with soap and hot water.
-
Final Rinse : Perform a final rinse with deionized water.
By adhering to these systematic procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our shared ecosystem.
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Safety Data Sheet according to OSHA HCS (29 CFR 1910.1200) . VPG Sensors. [Link]
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A Senior Application Scientist's Guide to Handling 1,3-Benzothiazol-2-ylmethylamine: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The benzothiazole scaffold, a core structure in many biologically active compounds, is of particular interest.[1][2][3] However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides an in-depth, experience-driven framework for the safe handling of 1,3-Benzothiazol-2-ylmethylamine and its common salt forms, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific toxicological profile of a compound is the foundation of a robust safety plan. This compound is not a benign substance; its hazard classifications demand rigorous control measures. The primary risks are associated with its potential for irritation and acute toxicity upon exposure.[4][5][6]
Table 1: GHS Hazard Classification for this compound and its Hydrochloride Salt
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[4][6] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin.[4][6] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5] |
Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.
These classifications are the data-driven rationale for the stringent personal protective equipment (PPE) and handling protocols that follow. Each identified risk—from skin contact to inhalation—must be systematically mitigated.
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, appropriate PPE is mandatory as the final barrier between you and the chemical. The selection of PPE must directly correspond to the hazards identified above.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in the laboratory.
-
Recommended: Due to the severe eye irritation risk, chemical splash goggles should be worn when handling solutions or performing any operation with a risk of splashing.
-
Best Practice: When handling larger quantities (>50 mL) or during vigorous reactions, a full-face shield worn over chemical splash goggles provides the most comprehensive protection.
Hand Protection
-
Gloves: Compatible, chemical-resistant gloves must be worn at all times.[7] While specific breakthrough times for this compound are not widely published, nitrile gloves are a common standard for incidental contact with many laboratory chemicals. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.
-
Technique: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Wash hands thoroughly with soap and water after removing gloves.[7][8]
Body Protection
-
Standard: A buttoned laboratory coat is required to protect against incidental skin contact.
-
Enhanced: For tasks involving a significant risk of splashing or when handling larger quantities, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and laundered before reuse.[8][9]
Respiratory Protection
-
Primary Control: All handling of this compound that may generate dust (from the solid form) or vapors/aerosols (from solutions) must be conducted inside a certified chemical fume hood.[9] This is the most critical step in preventing respiratory irritation and inhalation toxicity.
-
Secondary Control: If a fume hood is not available or in the event of a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate pre-filter is a suitable choice.[4] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.
Table 2: Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
|---|---|---|---|---|
| Weighing Solid | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | Chemical Fume Hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Chemical Fume Hood |
| Transferring Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Chemical Fume Hood |
| Large Scale Reaction | Face shield over goggles | Nitrile or other resistant gloves | Chemically resistant apron over lab coat | Chemical Fume Hood |
| Spill Cleanup | Face shield over goggles | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant suit or apron | NIOSH-approved respirator |
Operational Protocols: A Step-by-Step Guide for Safe Handling
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Ventilate: Open the shipping package inside a chemical fume hood.
-
Store Securely: Keep the container tightly closed in a cool, dry, and well-ventilated area.[7][10] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[10]
-
Segregate: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]
3.2. Spill Management Protocol In the event of a spill, a calm and methodical response is crucial. Do not rush.
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess: From a safe distance, assess the extent of the spill. For spills larger than what you are trained and equipped to handle, contact your institution's emergency response team.
-
Protect: Don the appropriate full PPE as outlined in Table 2 for spill cleanup.
-
Contain: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[5]
-
Neutralize & Absorb: Carefully cover the spill with the absorbent material.
-
Collect: Once absorbed, use non-sparking tools to carefully sweep or scoop the material into a designated, labeled, and sealable hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your institution's safety office), followed by soap and water.
-
Dispose: Ensure the sealed waste container is disposed of through a licensed professional waste disposal service, following all local and national regulations.[7]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
